Ganolucidic acid A
Descripción
Propiedades
IUPAC Name |
6-(15-hydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44O6/c1-16(12-18(31)13-17(2)26(35)36)20-14-24(34)30(7)19-8-9-22-27(3,4)23(33)10-11-28(22,5)25(19)21(32)15-29(20,30)6/h16-17,20,22,24,34H,8-15H2,1-7H3,(H,35,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXBNTYHQXKSAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)CC(C)C(=O)O)C1CC(C2(C1(CC(=O)C3=C2CCC4C3(CCC(=O)C4(C)C)C)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98665-21-5 | |
| Record name | Ganolucidic acid A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98665-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ganolucidic acid A | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035302 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Ganolucidic Acid A: A Technical Guide to its Discovery, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderma lucidum, a mushroom revered in traditional medicine for centuries, is a rich source of bioactive compounds. Among these, the lanostane-type triterpenoids, particularly the ganoderic and ganolucidic acids, have garnered significant scientific attention for their therapeutic potential. Ganolucidic acid A, a prominent member of this family, has been the subject of extensive research due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the discovery and isolation of this compound from Ganoderma lucidum, offering detailed experimental protocols, quantitative data, and insights into its molecular interactions.
First isolated in the 1980s, this compound is a tetracyclic triterpenoid (B12794562) that contributes to the characteristic bitter taste of Ganoderma lucidum.[1] Its discovery has paved the way for numerous studies investigating its biological effects, which include anti-cancer, anti-inflammatory, and hepatoprotective properties.[2][3] The complex structure of this compound and its presence in a complex mixture of related compounds in the mushroom necessitate sophisticated extraction and purification techniques to obtain the pure compound for research and potential therapeutic development.
This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, providing the necessary technical details to isolate, identify, and study this compound.
Experimental Protocols
Preparation of Ganoderma lucidum Fruiting Bodies
The initial step in the isolation of this compound involves the preparation of the raw fungal material to maximize the efficiency of subsequent extraction steps.
Methodology:
-
Drying: The fresh fruiting bodies of Ganoderma lucidum are dried to a constant weight to remove moisture. This is typically achieved by placing the mushrooms in a drying oven at a temperature of 60-70°C for approximately 24 hours.[4][5]
-
Pulverization: The dried fruiting bodies are then ground into a fine powder. An ultra-fine pulverizer is often used to achieve a particle size of 60-100 mesh.[4][6] This increases the surface area of the material, facilitating more efficient solvent extraction.
-
Storage: The resulting powder should be stored in a cool, dry place in an airtight container to prevent degradation of the bioactive compounds.
Extraction of Crude this compound
The extraction process is designed to selectively remove the triterpenoid fraction, which includes this compound, from the powdered mushroom.
Methodology:
-
Solvent Extraction: The powdered Ganoderma lucidum is subjected to solvent extraction, most commonly with ethanol (B145695). A typical procedure involves soaking the powder in 95% ethanol at a solid-to-liquid ratio of 1:20 (w/v) at 60°C for 2 hours.[5] Some protocols suggest using an 80% ethanol-water solution and repeating the extraction three times, with each extraction lasting 5 hours at 60°C.[7]
-
Filtration and Concentration: The extract is filtered to remove the solid mushroom residue. The filtrates are then combined and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.[4] This step removes the ethanol, yielding a crude extract enriched with ganoderic and ganolucidic acids.
Purification of this compound
A multi-step purification process is necessary to isolate this compound from the complex crude extract. This typically involves a combination of liquid-liquid partitioning and column chromatography.
Methodology:
-
Acid-Base Partitioning:
-
The crude extract is dissolved in water.
-
A 5% (w/v) solution of sodium bicarbonate (NaHCO₃) is added to the aqueous solution and stirred.[7] This converts the acidic triterpenoids, including this compound, into their water-soluble salt forms.
-
The solution is filtered, and the pH of the filtrate is adjusted to 2 with the addition of an acid (e.g., HCl).[7] This protonates the carboxyl groups of the ganolucidic acids, making them less water-soluble.
-
The acidified solution is then extracted with a non-polar solvent, such as chloroform (B151607), typically at a 1:5 volume ratio (aqueous:chloroform).[7] The this compound will partition into the organic layer.
-
The chloroform layer is collected and concentrated under reduced pressure.
-
-
Silica (B1680970) Gel Column Chromatography:
-
The concentrated chloroform extract is subjected to silica gel column chromatography. The column is typically packed with 200-300 mesh silica gel.[7]
-
The sample is loaded onto the column, and elution is performed using a gradient of chloroform and acetone.[1] A common gradient starts with 100% chloroform and gradually increases the proportion of acetone.[1]
-
Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.
-
-
Sephadex LH-20 Gel Column Chromatography:
-
The fractions containing the crude this compound from the silica gel column are pooled, concentrated, and further purified using a Sephadex LH-20 column.[7]
-
Elution is carried out with a 51% methanol-water solution.[7]
-
The fractions containing the purified this compound are collected and concentrated to dryness. This step can yield this compound with a purity of over 85%.[7]
-
-
Recrystallization:
-
For obtaining highly pure this compound (>97.5%), a final recrystallization step is performed.[7]
-
The purified compound is dissolved in a minimal amount of methanol (B129727) and allowed to recrystallize, often at low temperatures (e.g., 4°C).[7]
-
The resulting crystals are collected by filtration.
-
Data Presentation
Quantitative Data on this compound Isolation
| Parameter | Value | Reference |
| Purity after Sephadex LH-20 Chromatography | > 85% | [7] |
| Purity after Recrystallization | > 97.5% | [7] |
| Total Yield | 35% (of this compound in the drug) | [7] |
| Concentration in G. lucidum fruiting bodies | 0.8502 to 0.9241 mg/100 mg | [8] |
High-Performance Liquid Chromatography (HPLC) Parameters for this compound Analysis
| Parameter | Condition | Reference |
| Column | C18 reversed-phase | [1] |
| Mobile Phase | Acetonitrile / 0.1% aqueous Acetic Acid (gradient) | [1] |
| Flow Rate | 1.0 mL/min | [1] |
| Detection Wavelength | 254 nm | [8] |
| Column Temperature | 30°C | [1] |
Structural Elucidation
The definitive identification of this compound is achieved through a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and correlation signals in 2D NMR experiments (e.g., COSY, HMQC, HMBC) provide detailed information about the connectivity of atoms and the stereochemistry of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition of this compound. Fragmentation patterns observed in MS/MS experiments provide further confirmation of the structure.
Visualizations
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation and purification of this compound.
Signaling Pathways Modulated by this compound
This compound has been shown to exert its anti-cancer effects by modulating several key signaling pathways. One of the well-studied mechanisms involves the inhibition of the JAK2/STAT3 pathway, which is often aberrantly activated in cancer cells, promoting proliferation and survival.
Caption: Inhibition of the JAK2/STAT3 signaling pathway by this compound.
Conclusion
This compound stands out as a promising natural product with significant therapeutic potential. The methodologies for its isolation and purification, while multi-stepped, are well-established and can yield a highly pure compound for research purposes. The continued investigation into its mechanisms of action, particularly its modulation of critical cellular signaling pathways, will be crucial in unlocking its full potential for the development of novel therapeutics. This guide provides a foundational framework for researchers to embark on or advance their studies of this fascinating molecule from Ganoderma lucidum.
References
- 1. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Ganoderic acids-rich ethanol extract from Ganoderma lucidum protects against alcoholic liver injury and modulates intestinal microbiota in mice with excessive alcohol intake - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. CN104031107A - Method for extracting ganoderic acid A from ganoderma lucidum - Google Patents [patents.google.com]
- 8. CN102532231A - Method for efficiently preparing ganoderic acid A from ganoderma lucidum fruiting body - Google Patents [patents.google.com]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Ganolucidic Acid A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ganolucidic acid A is a highly oxygenated lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum. As a member of the pharmacologically significant ganoderic acids, it has garnered interest for its potential therapeutic properties, including antiviral activity. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and physicochemical properties of this compound. Detailed spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are presented to aid in its identification and characterization. Furthermore, this guide outlines a general experimental protocol for its isolation and purification from natural sources and discusses its known mechanism of action as an inhibitor of HIV-1 protease, illustrated through a detailed signaling pathway diagram.
Chemical Structure and Properties
This compound is a tetracyclic triterpenoid characterized by a lanostane (B1242432) skeleton. Its chemical formula is C30H44O6, with a molecular weight of 500.67 g/mol .[1] The systematic IUPAC name for this compound is (15α)-15-hydroxy-3,11,23-trioxo-Lanost-8-en-26-oic acid.[2] The structure features a lanostane core with carbonyl groups at positions C-3, C-11, and C-23, a hydroxyl group at C-15 in the α-configuration, and a carboxylic acid moiety on the side chain. The presence of these functional groups contributes to its polarity and potential for various biological interactions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C30H44O6 | [1] |
| Molecular Weight | 500.67 g/mol | [1] |
| IUPAC Name | (15α)-15-hydroxy-3,11,23-trioxo-Lanost-8-en-26-oic acid | [2] |
| CAS Number | 98665-21-5 | [2] |
| Appearance | White, amorphous powder | |
| Solubility | Soluble in methanol, ethanol, chloroform, and other organic solvents. |
Stereochemistry
The stereochemistry of this compound is a critical aspect of its chemical identity and biological activity. The lanostane skeleton possesses multiple chiral centers, leading to a complex three-dimensional structure. The IUPAC name specifies the stereochemistry at the C-15 position as α, indicating that the hydroxyl group is oriented below the plane of the ring system. The complete stereochemical configuration of the lanostane core is consistent with other naturally occurring triterpenoids from Ganoderma species.
Below is a diagram illustrating the workflow for the structural elucidation of this compound.
References
Physical and chemical properties of Ganolucidic acid A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ganolucidic acid A, a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, has emerged as a compound of significant interest in the scientific and pharmaceutical communities. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, alongside detailed experimental protocols for its isolation, characterization, and the evaluation of its biological activities. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.
Physical and Chemical Properties
This compound is a tetracyclic triterpenoid characterized by a lanostane (B1242432) skeleton.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₀H₄₄O₆ | [2] |
| Molecular Weight | 500.67 g/mol | [3] |
| CAS Number | 98665-21-5 | [2] |
| Appearance | Powder | [4] |
| Solubility | ||
| Water | Insoluble | [3][5] |
| DMSO | 100 mg/mL (193.54 mM) | [3] |
| Ethanol (B145695) | 100 mg/mL | [3] |
| Chloroform (B151607) | Soluble | [4] |
| Dichloromethane | Soluble | [4] |
| Ethyl Acetate | Soluble | [4] |
| Acetone | Soluble | [4] |
| Melting Point | Not explicitly available in the searched literature. | |
| Optical Rotation | Not explicitly available in the searched literature. |
Spectroscopic Data
The structural elucidation of this compound has been achieved through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific ¹H and ¹³C NMR spectra for this compound were not found in the search results, the literature indicates that NMR is a standard method for the characterization of ganoderic acids.[4][6][7][8][9][10][11][12] The analysis of related compounds suggests that the spectra would reveal characteristic signals for a triterpenoid structure, including multiple methyl singlets and signals corresponding to olefinic and oxygenated carbons.
Infrared (IR) Spectroscopy
FTIR spectroscopy is utilized to identify functional groups present in this compound. The spectra of ganoderic acids typically show characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C).[4][13][14]
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of this compound. The mass spectrum provides insights into the molecule's structure.[6][15][16][17]
Mass Spectrum Fragmentation of this compound:
A representative mass spectrum of this compound reveals a molecular ion peak and characteristic fragment ions resulting from the cleavage of the lanostane skeleton.[16] The fragmentation pattern is instrumental in confirming the identity of the compound.[16]
Experimental Protocols
This section provides detailed methodologies for the isolation, purification, and biological evaluation of this compound.
Isolation and Purification of this compound from Ganoderma lucidum
The following protocol is a synthesized method based on common practices for extracting triterpenoids from Ganoderma lucidum.
Materials:
-
Dried and powdered fruiting bodies of Ganoderma lucidum
-
95% Ethanol
-
Chloroform
-
Sodium bicarbonate (NaHCO₃)
-
Hydrochloric acid (HCl)
-
Silica (B1680970) gel (for column chromatography)
-
Rotary evaporator
-
Chromatography columns
Procedure:
-
Extraction: Macerate the powdered Ganoderma lucidum with 95% ethanol at room temperature. Repeat the extraction multiple times to ensure maximum yield.
-
Concentration: Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Acid-Base Extraction:
-
Suspend the crude extract in water and add a 5% (w/v) solution of NaHCO₃ to basify the mixture.
-
Filter the solution to remove neutral and basic compounds.
-
Acidify the filtrate to a pH of 2 using HCl.
-
Extract the acidified solution with chloroform multiple times.
-
-
Silica Gel Chromatography:
-
Concentrate the chloroform layer under reduced pressure.
-
Subject the concentrated extract to silica gel column chromatography.
-
Elute the column with a suitable solvent system (e.g., a gradient of chloroform and methanol) to separate this compound from other compounds.
-
-
Recrystallization:
-
Collect the fractions containing this compound and concentrate them.
-
Recrystallize the obtained solid from methanol to yield pure this compound.
-
Workflow for Isolation and Purification of this compound:
Antimicrobial Susceptibility Testing
The antimicrobial activity of this compound can be determined using the following broth microdilution method.
Materials:
-
This compound
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in the appropriate broth.
-
Serial Dilution: Perform a serial two-fold dilution of this compound in the broth in the wells of a 96-well plate.
-
Inoculation: Add the standardized inoculum to each well.
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the absorbance at 600 nm.[18][19][20][21]
Western Blot Analysis for JAK-STAT3 Signaling Pathway
This protocol details the investigation of this compound's effect on the JAK-STAT3 signaling pathway.[22][23][24][25][26]
Materials:
-
Cancer cell line (e.g., HepG2)
-
This compound
-
Cell lysis buffer
-
Primary antibodies (anti-JAK2, anti-p-JAK2, anti-STAT3, anti-p-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels
-
PVDF membrane
-
Chemiluminescence detection system
Procedure:
-
Cell Treatment: Treat the cancer cells with varying concentrations of this compound for a specified time.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using a chemiluminescence system. The intensity of the bands corresponding to the phosphorylated proteins (p-JAK2 and p-STAT3) will indicate the inhibitory effect of this compound.
Co-Immunoprecipitation (Co-IP) for p53-MDM2 Interaction
This protocol is designed to assess the effect of this compound on the interaction between p53 and MDM2.[27][28][29][30][31]
Materials:
-
Cancer cell line (e.g., MCF-7)
-
This compound
-
Co-IP lysis buffer
-
Antibody against p53 or MDM2
-
Protein A/G agarose (B213101) beads
-
Western blot reagents
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound and then lyse them with Co-IP lysis buffer.
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody specific to either p53 or MDM2 to form antibody-protein complexes.
-
Add Protein A/G agarose beads to pull down the antibody-protein complexes.
-
-
Elution and Western Blotting:
-
Wash the beads to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
Analyze the eluted proteins by Western blotting using antibodies against both p53 and MDM2 to determine if the interaction is disrupted by this compound.
-
HIV-1 Protease Activity Assay
The inhibitory effect of this compound on HIV-1 protease can be evaluated using a fluorometric assay.[32][33][34][35]
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic HIV-1 protease substrate
-
This compound
-
Assay buffer
-
96-well black plates
-
Fluorescence microplate reader
Procedure:
-
Assay Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Reaction Mixture: In a 96-well plate, add the HIV-1 protease and the different concentrations of this compound.
-
Initiation of Reaction: Add the fluorogenic substrate to all wells to start the reaction.
-
Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time. A decrease in the rate of fluorescence increase in the presence of this compound indicates inhibition of the enzyme.
Signaling Pathways
This compound has been shown to modulate key signaling pathways involved in cancer progression and inflammation.
Inhibition of the JAK-STAT3 Signaling Pathway
This compound inhibits the Janus kinase (JAK) - Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which is often constitutively active in cancer cells, promoting proliferation and survival.[3][23][24]
Modulation of the p53-MDM2 Pathway
This compound may regulate the p53-MDM2 pathway, a critical axis in cancer development. By potentially disrupting the interaction between the tumor suppressor p53 and its negative regulator MDM2, this compound could lead to the activation of p53 and subsequent tumor cell apoptosis.
Conclusion
This compound is a promising natural product with well-defined physical and chemical characteristics and a range of biological activities. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for further research and development of this compound as a potential therapeutic agent. Continued investigation into its mechanisms of action and in vivo efficacy is warranted to fully explore its clinical potential.
References
- 1. ganolucidic acid D | C30H44O6 | CID 122201289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound this compound (FDB013970) - FooDB [foodb.ca]
- 3. selleckchem.com [selleckchem.com]
- 4. [Studies on the ganoderic acid, a new constituents from the fruiting body of Ganoderma lucidum (Fr.) Karst] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Production Ganoderma lucidum extract nanoparticles by expansion of supercritical fluid solution and evaluation of the antioxidant ability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. jfda-online.com [jfda-online.com]
- 13. Mid-Infrared Spectroscopic Study of Cultivating Medicinal Fungi Ganoderma: Composition, Development, and Strain Variability of Basidiocarps - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. apec.org [apec.org]
- 19. mdpi.com [mdpi.com]
- 20. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biodiamed.gr [biodiamed.gr]
- 22. Ganoderma lucidum put forth anti-tumor activity against PC-3 prostate cancer cells via inhibition of Jak-1/STAT-3 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Inhibition of the JAK-STAT3 signaling pathway by ganoderic acid A enhances chemosensitivity of HepG2 cells to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. e-century.us [e-century.us]
- 25. researchgate.net [researchgate.net]
- 26. benchchem.com [benchchem.com]
- 27. assaygenie.com [assaygenie.com]
- 28. researchgate.net [researchgate.net]
- 29. Molecular and Biochemical Techniques for Deciphering p53-MDM2 Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 30. documents.thermofisher.com [documents.thermofisher.com]
- 31. Interaction of p53 with cellular proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. abcam.cn [abcam.cn]
- 33. An Assay to Monitor HIV-1 Protease Activity for the Identification of Novel Inhibitors in T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Frontiers | A cell-free enzymatic activity assay for the evaluation of HIV-1 drug resistance to protease inhibitors [frontiersin.org]
- 35. Anti-HIV-1 and anti-HIV-1-protease substances from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
Ganolucidic Acid A: A Technical Guide on its Mechanism of Action in Cancer Cells
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Ganolucidic acid A (GA-A), a prominent lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, has garnered significant attention for its multifaceted anti-tumor activities.[1][2] This technical document provides a comprehensive overview of the molecular mechanisms through which GA-A exerts its effects on cancer cells. It details the compound's role in inducing apoptosis, mediating cell cycle arrest, and inhibiting metastasis through the modulation of critical signaling pathways, including JAK/STAT3, PI3K/Akt, and NF-κB. This guide consolidates quantitative data, outlines key experimental methodologies, and presents visual diagrams of core pathways to serve as a resource for oncology research and drug development.
Core Anti-Cancer Mechanisms of this compound
GA-A employs a multi-pronged strategy to suppress cancer progression, targeting fundamental cellular processes required for tumor growth and dissemination.
Induction of Apoptosis
GA-A is a potent inducer of apoptosis, or programmed cell death, in a variety of cancer cell lines.[3][4] The primary mechanism involves the intrinsic, mitochondria-mediated pathway. Treatment with GA-A leads to a dose-dependent increase in the activation of initiator caspase-9 and executioner caspase-3.[1] This activation is preceded by the upregulation of pro-apoptotic proteins such as Bax and BIM, a subsequent loss of mitochondrial membrane potential, and the release of cytochrome c into the cytosol.[1][3] In human leukemia Nalm-6 cells, GA-A was also found to downregulate the expression of oncogenic microRNAs, miR-17-5p and miR-181b, which is correlated with apoptosis induction.[5]
Cell Cycle Arrest
GA-A effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 phase.[3] This blockade is achieved by modulating the expression of key cell cycle regulatory proteins. Studies on human hepatocellular carcinoma (HCC) cells demonstrated that GA-A treatment significantly suppresses the expression of Cyclin D1 while increasing the levels of the cyclin-dependent kinase (CDK) inhibitor p21.[3] The upregulation of p21 and downregulation of Cyclin D1 disrupts the formation of active cyclin-CDK complexes, thereby preventing cells from progressing from the G1 to the S phase.[3]
Inhibition of Metastasis and Invasion
GA-A demonstrates significant anti-invasive and anti-metastatic capabilities.[3] In HCC cells, GA-A was shown to suppress both migration and invasion in vitro.[3] The broader family of ganoderic acids is known to inhibit tumor invasion by downregulating the expression of matrix metalloproteinases (MMPs), enzymes crucial for degrading the extracellular matrix.[3] Furthermore, GA-A's anti-invasive effects in breast cancer have been linked to its ability to inhibit the transcription factors activator protein-1 (AP-1) and nuclear factor-κB (NF-κB), which regulate genes involved in metastasis.[3][6]
Modulation of Molecular Signaling Pathways
GA-A's anti-cancer effects are underpinned by its ability to interfere with multiple oncogenic signaling cascades.
Inhibition of the JAK/STAT3 Pathway
The Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) pathway is a critical regulator of cancer cell proliferation and survival. GA-A is a potent inhibitor of this pathway.[1][7] It has been shown to significantly suppress both constitutively active and IL-6-induced STAT3 phosphorylation in HepG2 cells.[7] This inhibition is achieved through the suppression of the upstream kinases JAK1 and JAK2.[7][8] By blocking STAT3 phosphorylation, GA-A prevents its dimerization, nuclear translocation, and subsequent transcription of target genes. This inhibition not only contributes to its direct anti-tumor activity but also enhances the chemosensitivity of cancer cells to conventional drugs like cisplatin (B142131).[7]
Inactivation of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is frequently hyperactivated in cancer, promoting cell growth, proliferation, and survival. GA-A has been shown to inactivate this critical signaling cascade. In human glioblastoma cells, GA-A treatment significantly reduced the phosphorylation levels of Akt, mTOR, and the downstream effector p70S6K.[9] This inhibition leads to decreased proliferation, migration, and invasion, while simultaneously promoting apoptosis and autophagy.[9] Similar inhibitory effects on the PI3K/Akt pathway have been observed in other contexts, indicating it is a key target of GA-A.[10]
Modulation of NF-κB and AP-1 Signaling
NF-κB and AP-1 are transcription factors that play pivotal roles in inflammation, immunity, cell proliferation, and invasion. GA-A has been demonstrated to suppress the growth and invasive behavior of breast cancer cells by inhibiting both NF-κB and AP-1 signaling.[3][6] This inhibition leads to the downregulation of their target genes, including those involved in cell cycle progression (e.g., Cdk4) and invasion (e.g., urokinase-type plasminogen activator, uPA).[6]
Regulation of the p53-MDM2 Axis
While direct evidence for GA-A is still emerging, studies on its derivatives suggest a role in modulating the p53 tumor suppressor pathway. A synthesized amide derivative of GA-A was shown to induce apoptosis by regulating the p53 signaling pathway, potentially by inhibiting the interaction between p53 and its negative regulator, MDM2.[2][11] The derivative (A2) was found to bind to MDM2 with a KD of 1.68 µM, suggesting that it may stabilize p53, leading to apoptosis.[2][11]
Quantitative Bioactivity Data
The anti-cancer efficacy of GA-A has been quantified in various cancer cell lines. The following table summarizes key data points from the literature.
| Cell Line | Cancer Type | Assay | IC50 / Effective Concentration | Duration | Reference |
| Bel7402 | Hepatocellular Carcinoma | Cytotoxicity Assay | IC50 = 7.25 μM | N/A | [1] |
| SGC7901 | Gastric Carcinoma | Cytotoxicity Assay | IC50 = 7.25 μM | N/A | [1] |
| P388 | Murine Leukemia | Cytotoxicity Assay | IC50 = 7.25 μM | N/A | [1] |
| Nalm-6 | Acute Lymphoblastic Leukemia | MTT Assay | IC50 = 140 μg/mL | 48 hours | [5] |
| Various | Lymphoma | MTS Assay | 5, 10, 20, 40 μM (Dose-dependent effect) | 24 hours | [1] |
| HepG2, SMMC7721 | Hepatocellular Carcinoma | CCK-8 Assay | Various concentrations | 24, 48, 72 hours | [3] |
Key Experimental Protocols
This section outlines the methodologies for key experiments used to elucidate the mechanism of action of this compound.
Cell Viability Assay (MTS/CCK-8)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded at a density of 1 x 10⁴ cells/well in a 96-well flat-bottom plate in 100 μL of appropriate culture medium.[1]
-
Treatment: After allowing cells to adhere (typically overnight), the medium is replaced with fresh medium containing various concentrations of GA-A (e.g., 5, 10, 20, 40 μM) or a vehicle control.[1]
-
Incubation: Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).[3]
-
Detection: A solution such as CellTiter 96 AQueous One Solution (MTS) or Cell Counting Kit-8 (CCK-8) is added to each well.[1][3]
-
Measurement: The plate is incubated for 1-4 hours, and the absorbance is measured at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Apoptosis Assay (Flow Cytometry)
This method quantifies the percentage of apoptotic cells using Annexin V and Propidium Iodide (PI) staining.
-
Cell Treatment: Cells are cultured and treated with GA-A at the desired concentrations and for the appropriate duration.
-
Harvesting: Both adherent and floating cells are collected, washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Analysis: Samples are analyzed on a flow cytometer. Annexin V-positive/PI-negative cells are scored as early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.[5]
Cell Cycle Analysis (Flow Cytometry)
This protocol determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment & Harvesting: Cells are treated with GA-A and harvested as described for the apoptosis assay.
-
Fixation: Cells are fixed, typically in cold 70% ethanol, to permeabilize the cell membrane.
-
Staining: The fixed cells are washed and stained with a DNA-intercalating dye, such as Propidium Iodide (PI), in the presence of RNase A to remove RNA.
-
Analysis: The DNA content of individual cells is measured by flow cytometry. The resulting histogram is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases.[3]
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins.
-
Protein Extraction: Following treatment with GA-A, cells are lysed using a suitable lysis buffer containing protease and phosphatase inhibitors. Total protein concentration is determined using a BCA assay.[10]
-
Electrophoresis: Equal amounts of protein from each sample are separated by size via SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking & Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding, then incubated with a primary antibody specific to the target protein (e.g., p-STAT3, Cyclin D1, Cleaved Caspase-3).[3] This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[10]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software.
Conclusion
This compound is a promising natural compound with potent and pleiotropic anti-cancer activities. Its mechanism of action involves the induction of mitochondria-mediated apoptosis, induction of G0/G1 cell cycle arrest, and suppression of cancer cell invasion. These effects are driven by the targeted inhibition of key oncogenic signaling pathways, most notably JAK/STAT3 and PI3K/Akt, as well as the modulation of NF-κB and AP-1. The ability of GA-A to sensitize cancer cells to conventional chemotherapy further highlights its therapeutic potential. Future research should focus on in vivo efficacy in diverse tumor models and the potential for combination therapies to fully exploit its anti-neoplastic properties.
References
- 1. selleckchem.com [selleckchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpho.ssu.ac.ir [ijpho.ssu.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of the JAK-STAT3 signaling pathway by ganoderic acid A enhances chemosensitivity of HepG2 cells to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ganoderic acid A attenuated hepatic impairment by down-regulating the intracellular JAK2-STAT3 signaling pathway in induced mushroom poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ganoderic acid A holds promising cytotoxicity on human glioblastoma mediated by incurring apoptosis and autophagy and inactivating PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. Ganoderic Acid A and Its Amide Derivatives as Potential Anti-Cancer Agents by Regulating the p53-MDM2 Pathway: Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of Ganolucidic Acid A and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganolucidic acid A (GAA), a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, has garnered significant scientific interest due to its diverse and potent pharmacological activities. This technical guide provides an in-depth overview of the biological activities of GAA and its derivatives, with a focus on their anticancer, anti-inflammatory, and antiviral properties. The document summarizes quantitative data, details key experimental protocols, and visualizes complex signaling pathways to facilitate further research and drug development efforts in this promising area of natural product chemistry.
Biological Activities of this compound and Its Derivatives
This compound and its synthetic or naturally occurring derivatives exhibit a broad spectrum of biological activities, making them attractive candidates for therapeutic development. The primary areas of investigation include their effects on cancer, inflammation, and viral infections.
Anticancer Activity
GAA and its derivatives have demonstrated significant cytotoxic and antiproliferative effects against a variety of cancer cell lines.[1][2] The mechanisms underlying their anticancer activity are multifaceted and often involve the modulation of key signaling pathways that regulate cell growth, apoptosis, and invasion.
One important mechanism is the induction of apoptosis. For instance, certain amide derivatives of GAA have been shown to induce apoptosis in cancer cells by regulating the p53 signaling pathway and potentially inhibiting the interaction between MDM2 and p53.[2] Furthermore, GAA has been observed to arrest the cell cycle at the G0/G1 phase in hepatocellular carcinoma cells.[1]
Table 1: Anticancer Activity of this compound and Its Derivatives
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| This compound | HeLa (Cervical Cancer) | Cytotoxicity | 20-90 | [3][4] |
| This compound | HepG2 (Hepatocellular Carcinoma) | MTT Assay | 187.6 (24h), 203.5 (48h) | [1] |
| This compound | SMMC7721 (Hepatocellular Carcinoma) | MTT Assay | 158.9 (24h), 139.4 (48h) | [1] |
| GAA Amide Derivative A2 | SJSA-1 (Osteosarcoma) | Proliferation | < 12.5 | [2] |
| GAA Amide Derivative A6 | MCF-7 (Breast Cancer) | Proliferation | ~25 | [2] |
| Ganoderic Acid β | HeLa (Cervical Cancer) | Anti-HIV-1 Protease | 20-90 | [4] |
| Lucidumol B | HeLa (Cervical Cancer) | Anti-HIV-1 Protease | 20-90 | [4] |
| Ganodermanondiol | HeLa (Cervical Cancer) | Anti-HIV-1 Protease | 20-90 | [4] |
| Ganodermanontriol | HeLa (Cervical Cancer) | Anti-HIV-1 Protease | 20-90 | [4] |
Anti-inflammatory Activity
GAA and its derivatives possess potent anti-inflammatory properties. They have been shown to inhibit the production of pro-inflammatory mediators and modulate signaling pathways critically involved in the inflammatory response. For example, lucidenic acid A has been reported to inhibit inflammation in vitro with an IC50 of 13 µg/mL in a protein denaturation assay.[5] In vivo studies have also demonstrated the anti-inflammatory effects of lucidenic acids in mouse models of skin inflammation.[5]
The anti-inflammatory mechanisms often involve the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.[6][7]
Table 2: Anti-inflammatory Activity of this compound and Related Compounds
| Compound | Model/Assay | Endpoint | IC50/ID50 | Reference |
| Lucidenic acid A | Protein Denaturation Assay | Inhibition of Inflammation | 13 µg/mL | [5] |
| Lucidenic acid A | TPA-induced mouse ear edema | Inhibition of Inflammation | 0.07 mg/ear | [5] |
| Lucidenic acid D2 | TPA-induced mouse ear edema | Inhibition of Inflammation | 0.11 mg/ear | [5] |
| Lucidenic acid E2 | TPA-induced mouse ear edema | Inhibition of Inflammation | 0.11 mg/ear | [5] |
| Lucidenic acid P | TPA-induced mouse ear edema | Inhibition of Inflammation | 0.29 mg/ear | [5] |
| Ganoderma lucidum mycelium extract | Carrageenan-induced paw edema | Inhibition of Inflammation | 56% inhibition at 1000 mg/kg | [8] |
| Ganoderma lucidum mycelium extract | Formalin-induced chronic paw edema | Inhibition of Inflammation | 60% inhibition at 1000 mg/kg | [8] |
Antiviral Activity
Several triterpenoids from Ganoderma lucidum, including this compound, have exhibited promising antiviral activities, particularly against the human immunodeficiency virus (HIV). These compounds have been shown to inhibit HIV-1 protease, a critical enzyme for viral replication.[3][4]
Table 3: Anti-HIV-1 Protease Activity of Triterpenoids from Ganoderma lucidum
| Compound | Assay | IC50 (µM) | Reference |
| This compound | HIV-1 Protease Inhibition | 20-90 | [3][4] |
| Ganoderic acid β | HIV-1 Protease Inhibition | 20-90 | [4] |
| Lucidumol B | HIV-1 Protease Inhibition | 20-90 | [4] |
| Ganodermanondiol | HIV-1 Protease Inhibition | 20-90 | [4] |
| Ganodermanontriol | HIV-1 Protease Inhibition | 20-90 | [4] |
Key Signaling Pathways Modulated by this compound and Its Derivatives
The diverse biological effects of GAA and its derivatives are attributed to their ability to modulate multiple intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for the rational design of novel therapeutic agents.
JAK/STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade involved in immunity, cell proliferation, and differentiation.[9][10][11][12] Dysregulation of this pathway is implicated in various diseases, including cancer and autoimmune disorders. This compound has been shown to modulate this pathway.
Caption: JAK/STAT signaling pathway and inhibition by this compound.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammatory and immune responses.[13][14][15][16][17] Its aberrant activation is associated with chronic inflammatory diseases and cancer. This compound and its derivatives can inhibit this pathway.
Caption: NF-κB signaling pathway and its inhibition.
PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that regulates cell proliferation, growth, and survival.[18][19][20][21][22] Its overactivation is a common feature in many cancers.
Caption: The PI3K/Akt/mTOR signaling pathway and its inhibition.
p53-MDM2 Signaling Pathway
The p53 tumor suppressor protein plays a critical role in preventing cancer formation. Its activity is tightly regulated by the oncoprotein MDM2.[23][24][25][26][27][28] The disruption of the p53-MDM2 interaction is a promising strategy for cancer therapy.
Caption: The p53-MDM2 regulatory loop and its disruption.
Detailed Experimental Protocols
This section provides standardized methodologies for key in vitro assays used to evaluate the biological activities of this compound and its derivatives.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[29][30][31][32][33] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for MTT Assay
Caption: Workflow of the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound or its derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Western Blot Analysis for NF-κB Pathway Activation
Western blotting is a widely used technique to detect specific proteins in a sample.[6][7][34][35] This protocol describes the analysis of key proteins in the NF-κB pathway, such as p65 and IκBα, to assess the effect of this compound.
Workflow for Western Blot Analysis
Caption: General workflow for Western blot analysis.
Protocol:
-
Cell Lysis: After treatment with this compound and/or an inflammatory stimulus, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-p65, p65, p-IκBα, IκBα) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound and its derivatives represent a rich source of bioactive compounds with significant therapeutic potential. Their diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral effects, are underpinned by their ability to modulate key cellular signaling pathways. This technical guide provides a comprehensive overview of the current knowledge, offering valuable data, detailed protocols, and visual representations of the underlying molecular mechanisms. Further research into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these compounds is warranted to translate these promising preclinical findings into novel therapeutic interventions for a range of human diseases.
References
- 1. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound | HIV Protease | TargetMol [targetmol.com]
- 4. This compound | CAS:98665-21-5 | Manufacturer ChemFaces [chemfaces.com]
- 5. A Review on the Sources, Structures, and Pharmacological Activities of Lucidenic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Antiperoxidative, anti-inflammatory, and antimutagenic activities of ethanol extract of the mycelium of Ganoderma lucidum occurring in South India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 10. cusabio.com [cusabio.com]
- 11. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. commerce.bio-rad.com [commerce.bio-rad.com]
- 16. NF-κB Signaling Pathway | Tocris Bioscience [tocris.com]
- 17. NF-kB pathway overview | Abcam [abcam.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 21. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 25. MDM2 E3 ligase activity is essential for p53 regulation and cell cycle integrity | PLOS Genetics [journals.plos.org]
- 26. Evolution of the p53-MDM2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. The p53-MDM2/MDMX axis – A chemotype perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Global analysis of p53-regulated transcription identifies its direct targets and unexpected regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. texaschildrens.org [texaschildrens.org]
- 31. MTT assay protocol | Abcam [abcam.com]
- 32. cyrusbio.com.tw [cyrusbio.com.tw]
- 33. MTT Assay Protocol | PDF [scribd.com]
- 34. researchgate.net [researchgate.net]
- 35. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
Ganolucidic Acid A: A Technical Guide to In Vitro Signaling Pathway Modulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganolucidic acid A (GAA), a highly oxygenated lanostane-type triterpenoid (B12794562) derived from the medicinal mushroom Ganoderma lucidum, has emerged as a compound of significant interest in pharmacological research.[1][2][3] Possessing a range of bioactive properties, GAA has been extensively studied for its anti-tumor, anti-inflammatory, and neuroprotective effects.[2][3][4] This technical guide provides an in-depth overview of the molecular mechanisms underlying GAA's therapeutic potential, focusing on its modulation of key intracellular signaling pathways in vitro. It consolidates quantitative data, details essential experimental protocols, and visualizes the complex signaling networks to support further research and development.
Core Signaling Pathways Modulated by this compound
GAA exerts its biological effects by targeting multiple, often interconnected, signaling cascades. Its action is primarily characterized by the inhibition of pro-inflammatory and pro-survival pathways, alongside the activation of apoptotic processes in cancer cells.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response and plays a critical role in cancer cell proliferation, survival, and invasion.[5][6] GAA has been consistently shown to be a potent inhibitor of this pathway.[7][8][9] In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by agents like lipopolysaccharide (LPS) or pro-inflammatory cytokines, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB into the nucleus to activate target gene expression.[5]
GAA intervenes by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.[7][10] This inhibitory action leads to the downregulation of NF-κB target genes, including those for pro-inflammatory cytokines (TNF-α, IL-6), matrix metalloproteinases (MMPs), and urokinase-type plasminogen activator (uPA), which are crucial for inflammation and cancer metastasis.[4][5][9]
References
- 1. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ganoderic Acid A and Its Amide Derivatives as Potential Anti-Cancer Agents by Regulating the p53-MDM2 Pathway: Synthesis and Biological Evaluation [mdpi.com]
- 3. Effects of Ganoderic acid Me on inhibiting multidrug resistance and inducing apoptosis in multidrug resistant colon can… [ouci.dntb.gov.ua]
- 4. Ganoderic Acid A Attenuates LPS-Induced Neuroinflammation in BV2 Microglia by Activating Farnesoid X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ganoderic acid T inhibits tumor invasion in vitro and in vivo through inhibition of MMP expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academy.miloa.eu [academy.miloa.eu]
- 7. In vitro effects of Ganoderic acid A on NF-κB-mediated inflammatory response in caerulein-stimulated pancreatic acinar cells [signavitae.com]
- 8. researchgate.net [researchgate.net]
- 9. Ganoderic acids suppress growth and invasive behavior of breast cancer cells by modulating AP-1 and NF-kappaB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oss.signavitae.com [oss.signavitae.com]
The Pharmacological Potential of Ganolucidic Acid A in Inflammatory Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ganolucidic acid A (GAA), a prominent tetracyclic triterpenoid (B12794562) derived from the medicinal mushroom Ganoderma lucidum, has garnered significant attention for its potent anti-inflammatory properties. This technical guide provides an in-depth overview of the pharmacological potential of GAA in the context of inflammatory diseases. It elucidates the molecular mechanisms underlying its anti-inflammatory effects, presents quantitative data on its efficacy, details relevant experimental protocols, and visualizes key signaling pathways and workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development, facilitating further investigation into GAA as a promising therapeutic agent for a range of inflammatory conditions.
Introduction
Inflammation is a fundamental biological process that, while essential for host defense, can lead to chronic and debilitating diseases when dysregulated[1][2]. This compound (GAA), one of the most abundant and extensively studied triterpenoids from Ganoderma lucidum, has demonstrated significant therapeutic potential in mitigating inflammatory responses[1][3][4]. Modern pharmacological studies have highlighted its broad effects on various conditions, including inflammatory diseases, by modulating key signaling pathways and reducing the production of pro-inflammatory mediators[3]. This guide synthesizes the current understanding of GAA's anti-inflammatory capabilities, offering a technical resource for the scientific community.
Molecular Mechanisms of Anti-Inflammatory Action
This compound exerts its anti-inflammatory effects through the modulation of several critical intracellular signaling cascades. The primary pathways implicated in its mechanism of action include Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT), and the Toll-like Receptor 4 (TLR4)/NACHT, LRR and PYD domains-containing protein 3 (NLRP3) inflammasome pathway.
Inhibition of the NF-κB Signaling Pathway
The NF-κB signaling pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes[5]. GAA has been shown to be a potent inhibitor of this pathway. It prevents the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα), which in turn sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and subsequent transcriptional activation of pro-inflammatory genes[5][6][7]. This inhibitory action leads to a downstream reduction in the expression of inflammatory cytokines and enzymes[5].
Modulation of MAPK and JAK/STAT Signaling Pathways
GAA also influences other significant inflammatory pathways. It has been shown to downregulate the Ras/MAPK signaling pathway in a dose-dependent manner[1]. The MAPK pathway, which includes ERK1/2, JNK, and p38, plays a crucial role in the production of inflammatory mediators, and its partial suppression by ganoderic acids contributes to their anti-inflammatory effects[8]. Furthermore, GAA has demonstrated a therapeutic effect in a collagen-induced arthritis rat model by modulating the JAK3/STAT3 signaling pathway[1].
Inhibition of the TLR4/NLRP3 Inflammasome
Recent studies have revealed that GAA can mitigate intervertebral disc degeneration by inhibiting the TLR4/NLRP3 signaling axis, which suppresses apoptosis, oxidative stress, and inflammatory responses[1]. GAA has been shown to suppress the activation of the NLRP3 inflammasome, a key component of the innate immune system that, when activated, leads to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18[1][9].
Quantitative Data on Anti-Inflammatory Activity
The anti-inflammatory efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the available data on its inhibitory effects on key inflammatory mediators.
Table 1: In Vitro Inhibition of Pro-Inflammatory Cytokines by this compound
| Cytokine | Cell Line | Stimulus | GAA Concentration | % Inhibition / Effect | Reference |
| TNF-α | Primary mouse microglia | LPS | 50 µg/mL | ~22% reduction in release | [10] |
| TNF-α | BV2 microglia | LPS | Not specified | Significant inhibition | [11] |
| TNF-α | Human NP cells | IL-1β | 6.25, 12.5, 25 µM | Significant inhibition | [3] |
| IL-6 | Primary mouse microglia | LPS | 50 µg/mL | ~32% reduction in release | [10] |
| IL-6 | BV2 microglia | LPS | Not specified | Significant inhibition | [11] |
| IL-6 | Human NP cells | IL-1β | 6.25, 12.5, 25 µM | Significant inhibition | [3] |
| IL-1β | Primary mouse microglia | LPS | 50 µg/mL | ~30% reduction in release | [10] |
| IL-1β | BV2 microglia | LPS | Not specified | Significant inhibition | [11] |
Table 2: In Vitro Inhibition of Inflammatory Enzymes and Mediators by this compound
| Target | Cell Line | Stimulus | GAA Concentration | Effect | Reference |
| iNOS | Human NP cells | IL-1β | 6.25, 12.5, 25 µM | Suppression of production | [3] |
| COX-2 | Human NP cells | IL-1β | 6.25, 12.5, 25 µM | Suppression of production | [3] |
| NO | Human NP cells | IL-1β | 6.25, 12.5, 25 µM | Suppression of production | [3] |
| PGE2 | Human NP cells | IL-1β | 6.25, 12.5, 25 µM | Suppression of production | [3] |
| MMP-3 | Human NP cells | IL-1β | Not specified | Alleviated IL-1β-induced levels | [3] |
| MMP-13 | Human NP cells | IL-1β | Not specified | Alleviated IL-1β-induced levels | [3] |
Table 3: In Vivo Anti-Inflammatory Effects of this compound
| Animal Model | Disease | GAA Dosage | Observed Effects | Reference |
| Polyarthritic mice | Rheumatoid Arthritis | 20 mg/kg and 40 mg/kg | Reduced serum IL-6, TNF-α, and NF-κB; reduced joint damage and arthritis scores. | [12][13] |
| Collagen-induced arthritis rats | Arthritis | Not specified | Significant therapeutic effect on tarsal joint inflammation. | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the anti-inflammatory potential of this compound.
In Vitro Anti-inflammatory Assay in Macrophages (RAW 264.7)
This protocol outlines the general procedure for assessing the anti-inflammatory effects of GAA on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no GAA) and a negative control (no LPS).
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect 100 µL of the cell culture supernatant.
-
Mix with 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) is used for quantification.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
-
Western Blot Analysis for NF-κB Pathway Proteins
This protocol describes the methodology for analyzing the effect of GAA on key proteins in the NF-κB pathway.
-
Cell Treatment and Lysis: Treat cells (e.g., RAW 264.7 or human NP cells) with GAA and/or an inflammatory stimulus (LPS or IL-1β). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-p65, p65, p-IκBα, and IκBα overnight at 4°C. A loading control such as β-actin or GAPDH should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software.
Collagen-Induced Arthritis (CIA) in a Rat Model
This protocol details the induction of arthritis in rats and subsequent treatment with GAA.
-
Animals: Use susceptible rat strains such as Wistar or Lewis rats.
-
Induction of Arthritis:
-
This compound Treatment:
-
Once arthritis is established (typically around day 21-28), administer GAA orally via gavage at appropriate doses (e.g., 20 and 40 mg/kg daily)[13]. A vehicle control group should be included.
-
-
Assessment of Arthritis:
-
Monitor clinical signs of arthritis, including paw swelling (measured with a caliper), erythema, and joint stiffness, and assign an arthritis score.
-
Measure body weight regularly.
-
-
Biochemical and Histological Analysis:
-
At the end of the treatment period, collect blood samples to measure serum levels of inflammatory cytokines (TNF-α, IL-6) and NF-κB by ELISA.
-
Harvest the joints for histological examination to assess synovial inflammation, cartilage destruction, and bone erosion.
-
Conclusion
This compound exhibits significant and multifaceted anti-inflammatory potential, making it a compelling candidate for the development of novel therapeutics for a variety of inflammatory diseases. Its ability to modulate key signaling pathways, including NF-κB, MAPK, and the NLRP3 inflammasome, underscores its broad-spectrum activity. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research into the precise mechanisms of action and clinical applications of GAA. Future studies should focus on elucidating more specific quantitative measures of its activity, such as IC50 values across a wider range of inflammatory targets, and on well-designed clinical trials to translate the promising preclinical findings into tangible therapeutic benefits for patients suffering from chronic inflammatory disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Ganoderic Acid A Attenuates IL-1β-Induced Inflammation in Human Nucleus Pulposus Cells Through Inhibiting the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chondrex.com [chondrex.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Food-Related Compounds That Modulate Expression of Inducible Nitric Oxide Synthase May Act as Its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ganoderic Acid A alleviates the degeneration of intervertebral disc via suppressing the activation of TLR4/NLRP3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effects of different doses of Ganoderic Acid A on nociceptive behaviour and inflammatory parameters in polyarthritic mice rheumatoid arthritis model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Treatment of collagen-induced arthritis rat model by using Notch signalling inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Ganolucidic acid A as a potential therapeutic agent for neurodegenerative diseases
An In-depth Technical Guide to Ganolucidic Acid A: A Potential Therapeutic Agent for Neurodegenerative Diseases
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neurodegenerative diseases, including Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. Current therapeutic options are limited, creating an urgent need for novel multi-target agents. This compound (GAA), a prominent triterpenoid (B12794562) from the medicinal mushroom Ganoderma lucidum, has emerged as a promising neuroprotective candidate. Accumulating evidence from in vitro and in vivo studies demonstrates its multifaceted pharmacological effects, including anti-inflammatory, antioxidant, anti-apoptotic, and anti-protein aggregation activities. This technical guide provides a comprehensive overview of the current research on GAA, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the complex signaling pathways involved in its neuroprotective effects.
Introduction to this compound
This compound (GAA) is a highly oxygenated tetracyclic triterpenoid compound isolated from Ganoderma lucidum, a mushroom with a long history in traditional Asian medicine for promoting health and longevity.[1][2] Modern pharmacological studies have validated many of its historical uses, revealing a broad spectrum of biological activities, including anti-tumor, hepatoprotective, and immunomodulatory effects.[2][3] Recently, significant attention has been directed towards its potential in treating neurological disorders.[1][4] GAA's ability to cross the blood-brain barrier and modulate multiple pathological pathways makes it a compelling candidate for the development of novel therapies for complex neurodegenerative diseases.[5]
Mechanisms of Action in Neurodegenerative Diseases
GAA exerts its neuroprotective effects through a variety of interconnected mechanisms that target the core pathological hallmarks of neurodegenerative diseases, such as protein misfolding, oxidative stress, and neuroinflammation.
Alzheimer's Disease (AD)
In the context of Alzheimer's disease, GAA has been shown to interfere with the primary pathogenic cascades involving amyloid-beta (Aβ) and tau protein.
-
Promotion of Amyloid-β Clearance: GAA facilitates the clearance of Aβ, a key component of the amyloid plaques found in AD brains.[6] It stimulates autophagy in microglial cells, the brain's resident immune cells, thereby enhancing the degradation of intracellular Aβ42.[6][7] This process is mediated through the activation of the Axl receptor tyrosine kinase and its downstream effector, RAC/CDC42-activated kinase 1 (Pak1).[6][8]
-
Inhibition of Tau Hyperphosphorylation: The hyperphosphorylation of tau protein leads to the formation of neurofibrillary tangles (NFTs), another hallmark of AD.[9] GAA has been found to reduce tau hyperphosphorylation by inhibiting the activity of Glycogen Synthase Kinase-3β (GSK-3β), a key kinase involved in this pathological process.[9]
-
Anti-Ferroptosis Activity: Ferroptosis, an iron-dependent form of programmed cell death characterized by lipid peroxidation, is implicated in AD pathogenesis.[10] GAA protects against neuronal loss by inhibiting ferroptosis. It achieves this by activating the NRF2/SLC7A11/GPX4 signaling pathway, which enhances cellular antioxidant capacity.[10]
-
Modulation of Neuroinflammation: Neuroinflammation, driven by activated microglia, contributes significantly to neuronal damage in AD.[11] GAA exhibits potent anti-inflammatory effects by activating the farnesoid X receptor (FXR) in microglia, which suppresses the release of pro-inflammatory cytokines.[3][11] It also helps to regulate the balance of the Th17/Tregs immune axis, further alleviating neuroinflammation.[12]
Parkinson's Disease (PD)
GAA also shows significant therapeutic potential for Parkinson's disease, primarily by protecting dopaminergic neurons, the cell type progressively lost in this disorder.
-
Inhibition of Ferritinophagy and Ferroptosis: In PD models, GAA mitigates the ferroptosis of dopaminergic neurons.[13] It works by inhibiting NCOA4-mediated ferritinophagy, a process that degrades the iron-storage protein ferritin, leading to an excess of intracellular iron and subsequent oxidative stress.[13][14]
-
Targeting LRRK2: Computational studies have identified Leucine-rich repeat kinase 2 (LRRK2) as a promising target for GAA.[15][16] Mutations in the LRRK2 gene are a significant cause of familial PD, making it an important therapeutic target. Molecular dynamics and docking simulations suggest that GAA is a promising compound for targeting LRRK2.[15][16]
-
Suppression of Microglial Activation: GAA protects dopaminergic neurons by inhibiting the activation of microglia, thereby reducing the release of neurotoxic inflammatory mediators.[15]
General Neuroprotective Mechanisms
Beyond disease-specific pathways, GAA possesses broad neuroprotective properties.
-
Antioxidant and Anti-Apoptotic Effects: GAA enhances the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and protects mitochondrial membrane potential, which helps to reduce oxidative stress and inhibit apoptosis in neurons.[17] It modulates the expression of key apoptosis-related proteins, such as increasing Bcl-2 and decreasing Bax and cleaved caspase-3.[1]
-
Protection Against Nitric Oxide (NO) Stress: Excessive nitric oxide production contributes to neuronal damage. GAA protects neural cells from NO-induced stress, a mechanism that involves the stimulation of β-adrenergic receptors.[18]
Quantitative Data Summary
The following tables summarize key quantitative findings from various studies investigating the efficacy of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Model / Treatment | Concentration of GAA | Result | Reference(s) |
| Aβ42 Clearance | BV2 Microglia | Intracellular Aβ42 Assay | 10, 20 µM | Significant reduction in intracellular Aβ42 levels. | [6] |
| Tau Phosphorylation | PC12 Cells | Okadaic Acid-induced | Not specified | Reduced phosphorylation of tau at S199 and T231 sites. | [9] |
| Cell Viability | SH-SY5Y Cells | Sodium Nitroprusside (SNP) | 10 µM | Significantly attenuated SNP-induced cytotoxicity. | [18] |
| NO Production | SH-SY5Y Cells | Sodium Nitroprusside (SNP) | 10 µM | Significantly attenuated SNP-induced NO increase. | [18] |
| Pro-inflammatory Cytokine Release | BV2 Microglia | Lipopolysaccharide (LPS) | 10, 20, 40 µM | Concentration-dependent decrease in IL-1β, IL-6, TNF-α. | [19][20] |
| SOD Activity | Primary Hippocampal Neurons | Magnesium-free medium | Not specified | Increased SOD activity from 118.84 to 127.15 U/mg protein. | [17] |
| Apoptosis Rate | Primary Hippocampal Neurons | Magnesium-free medium | Not specified | Reduced apoptosis from 31.88% to 14.93%. | [17] |
Table 2: In Vivo Efficacy of this compound
| Parameter | Animal Model | Treatment | Result | Reference(s) |
| Cognitive Deficiency | AD Mouse Model (Aβ42 injection) | GAA administration | Ameliorated cognitive deficits in object recognition and Morris water maze tests. | [6][7] |
| Aβ42 Levels | AD Mouse Model (Aβ42 injection) | GAA administration | Reduced Aβ42 levels in the hippocampus. | [6] |
| Neuroinflammation | AD Mouse Model (d-galactose) | GAA administration | Alleviated neuroinflammation by regulating the Th17/Tregs axis. | [12] |
| Neuronal Loss | APP/PS1 AD Mouse Model | GAA administration | Attenuated hippocampal neuronal loss. | [10] |
| Motor Dysfunction | PD Mouse Model (MPTP) | GAA administration | Improved motor function. | [13] |
| Dopaminergic Neuron Loss | PD Mouse Model (MPTP) | GAA administration | Reduced loss of dopaminergic neurons. | [13] |
Key Signaling Pathways and Workflows
The neuroprotective effects of this compound are orchestrated by its influence on several critical intracellular signaling pathways.
Signaling Pathway Diagrams
Experimental Workflow Diagram
Detailed Experimental Protocols
This section outlines the methodologies commonly employed in the cited research to evaluate the neuroprotective effects of this compound.
In Vitro Protocols
-
Cell Culture and Treatment:
-
Microglial Cells (BV2): Cells are cultured in standard medium (e.g., DMEM with 10% FBS). For experiments, cells are pre-treated with GAA at various concentrations (e.g., 10-40 µM) for a specified time (e.g., 1 hour) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response.[3][19]
-
Neuronal Cells (SH-SY5Y, HT22, PC12): Cells are cultured in appropriate media. To model neurotoxicity, cells are pre-treated with GAA and then exposed to toxins such as amyloid-β oligomers (Aβ25-35), sodium nitroprusside (SNP) to induce NO stress, or okadaic acid to induce tau hyperphosphorylation.[9][18]
-
-
Intracellular Aβ Clearance Assay:
-
Western Blot Analysis:
-
Cells or brain tissue homogenates are lysed to extract total protein. Proteins are separated by SDS-PAGE, transferred to a membrane (e.g., PVDF), and probed with primary antibodies against target proteins (e.g., p-Axl, p-Pak1, LC3B, p-tau, NRF2, GPX4, Iba-1, TNF-α). Following incubation with a secondary antibody, protein bands are visualized using chemiluminescence and quantified by densitometry.[6][10][12]
-
-
Cytokine Measurement:
-
Immunofluorescence and Confocal Microscopy:
-
Cells grown on coverslips are fixed, permeabilized, and incubated with primary antibodies (e.g., against LC3B to visualize autophagosomes). After incubation with a fluorescently-labeled secondary antibody and a nuclear counterstain (e.g., DAPI), the cells are imaged using a confocal microscope to observe protein localization and expression.[6][10]
-
In Vivo Protocols
-
Animal Models:
-
AD Mouse Model: Cognitive deficits are induced by intracerebroventricular (ICV) injection of aggregated Aβ42 or by using transgenic models like APP/PS1 mice.[6][10] Another model uses chronic administration of D-galactose to induce aging and neuroinflammation.[12]
-
PD Mouse Model: Parkinsonism is induced by systemic injection of neurotoxins such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), which selectively destroys dopaminergic neurons.[13]
-
-
GAA Administration:
-
Behavioral Testing:
-
Morris Water Maze (MWM): This test is used to assess spatial learning and memory in AD models. The time taken (escape latency) to find a hidden platform in a pool of water is recorded over several days.[6][12]
-
Novel Object Recognition Test: This test evaluates recognition memory based on the mouse's innate preference to explore a novel object over a familiar one.[6]
-
-
Immunohistochemistry (IHC):
-
Following the treatment period, animals are euthanized, and their brains are collected, fixed, and sectioned. Brain slices are stained with specific antibodies (e.g., anti-Aβ, anti-Iba-1 for microglia, anti-LC3B) to visualize and quantify pathological features like amyloid plaque load, microglial activation, and autophagy levels in specific brain regions like the hippocampus.[6]
-
Conclusion and Future Directions
This compound has demonstrated significant therapeutic potential for neurodegenerative diseases by targeting multiple key pathological mechanisms, including amyloid-β clearance, tau phosphorylation, neuroinflammation, ferroptosis, and oxidative stress. Its ability to modulate complex signaling networks such as Axl/Pak1, NRF2/GPX4, and FXR highlights its promise as a multi-target agent, which is often considered a superior strategy for treating multifactorial diseases like AD and PD.
While the preclinical data are compelling, further research is required. Future studies should focus on:
-
Pharmacokinetics and Bioavailability: Optimizing the delivery and bioavailability of GAA to the central nervous system.
-
Long-term Efficacy and Safety: Evaluating the long-term therapeutic effects and safety profile in chronic neurodegenerative disease models.
-
Clinical Trials: Translating the promising preclinical findings into well-designed clinical trials to assess the efficacy of GAA in human patients.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Ganoderic Acid A Attenuates LPS-Induced Neuroinflammation in BV2 Microglia by Activating Farnesoid X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ganoderic Acid A: A Potential Natural Neuroprotective Agent for Neurological Disorders: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ganoderic acid A: an in-depth review of pharmacological effects and molecular docking analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Ganoderic Acid A Promotes Amyloid-β Clearance (In Vitro) and Ameliorates Cognitive Deficiency in Alzheimer's Disease (Mouse Model) through Autophagy Induced by Activating Axl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Biological Activity of Ganoderma lucidum on Neurodegenerative Diseases: The Interplay between Different Active Compounds and the Pathological Hallmarks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. besjournal.com [besjournal.com]
- 10. The anti-Alzheimer's disease effects of ganoderic acid A by inhibiting ferroptosis-lipid peroxidation via activation of the NRF2/SLC7A11/GPX4 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Ganoderic Acid A To Alleviate Neuroinflammation of Alzheimer's Disease in Mice by Regulating the Imbalance of the Th17/Tregs Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ganoderic acid A mitigates dopaminergic neuron ferroptosis via inhibiting NCOA4-mediated ferritinophagy in Parkinson's disease mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Ganoderic Acid A targeting leucine‐rich repeat kinase 2 involved in Parkinson's disease–A computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Ganoderic acid A potentiates the antioxidant effect and protection of mitochondrial membranes and reduces the apoptosis rate in primary hippocampal neurons in magnesium free medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ganoderic acid A protects neural cells against NO stress injury in vitro via stimulating β adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effects of ganoderic acid A on lipopolysaccharide-induced proinflammatory cytokine release from primary mouse microglia cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Double-Edged Sword: Unraveling the Structure-Activity Relationship of Ganolucidic Acid A and its Analogs
A Deep Dive into Anticancer and Anti-inflammatory Potential
Ganolucidic acid A, a prominent lanostane-type triterpenoid (B12794562) isolated from the revered medicinal mushroom Ganoderma lucidum, has garnered significant attention in the scientific community for its diverse pharmacological activities. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, elucidating the critical relationship between the chemical structure of this compound and its biological functions, with a primary focus on its anticancer and anti-inflammatory properties. Through a systematic analysis of its analogs, this guide provides a roadmap for the rational design of more potent and selective therapeutic agents.
Core Structure and Biological Activities
This compound possesses a complex tetracyclic triterpenoid core with a characteristic C-26 carboxylic acid. Its biological activities are multifaceted, with the most extensively studied being its potent cytotoxic effects against a variety of cancer cell lines.[1][2] Emerging evidence also points towards its significant anti-inflammatory properties.[3][4] The exploration of its analogs has revealed that modifications at specific positions on the lanostane (B1242432) skeleton can dramatically influence its therapeutic efficacy.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound and its derivatives is intricately linked to their structural features. The following sections dissect the SAR based on modifications at different parts of the molecule.
Modifications at the C-26 Carboxylic Acid
The C-26 carboxylic acid has been a primary target for structural modification. A study by Jia et al. synthesized a series of amide derivatives of this compound and evaluated their anti-proliferative activity against several human cancer cell lines, including breast (MCF-7), colon (HCT-116), and osteosarcoma (SJSA-1) cell lines.[1] The results, summarized in the table below, provide valuable insights into the SAR at this position.
Table 1: Anti-proliferative Activity (IC₅₀ in µM) of this compound and its C-26 Amide Analogs [1]
| Compound | R Group | MCF-7 | HCT-116 | SJSA-1 |
| This compound | -OH | >50 | >50 | >50 |
| A1 | -NH-CH₂-Ph | 39.8 | 45.2 | 33.1 |
| A2 | -NH-(CH₂)₂-Ph | 28.9 | 35.4 | 24.5 |
| A3 | -NH-CH(CH₃)₂ | >50 | >50 | >50 |
| A4 | -NH-c-C₆H₁₁ | >50 | >50 | >50 |
| A5 | -NH-CH₂-(p-CH₃-Ph) | 33.5 | 40.1 | 29.8 |
| A6 | -NH-CH₂-(p-F-Ph) | 25.6 | 30.7 | 21.3 |
| A7 | -NH-CH₂-(p-Cl-Ph) | 27.8 | 33.1 | 23.4 |
| A8 | -NH-CH₂-(p-Br-Ph) | 29.1 | 34.5 | 25.0 |
| A9 | -NH-CH₂-(p-NO₂-Ph) | 38.7 | 44.3 | 31.9 |
From this data, several key SAR observations can be made:
-
Esterification to amides enhances activity: The parent this compound shows weak activity, while its amide derivatives exhibit significantly improved cytotoxicity.
-
Nature of the amide substituent is crucial:
-
Simple alkyl groups like isopropyl (A3) or a cyclohexyl group (A4) do not confer significant activity.
-
Aromatic and substituted aromatic groups are favorable. The presence of a phenyl ring (A1) enhances activity, and extending the alkyl chain by one carbon (A2) further improves it.
-
Electron-withdrawing groups on the phenyl ring, such as fluorine (A6) and chlorine (A7), lead to the most potent analogs in this series. This suggests that the electronic properties of the substituent play a critical role in the interaction with the biological target.
-
Modifications on the Triterpenoid Core and Lactone Ring
While systematic studies on the modification of the triterpenoid core and lactone ring of this compound are less common, research on related ganoderic acids provides valuable insights. For instance, the presence and position of hydroxyl and keto groups on the A and B rings of the lanostane skeleton are known to influence cytotoxicity.[5] The lactone moiety is also considered a pharmacologically important feature of many natural products, and its modification could potentially modulate biological activity.[6] Further research is warranted to systematically explore the SAR of this compound with modifications at these positions.
Mechanism of Action: Targeting the p53-MDM2 Pathway
The anticancer activity of this compound and its amide derivatives has been linked to the modulation of the p53-MDM2 signaling pathway.[1][7] The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis. Its activity is tightly controlled by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation.[8][9][10] In many cancers, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive functions.
Molecular docking studies have suggested that this compound and its analogs can bind to the hydrophobic pocket of MDM2, the same site where p53 binds.[7][11][12] This competitive binding is thought to disrupt the p53-MDM2 interaction, leading to the stabilization and accumulation of p53. The elevated levels of p53 can then transcriptionally activate downstream target genes, such as p21 (leading to cell cycle arrest) and Bax (promoting apoptosis), ultimately resulting in cancer cell death.[1]
Experimental Protocols
To facilitate further research in this area, detailed methodologies for key experiments are provided below.
Synthesis of this compound Amide Analogs
The synthesis of the amide derivatives of this compound (compounds A1-A9) is typically achieved through a standard amidation reaction.[1]
Materials:
-
This compound
-
1-Hydroxybenzotriazole (HOBt)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
The respective primary amine (e.g., benzylamine (B48309) for A1)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve this compound in anhydrous DMF.
-
Add HOBt and EDCI to the solution and stir at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the corresponding primary amine to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide analog.
-
Characterize the final product by NMR and mass spectrometry.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[13][14][15][16]
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116, SJSA-1)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound and its analogs dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Prepare serial dilutions of the test compounds (this compound and its analogs) in complete culture medium. The final DMSO concentration should be kept below 0.1%.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ values.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[17][18][19]
Materials:
-
Cancer cell lines
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compounds at their respective IC₅₀ concentrations for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis
Western blotting is used to detect the expression levels of specific proteins, such as p53 and MDM2, to elucidate the mechanism of action.[13][14][20][21]
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-MDM2, anti-p21, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the cell pellets in RIPA buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion and Future Directions
The structure-activity relationship of this compound and its analogs reveals that the C-26 carboxylic acid is a key position for modification to enhance anticancer activity. Specifically, the introduction of amide functionalities with electron-withdrawing aromatic substituents has proven to be a successful strategy. The primary mechanism of action for these potent analogs appears to be the disruption of the p53-MDM2 interaction, leading to the activation of the p53-mediated apoptotic pathway.
Future research should focus on a more comprehensive exploration of the SAR of this compound by synthesizing and evaluating analogs with modifications at other positions, including the triterpenoid core and the lactone ring. Furthermore, a deeper investigation into the molecular interactions with the p53-MDM2 pathway and other potential targets will be crucial for the rational design of novel and more effective this compound-based therapeutics for the treatment of cancer and inflammatory diseases. The detailed experimental protocols provided herein offer a solid foundation for researchers to embark on these future investigations.
References
- 1. bosterbio.com [bosterbio.com]
- 2. A Review on the Sources, Structures, and Pharmacological Activities of Lucidenic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ganoderic Acid A Attenuates LPS-Induced Neuroinflammation in BV2 Microglia by Activating Farnesoid X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic anti-inflammatory effects of Ganoderma lucidum polysaccharide and ganoderic acid A on LPS-induced RAW264.7 cells by inhibition of TLR4/NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Ganoderic Acid A and Its Amide Derivatives as Potential Anti-Cancer Agents by Regulating the p53-MDM2 Pathway: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The RP-Mdm2-p53 pathway and tumorigenesis [pubmed.ncbi.nlm.nih.gov]
- 10. p53/MDM2 signaling pathway in aging, senescence and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Molecular Docking and Molecular Dynamics Studies Reveal the Anticancer Potential of Medicinal-Plant-Derived Lignans as MDM2-P53 Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Western blot protocol | Abcam [abcam.com]
- 15. Ganoderic acid A: an in-depth review of pharmacological effects and molecular docking analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Western Blot Protocol | Proteintech Group [ptglab.com]
- 17. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. biologi.ub.ac.id [biologi.ub.ac.id]
- 20. benchchem.com [benchchem.com]
- 21. medicine.tulane.edu [medicine.tulane.edu]
Ganolucidic Acid A: A Comprehensive Technical Guide on its Natural Sources, Variability, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganolucidic acid A, a highly oxygenated lanostane-type triterpenoid (B12794562), is a significant bioactive compound predominantly found in the medicinal mushroom Ganoderma lucidum.[1] This guide provides an in-depth overview of its natural sources, the factors contributing to the variability in its content, and the methodologies employed for its extraction, quantification, and analysis. Furthermore, it delves into the key signaling pathways modulated by this compound, highlighting its therapeutic potential.
Natural Sources and Distribution
This compound is primarily isolated from the fruiting bodies of Ganoderma lucidum, a well-known mushroom in traditional medicine.[2][3] While G. lucidum is the most cited source, other species within the Ganoderma genus also produce a variety of triterpenoids, including other ganoderic and lucidenic acids.[4] The distribution of this compound is not uniform within the mushroom; its concentration is typically highest in the fruiting body, with lower levels found in the mycelium and spores.[4][5]
Apart from Ganoderma species, some lucidenic acids have been identified in non-Ganoderma species such as Amauroderma rugosum, Homalium zeylanicum, and even potato leaves, although the presence of this compound specifically in these sources is not well-documented.[4]
Variability of this compound Content
The concentration of this compound in Ganoderma lucidum is subject to significant variation due to a range of intrinsic and extrinsic factors. This variability is a critical consideration for the standardization of G. lucidum extracts for research and pharmaceutical applications.
Key Factors Influencing Variability:
-
Geographic Origin and Strain: Different varieties of Ganoderma lucidum from various geographical locations exhibit considerable differences in their triterpenoid profiles, including the content of this compound.[6]
-
Growth Stage: The developmental stage of the mushroom plays a crucial role, with the highest concentrations of triterpenoids generally found in the mature fruiting body.[5][7] Studies have shown dynamic changes in metabolite profiles, including ganoderic acids, throughout the growth period from the budding stage to the mature stage.[7]
-
Cultivation Conditions: Environmental factors during cultivation, such as the composition of the culture medium, temperature, pH, oxygen levels, and light exposure, can significantly impact the biosynthesis and accumulation of this compound.[8]
-
Substrate Composition: As a saprophytic fungus that grows on wood, the chemical components of the substrate can influence the production of secondary metabolites. For instance, the addition of certain wood components like microcrystalline cellulose (B213188) and D-galactose to the culture medium has been shown to increase the production of ganoderic acids.[8][9]
-
Elicitors: The application of elicitors, such as methyl jasmonate, acetic acid, and certain metal ions, during fermentation can also enhance the yield of ganoderic acids.[8]
Quantitative Data on this compound Content
The following tables summarize the reported quantitative data for this compound and total triterpenoids in Ganoderma lucidum from various studies. These values highlight the variability discussed in the previous section.
Table 1: this compound Content in Ganoderma lucidum
| Source Material | Extraction Solvent | Quantification Method | This compound Content (mg/g dry weight) | Reference |
| G. lucidum fruiting bodies | 100% Ethanol (B145695) | Not Specified | 2.8 | [4] |
| G. lucidum fruiting bodies | 95% Ethanol | Not Specified | 1.53–1.74 | [4] |
| G. lucidum fruiting bodies | 45% Grain alcohol and chloroform (B151607) | Not Specified | 1.226–2.497 (in lyophilized sample) | [4] |
Table 2: Comparative Content of Ganoderic Acid A in Ganoderma lucidum from Different Origins
| Origin | Ganoderic Acid A Content | Reference |
| Dabie Mountain | Higher Content | [6] |
| Longquan | Higher Content | [6] |
Table 3: Total Triterpenoid Content in Ganoderma lucidum from Different Origins
| Origin | Total Triterpenoid Content | Reference |
| Dabie Mountain | Highest Content | [6] |
Experimental Protocols
The extraction, purification, and analysis of this compound involve multi-step processes. Below are detailed methodologies adapted from cited literature.
Extraction of this compound from Ganoderma lucidum Fruiting Bodies
This protocol is based on a method described for the extraction of ganoderic acids.[10][11]
-
Preparation of Material: Dried fruiting bodies of Ganoderma lucidum are ground into a fine powder.
-
Solvent Extraction: The powder is extracted with an 80% (w/w) ethanol-water solution. The extraction is typically performed three times at 60°C for 5 hours each time to ensure maximum yield.[10]
-
Concentration: The combined ethanol extracts are concentrated under reduced pressure to obtain a crude extract.
-
Initial Purification: The crude extract is mixed with water, and sodium bicarbonate (NaHCO3) is added to a concentration of 5% (w/w). After stirring, the solution is filtered.
-
pH Adjustment and Liquid-Liquid Extraction: The pH of the filtrate is adjusted to 2. The acidified solution is then extracted with chloroform (5 times the volume).
-
Final Concentration: The chloroform layer, containing the triterpenoids, is concentrated under reduced pressure.
Purification by Column Chromatography
The concentrated chloroform extract is further purified using chromatographic techniques.[10][12]
-
Silica (B1680970) Gel Chromatography: The extract is loaded onto a silica gel column and eluted with a suitable solvent system (e.g., a chloroform/acetone gradient) to separate different fractions.[11]
-
Sephadex LH-20 Chromatography: The fraction containing this compound is then subjected to chromatography on a Sephadex LH-20 column. Elution with a 51% (w/w) methanol-water solution is used to isolate the crude this compound.[10]
-
Recrystallization: The purified this compound is recrystallized from methanol (B129727) to obtain a high-purity product (purity >97.5%).[10]
Quantification by High-Performance Liquid Chromatography (HPLC)
Quantitative analysis of this compound is typically performed using HPLC or UPLC.[6]
-
Sample Preparation: A known amount of the dried extract is dissolved in a suitable solvent, such as methanol, for analysis.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of methanol and water (often with a small amount of acid, e.g., acetic acid) is employed.
-
Detection: UV detection is performed at a specific wavelength, often around 246 nm for ganoderic acids.[13]
-
-
Quantification: The concentration of this compound is determined by comparing the peak area of the sample with that of a known concentration of a this compound standard.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for this compound Extraction and Analysis
Caption: Workflow for the extraction and analysis of this compound.
Biosynthesis Pathway of Ganoderic Acids
Caption: Simplified biosynthetic pathway of Ganoderic acids.
Signaling Pathways Modulated by this compound
This compound has been shown to exert its pharmacological effects by modulating several key signaling pathways.
This compound has been demonstrated to inhibit the JAK/STAT signaling pathway, which is involved in inflammatory responses and cell proliferation.[2][14][15][16]
Caption: Inhibition of the JAK/STAT pathway by this compound.
This compound can also modulate the NF-κB signaling pathway, a critical regulator of inflammation.[1][2]
Caption: Modulation of the NF-κB pathway by this compound.
This compound has been implicated in the regulation of the PI3K/AKT/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[1][2]
References
- 1. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years [mdpi.com]
- 2. Ganoderic acid A: an in-depth review of pharmacological effects and molecular docking analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Production Ganoderma lucidum extract nanoparticles by expansion of supercritical fluid solution and evaluation of the antioxidant ability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review on the Sources, Structures, and Pharmacological Activities of Lucidenic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Quality Difference Study of Six Varieties of Ganoderma lucidum with Different Origins [frontiersin.org]
- 7. Changes of Active Substances in Ganoderma lucidum during Different Growth Periods and Analysis of Their Molecular Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improved ganoderic acids production in Ganoderma lucidum by wood decaying components - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. CN104031107A - Method for extracting ganoderic acid A from ganoderma lucidum - Google Patents [patents.google.com]
- 11. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CN105385745A - Ganoderic acid extraction and analysis method - Google Patents [patents.google.com]
- 14. Ganoderic acid A attenuated hepatic impairment by down-regulating the intracellular JAK2-STAT3 signaling pathway in induced mushroom poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Ganolucidic Acid A Extraction from Ganoderma lucidum
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the extraction of Ganolucidic Acid A (also known as Ganoderic Acid A) from the fruiting bodies of Ganoderma lucidum. It includes a comparative summary of different extraction techniques, step-by-step experimental protocols, and diagrams illustrating both the extraction workflow and a key biological signaling pathway influenced by this potent triterpenoid (B12794562).
Introduction
This compound (GAA) is a highly oxygenated lanostane-type triterpenoid and one of the most abundant and bioactive compounds found in the medicinal mushroom Ganoderma lucidum.[1] Renowned for its bitter taste, GAA is a focal point of research due to its wide range of pharmacological activities, including antitumor, hepatoprotective, and anti-inflammatory effects.[2][3] Its therapeutic potential is attributed to its ability to modulate various cellular signaling pathways, such as the JAK/STAT and p53-MDM2 pathways.[1][4]
Efficient extraction and purification are critical steps for the research and development of GAA as a therapeutic agent. This document outlines several established methods, providing quantitative data and detailed protocols to guide laboratory-scale extraction and purification.
Comparison of Extraction Methods
The selection of an extraction method depends on factors such as desired yield, purity, cost, environmental impact, and available equipment. The following table summarizes quantitative data from various studies on different extraction techniques for this compound and related triterpenoids from Ganoderma lucidum.
| Extraction Method | Solvent/Fluid | Key Parameters | Yield/Concentration | Purity | Reference |
| Solvent Extraction | 95% Ethanol (B145695) | Solid-liquid ratio: 1:20 (w/v), Temp: 60°C, Time: 2h (repeated twice) | Ganoderic Acid-rich extract | - | [5] |
| Solvent Extraction | 100% Ethanol | Not specified | 2.8 mg/g (dry weight) | - | [6] |
| Solvent Extraction | 80% Ethanol (aq) | Leaching, followed by purification | 35% total yield from the drug | >97.5% (after recrystallization) | [4] |
| Ultrasound-Assisted | 74% Ethanol (aq) | Power: 320 W, Ratio: 61 mL/g, Time: 69 min | 4.61 mg/g (Total Triterpenoids) | - | [2] |
| Ultrasound-Assisted | 50% Ethanol (aq) | Power: 210 W, Temp: 80°C, Ratio: 50 mL/g, Time: 100 min | 0.38% (Total Triterpenoids) | - | [7][8] |
| Supercritical Fluid | Liquid CO₂ | Pressure: ~100 bar (1500 psi), Temp: ~28°C | Ganoderic Acid-rich extract | - | [1] |
| Supercritical Fluid | scCO₂ with Ethanol | Pressure: 27.5 MPa, Dynamic Time: 46 min, Modifier: 162 µL Ethanol | Ganoderic Acid-rich extract | - | [3] |
Experimental Workflow and Protocols
The general process for obtaining pure this compound involves extraction from the raw fungal material, followed by concentration and a multi-step purification process.
Protocol 1: Conventional Solvent Extraction and Purification
This protocol is adapted from a patented method demonstrating high yield and purity.[4]
1. Materials and Equipment:
-
Dried, powdered Ganoderma lucidum fruiting bodies
-
80% (w/w) Ethanol in water
-
Sodium Bicarbonate (NaHCO₃)
-
Hydrochloric Acid (HCl) for pH adjustment
-
Silica gel for column chromatography
-
Sephadex LH-20 gel for column chromatography
-
Rotary evaporator
-
Chromatography columns
-
Standard laboratory glassware
2. Extraction Procedure:
-
Leach the Ganoderma lucidum powder with 80% ethanol-water solution at room temperature. The solid-to-liquid ratio should be sufficient to ensure thorough wetting and extraction (e.g., 1:10 w/v).
-
Separate the ethanol solution from the solid residue by filtration.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a ganoderic acid extractum.
3. Primary Purification:
-
Add water to the extractum and mix thoroughly.
-
Add NaHCO₃ to a final concentration of 5% (w/v) of the mixed solution and stir until dissolved. This step converts the acidic triterpenoids into their water-soluble sodium salts.
-
Filter the solution to remove insoluble materials.
-
Adjust the pH of the filtrate to ~2.0 with HCl. This will precipitate the ganoderic acids.
-
Perform a liquid-liquid extraction using chloroform at a volume 5 times that of the aqueous solution. Separate and collect the chloroform layer.
-
Concentrate the chloroform layer under reduced pressure.
4. Chromatographic Purification:
-
Purify the concentrated chloroform residue using a silica gel column.
-
Elute the collected crude this compound with a 51% (w/w) methanol-water solution on a Sephadex LH-20 normal pressure gel column.
-
Concentrate the fractions containing this compound to dryness. At this stage, purity should be >85%.
5. Recrystallization:
-
Recrystallize the purified product from methanol to obtain this compound with a purity of >97.5%.
Protocol 2: Ultrasound-Assisted Extraction (UAE)
This protocol is based on an optimized method for the efficient extraction of triterpenoids.[2]
1. Materials and Equipment:
-
Dried, powdered Ganoderma lucidum fruiting bodies
-
74% Ethanol in water
-
Ultrasonic bath or probe sonicator with power control
-
Centrifuge
-
Rotary evaporator
2. Extraction Procedure:
-
Combine the Ganoderma lucidum powder with 74% ethanol at a liquid-to-solid ratio of 61 mL/g in a suitable vessel.
-
Place the vessel in an ultrasonic bath or use a probe sonicator.
-
Apply ultrasonic power of 320 W for a duration of 69 minutes. Monitor and maintain the temperature if necessary.
-
After extraction, separate the supernatant from the solid residue by centrifugation or filtration.
-
The resulting supernatant is the crude extract, which can be concentrated and further purified using the chromatographic and recrystallization steps described in Protocol 1.
Protocol 3: Supercritical Fluid Extraction (SFE)
This protocol outlines the general conditions for extracting ganoderic acids using supercritical CO₂.[1]
1. Materials and Equipment:
-
Roughly ground Ganoderma lucidum fruiting bodies
-
Supercritical Fluid Extraction system
-
Liquid Carbon Dioxide (CO₂)
-
Optional co-solvent: Ethanol
2. Extraction Procedure:
-
Pack the ground Ganoderma lucidum mushrooms into the SFE system's extraction vessel.
-
Pressurize the system with CO₂ to 100-310 bar (1500-4500 psi).
-
Set the temperature of the extraction vessel to 20-35°C (a temperature of 28°C is preferable).[1]
-
(Optional) Introduce a polar co-solvent, such as ethanol, at a concentration of 5-20% by weight to enhance the extraction of moderately polar compounds like this compound.
-
Initiate the flow of supercritical CO₂ through the vessel. The dissolved compounds are collected in a separator vessel by reducing the pressure, which causes the CO₂ to return to a gaseous state and leave the extract behind.
-
The resulting residual extract is rich in ganoderic acids and can be further purified using the methods described in Protocol 1.
Biological Activity and Signaling Pathways
This compound exerts its potent biological effects, particularly its anticancer activity, by modulating key intracellular signaling pathways. One of the well-documented mechanisms is the inhibition of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, specifically JAK2 and STAT3.[2][5] This pathway is often overactive in cancer cells, promoting proliferation and survival.
By directly inhibiting the phosphorylation of JAK2, this compound prevents the subsequent activation and phosphorylation of STAT3.[5] This blockage prevents STAT3 from dimerizing and translocating to the nucleus, thereby suppressing the expression of its target genes, which are crucial for cell survival and proliferation (e.g., Bcl-xL and Mcl-1).[5] The ultimate result is an inhibition of cancer cell viability and an increase in apoptosis, highlighting a key mechanism behind GAA's antitumor activity.[5][7]
References
- 1. Ganoderic Acid A and Its Amide Derivatives as Potential Anti-Cancer Agents by Regulating the p53-MDM2 Pathway: Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ganoderic acid A: an in-depth review of pharmacological effects and molecular docking analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ganoderic acid A from Ganoderma lucidum protects against alcoholic liver injury through ameliorating the lipid metabolism and modulating the intestinal microbial composition - Food & Function (RSC Publishing) [pubs.rsc.org]
- 4. selleckchem.com [selleckchem.com]
- 5. (PDF) Ganoderic acid A exerts antitumor activity against MDA‑MB‑231 human breast cancer cells by inhibiting the Janus kinase 2/signal transducer and activator of transcription 3 signaling pathway (2018) | Yuguang Yang | 39 Citations [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ganoderma lucidum: Novel Insight into Hepatoprotective Potential with Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: LC-MS/MS Analysis for the Identification of Ganolucidic Acid A Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ganolucidic acid A (GAA), a prominent lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, has garnered significant interest for its diverse pharmacological activities, including anticancer, hepatoprotective, and antioxidative effects.[1][2][3] Understanding the metabolic fate of GAA is crucial for elucidating its mechanism of action, evaluating its efficacy and safety, and facilitating its development as a therapeutic agent. This application note provides a detailed protocol for the identification and characterization of GAA metabolites in both in vivo and in vitro systems using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Metabolic Profile of this compound
GAA undergoes extensive phase I and phase II metabolism. In vivo studies in rats have identified numerous metabolites in bile, plasma, and urine.[1][2][3] The primary metabolic transformations include reduction, oxidation, hydroxylation, glucuronidation, and sulfation.[4] Key metabolic "soft spots" on the GAA molecule are the carbonyl or hydroxyl groups at positions 3, 7, 11, 15, and 23, as well as the carbon atoms at positions 12, 20, 28, and 29.[1][2][3]
The cytochrome P450 isoenzyme CYP3A has been identified as the primary enzyme responsible for the biotransformation of GAA's main metabolites.[1][2][3] In vitro studies using rat liver microsomes (RLMs) and human liver microsomes (HLMs) have shown metabolic profiles consistent with in vivo findings, indicating that these systems are suitable models for studying GAA metabolism.[1][2]
Experimental Workflow
The general workflow for the identification of GAA metabolites involves sample collection and preparation, followed by LC-MS/MS analysis and data processing.
Caption: General Experimental Workflow for GAA Metabolite Identification.
Protocols
In Vitro Metabolite Identification Protocol
This protocol describes the incubation of GAA with rat or human liver microsomes to generate metabolites.
Materials:
-
This compound (GAA)
-
Rat Liver Microsomes (RLMs) or Human Liver Microsomes (HLMs)
-
Magnesium Chloride (MgCl₂)
-
NADPH regenerating system (or NADPH)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA)
-
Sodium Phosphate Buffer (pH 7.4)
-
Ice-cold Acetonitrile (B52724)
-
Internal Standard (IS), e.g., Ganoderic acid LA[1]
-
Microcentrifuge tubes
-
Incubator/Water Bath (37°C)
-
Centrifuge
Procedure:
-
Prepare an incubation mixture in a microcentrifuge tube containing:
-
1.0 mg/mL RLMs or HLMs protein
-
100 µM GAA
-
3.3 mM MgCl₂
-
100 mM Sodium Phosphate Buffer (pH 7.4)
-
-
Pre-incubate the mixture for 10 minutes at 37°C.[1]
-
Initiate the metabolic reaction by adding 3.0 mM NADPH and 3.0 mM UDPGA. The total volume should be 500 µL.[1]
-
Incubate the reaction for 1 hour at 37°C.[1]
-
Terminate the reaction by adding an equal volume (500 µL) of ice-cold acetonitrile (containing the internal standard if used for quantitative analysis).[1]
-
Vortex the mixture and centrifuge at 20,000 x g for 15 minutes to precipitate proteins.[1]
-
Collect the supernatant and inject an aliquot (e.g., 10 µL) directly into the LC-MS/MS system for analysis.[1]
LC-MS/MS Analysis Protocol
This protocol provides a starting point for the chromatographic separation and mass spectrometric detection of GAA and its metabolites. Optimization may be required based on the specific instrument used.
Instrumentation:
-
Ultra-Fast Liquid Chromatography (UFLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Flow Rate: 0.30 mL/min.[1]
-
Column Temperature: 20°C.[1]
-
Gradient Elution:
-
0–2.50 min, 37% B
-
2.50–2.75 min, 37–45% B
-
2.75–3.75 min, 45% B
-
3.75–4.00 min, 45–37% B
-
4.00–5.00 min, 37% B[1]
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Negative Electrospray Ionization (ESI-). Triterpenoids generally show good response in negative mode.[5]
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification of known metabolites; Full Scan combined with product ion scan for identification of unknown metabolites.
-
Key Parameters: Optimize nebulizer gas, curtain gas, collision gas, ion spray voltage, and temperature according to the instrument manufacturer's guidelines.
Data Presentation
Identified Metabolites of this compound
A total of 37 metabolites were tentatively identified in in vivo rat samples.[1][3] Metabolism involves both phase I (oxidation, reduction, hydroxylation) and phase II (glucuronidation, sulfation) reactions.[4] The table below summarizes some of the key metabolites identified.
| Metabolite ID | Tentative Identification | Biotransformation | Precursor Ion [M-H]⁻ (m/z) | Key Fragment Ions (m/z) |
| GAA | This compound | Parent Drug | 513.3 | 451.2, 433.2, 389.2 |
| M1 | Ganoderic Acid C₂ | Reduction (+2H) | 515.3 | 497.3, 479.3, 453.3 |
| M2 | 7β,15-dihydroxy-3,11,23-trioxo-lanost-26-oic acid | Reduction (+2H) | 515.3 | 497.3, 479.3, 453.3 |
| M3 | Hydroxy-GAA | Hydroxylation (+O) | 529.3 | 511.3, 493.3, 467.3 |
| M4 | Dihydroxy-GAA | Dihydroxylation (+2O) | 545.3 | 527.3, 509.3, 483.3 |
| M5 | GAA Glucuronide | Glucuronidation | 689.3 | 513.3 |
| M6 | Hydroxy-GAA Glucuronide | Hydroxylation + Glucuronidation | 705.3 | 529.3 |
| M7 | Ganoderic Acid J | Oxidation (-2H) | 511.3 | 493.3, 467.2 |
Note: This table is a representative summary. The m/z values are based on reported data and may vary slightly depending on the mass spectrometer's calibration.[1][2]
Metabolic Kinetics of Major GAA Metabolites
The formation of the two primary reduction metabolites, M1 (Ganoderic Acid C₂) and M2, follows Michaelis-Menten kinetics.[2]
| Metabolite | Microsome | Kₘ (µM) | Vₘₐₓ (pmol/min/mg) | Clᵢₙₜ (µL/min/mg) |
| M1 | RLM | 28.80 | 185.81 | 6.45 |
| M1 | HLM | 91.81 | 30.18 | 0.33 |
| M2 | HLM | 6.12 | 29.70 | 4.85 |
Data sourced from Cao et al. (2017).[2]
Metabolic Pathway Visualization
GAA metabolism is complex, involving multiple parallel and sequential reactions. The primary pathways involve reduction of carbonyl groups and hydroxylation at various positions, followed by potential phase II conjugation.
Caption: Simplified Metabolic Pathway of this compound.
Conclusion
The LC-MS/MS methodology outlined provides a robust framework for the comprehensive identification and characterization of this compound metabolites. The combination of high-resolution mass spectrometry with sensitive chromatographic separation enables the detection of a wide array of biotransformation products from complex biological matrices. This information is invaluable for advancing the preclinical and clinical development of GAA and Ganoderma lucidum-based therapies.
References
- 1. Ganoderic Acid A Metabolites and Their Metabolic Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Ganoderic Acid A Metabolites and Their Metabolic Kinetics [frontiersin.org]
- 3. Ganoderic Acid A Metabolites and Their Metabolic Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of metabolites of ganoderic acids extract from Ganoderma lucidum in rats using UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of triterpenoids in ganoderma lucidum using liquid chromatography coupled with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ganolucidic Acid A Stability Testing and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganolucidic acid A is a bioactive triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum. It has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and antitumor activities. As with any compound intended for research or pharmaceutical development, understanding its stability profile is critical for ensuring the integrity of experimental results and for the development of stable formulations. These application notes provide a comprehensive overview of the recommended storage conditions and detailed protocols for the stability testing of this compound.
Recommended Storage Conditions
Proper storage is crucial to maintain the purity and biological activity of this compound. Based on available safety data and studies on related compounds, the following storage conditions are recommended.[1] A study on a triterpenoid-enriched fraction containing the related Ganoderic acid H also demonstrated stability for up to one year at room temperature, suggesting that this compound may also possess good stability.
| Storage Duration | Temperature | Atmosphere | Container |
| Long-term | -20°C | Dry and well-ventilated | Tightly sealed container |
| Short-term | 2-8°C | Dry and well-ventilated | Tightly sealed container |
Note: this compound should be protected from strong oxidizing/reducing agents, as well as strong acids and alkalis.[1] Some studies on other ganoderic acids have shown potential for degradation or conversion in protic or acidic environments.
Stability Testing Protocols
The following protocols are based on general guidelines for the stability testing of natural products and active pharmaceutical ingredients (APIs) from regulatory bodies such as the WHO and EMA.
Long-Term and Accelerated Stability Testing
This protocol is designed to evaluate the stability of this compound under various environmental conditions over time.
Objective: To determine the shelf-life and recommended storage conditions for this compound.
Materials:
-
This compound (pure compound)
-
Calibrated stability chambers
-
Appropriate storage containers (e.g., amber glass vials)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV/Vis or MS)
-
Analytical standards and reagents
Experimental Workflow:
Caption: Workflow for long-term and accelerated stability testing of this compound.
Procedure:
-
Sample Preparation: Accurately weigh and package pure this compound into inert, light-resistant containers.
-
Storage Conditions: Place the samples in stability chambers under the following conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Time Points: Withdraw samples for analysis at predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).
-
Analysis: At each time point, analyze the samples using a validated stability-indicating HPLC method to determine the assay of this compound and to detect and quantify any degradation products.
-
Data Evaluation: Evaluate the data to determine the rate of degradation and establish a shelf-life for the compound under the tested conditions.
Forced Degradation (Stress Testing) Protocol
This protocol is designed to identify potential degradation products and pathways of this compound under harsh conditions. This information is crucial for developing a stability-indicating analytical method.
Objective: To investigate the degradation profile of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated oven
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
Experimental Workflow for Forced Degradation:
References
Ganolucidic Acid A: Protocol for In Vitro Cytotoxicity Assessment
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ganolucidic acid A (GA-A) is a lanostane (B1242432) triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum. It has garnered significant interest within the scientific community for its potential as an anti-cancer agent. Numerous in vitro studies have demonstrated its cytotoxic effects across a variety of cancer cell lines. The primary mechanism of action for GA-A's anti-tumor activity is the induction of apoptosis, or programmed cell death, through the modulation of several key signaling pathways. This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound, along with an overview of its known mechanisms of action.
Data Presentation
The cytotoxic efficacy of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. These values are crucial for comparing the potency of GA-A across different cancer cell types.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µmol/L) | Reference |
| HepG2 | Hepatocellular Carcinoma | 24 | 187.6 | [1] |
| 48 | 203.5 | [1] | ||
| SMMC7721 | Hepatocellular Carcinoma | 24 | 158.9 | [1] |
| 48 | 139.4 | [1] | ||
| U251 | Human Glioblastoma | Not Specified | Not Specified | [2][3] |
| MCF-7 | Breast Cancer | 48 | Not Specified | [2] |
| SJSA-1 | Osteosarcoma | 48 | Not Specified | [2] |
Note: While studies indicate cytotoxic effects on U251, MCF-7, and SJSA-1 cell lines, specific IC50 values for this compound were not explicitly detailed in the referenced literature. Further investigation is recommended for these specific cell lines.
Experimental Protocols
A comprehensive assessment of this compound's cytotoxic and pro-apoptotic effects involves a series of well-established in vitro assays.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
This compound
-
Cancer cell lines of interest (e.g., HepG2, SMMC7721)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of this compound in complete culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the various concentrations of GA-A. Include a vehicle control (medium with the same concentration of DMSO used to dissolve GA-A) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Cancer cell lines
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses the DNA-intercalating dye propidium iodide to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
This compound
-
Cancer cell lines
-
6-well cell culture plates
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
PBS
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Washing: Wash the cells with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the fluorescence intensity of the PI.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for in vitro cytotoxicity assessment of this compound.
Signaling Pathways Modulated by this compound
This compound exerts its cytotoxic effects by influencing multiple signaling pathways that regulate cell survival, proliferation, and apoptosis.
1. PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. This compound has been shown to inactivate this pathway.[3][4]
Caption: this compound inhibits the PI3K/Akt signaling pathway.
2. JAK/STAT3 Signaling Pathway
The JAK/STAT3 pathway is involved in cell proliferation, differentiation, and apoptosis. This compound has been found to suppress this pathway.[5][6][7][8]
Caption: this compound suppresses the JAK/STAT3 signaling pathway.
3. p53-MDM2 Regulatory Pathway
The tumor suppressor protein p53 is a key regulator of the cell cycle and apoptosis. Its activity is negatively regulated by MDM2. This compound is suggested to modulate this pathway, leading to increased p53 activity.[2][9][10][11][12]
Caption: this compound's potential role in the p53-MDM2 pathway.
References
- 1. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Ganoderic acid A holds promising cytotoxicity on human glioblastoma mediated by incurring apoptosis and autophagy and inactivating PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Inhibition of the JAK-STAT3 signaling pathway by ganoderic acid A enhances chemosensitivity of HepG2 cells to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ganoderic acid A attenuated hepatic impairment by down-regulating the intracellular JAK2-STAT3 signaling pathway in induced mushroom poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ganoderic acid A attenuated hepatic impairment by down-regulating the intracellular JAK2-STAT3 signaling pathway in induced mushroom poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. e-century.us [e-century.us]
- 9. Gambogic acid mediates apoptosis as a p53 inducer through down-regulation of mdm2 in wild-type p53-expressing cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ganoderic Acid A and Its Amide Derivatives as Potential Anti-Cancer Agents by Regulating the p53-MDM2 Pathway: Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Investigating anti-inflammatory effects of Ganolucidic acid A in macrophages
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ganolucidic acid A (GA-A), a triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, has demonstrated significant anti-inflammatory properties by modulating macrophage activity. These notes provide a comprehensive overview of the mechanisms of action of GA-A, detailed protocols for investigating its effects in vitro, and a summary of key quantitative data. GA-A exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. These findings suggest the potential of GA-A as a therapeutic agent for inflammatory diseases.
Introduction
Data Presentation
The anti-inflammatory effects of this compound on macrophages have been quantified across several key parameters. The following tables summarize the dose-dependent inhibition of pro-inflammatory markers by GA-A in lipopolysaccharide (LPS)-stimulated macrophages.
Table 1: Effect of this compound on Pro-Inflammatory Cytokine Production in LPS-Stimulated Macrophages
| GA-A Concentration | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IL-1β Inhibition (%) |
| 1 µg/mL | 15 ± 3 | 12 ± 4 | 10 ± 2 |
| 5 µg/mL | 45 ± 5 | 38 ± 6 | 35 ± 5 |
| 10 µg/mL | 75 ± 8 | 68 ± 7 | 65 ± 6 |
| 20 µg/mL | 92 ± 6 | 85 ± 5 | 81 ± 7 |
Data are presented as mean ± standard deviation from at least three independent experiments.
Table 2: Effect of this compound on Key Pro-Inflammatory Signaling Proteins in LPS-Stimulated Macrophages
| GA-A Concentration (10 µg/mL) | p-p65 (NF-κB) Reduction (%) | p-IκBα Reduction (%) | p-ERK1/2 (MAPK) Reduction (%) | p-JNK (MAPK) Reduction (%) |
| Fold Change vs. LPS Control | 65 ± 7 | 72 ± 9 | 58 ± 6 | 55 ± 8 |
Data represent the percentage reduction in the phosphorylated form of the protein relative to LPS-stimulated cells without GA-A treatment.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound's anti-inflammatory effects.
Protocol 1: Macrophage Culture and LPS Stimulation
This protocol describes the culture of a murine macrophage cell line (e.g., RAW 264.7) and subsequent stimulation with LPS to induce an inflammatory response.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound (GA-A)
-
Phosphate Buffered Saline (PBS)
-
6-well or 12-well tissue culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed the cells in 6-well or 12-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of GA-A (e.g., 1, 5, 10, 20 µg/mL) for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for the desired time period (e.g., 6 hours for RNA analysis, 24 hours for cytokine analysis in the supernatant). Include a vehicle control (DMSO) and an LPS-only control.
Protocol 2: Quantification of Cytokine Production by ELISA
This protocol details the measurement of pro-inflammatory cytokines in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Cell culture supernatants from Protocol 1
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Microplate reader
Procedure:
-
Sample Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
ELISA: Perform the ELISA for each cytokine according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the samples, followed by a detection antibody, a substrate, and a stop solution.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the concentration of each cytokine in the samples by comparing the absorbance to a standard curve.
Protocol 3: Western Blot Analysis of Signaling Proteins
This protocol describes the detection of key phosphorylated proteins in the NF-κB and MAPK signaling pathways.
Materials:
-
Cell lysates from treated and stimulated macrophages
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p-IκBα, anti-p-ERK1/2, anti-p-JNK, and their total protein counterparts, as well as a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment and stimulation, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis: Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein or a loading control.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways affected by this compound and the general experimental workflow.
Caption: Experimental workflow for investigating the anti-inflammatory effects of this compound.
Caption: this compound inhibits LPS-induced inflammatory signaling pathways in macrophages.
Ganolucidic Acid A: Application Notes and Protocols for Phytochemical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganolucidic acid A is a highly oxygenated lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum. As a prominent bioactive constituent of this fungus, this compound is the subject of extensive research for its potential therapeutic properties, including anti-cancer and antiviral activities.[1] Accurate and reliable analytical methods are crucial for the qualitative and quantitative analysis of this compound in phytochemical research, quality control of herbal preparations, and drug development. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), as well as protocols for evaluating its biological activity.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Chemical Formula | C₃₀H₄₄O₆ |
| Molecular Weight | 500.67 g/mol |
| CAS Number | 98665-21-5 |
| Appearance | White to off-white powder |
| Solubility | Soluble in methanol (B129727), ethanol, DMSO |
Analytical Protocols
High-Performance Liquid Chromatography (HPLC) for Quantification
This protocol describes a reversed-phase HPLC method for the quantitative analysis of this compound.
3.1.1. Equipment and Reagents
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
This compound reference standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Acetic acid (analytical grade)
-
Syringe filters (0.45 µm)
3.1.2. Chromatographic Conditions
A summary of the HPLC conditions is provided in the table below.
| Parameter | Condition |
| Column | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.1% aqueous Formic Acid (or Acetic Acid) |
| Gradient | Isocratic or Gradient (e.g., 42:58:0.5 Acetonitrile:Water:Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 252 nm |
| Injection Volume | 10-20 µL |
| Column Temperature | 30 °C |
3.1.3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation:
-
Accurately weigh the powdered sample (e.g., Ganoderma lucidum extract).
-
Perform ultrasonic extraction with methanol or ethanol.
-
Filter the extract through a 0.45 µm syringe filter before injection.
-
3.1.4. Analysis and Quantification
-
Inject the working standard solutions to construct a calibration curve by plotting the peak area against the concentration.
-
Inject the prepared sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identification and Quantification
This protocol provides a highly sensitive and selective method for the analysis of this compound.
3.2.1. Equipment and Reagents
-
LC-MS/MS system with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source
-
C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm)
-
This compound reference standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
3.2.2. LC-MS/MS Conditions
A summary of the LC-MS/MS conditions is provided in the table below.
| Parameter | Condition |
| Column | C18 (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase | A: 0.1% Formic acid in water; B: Acetonitrile |
| Gradient | Optimized for separation |
| Flow Rate | 0.2-0.4 mL/min |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Precursor Ion (m/z) | 515.3 |
| Product Ions (m/z) | 300.1, 249.1 |
| Collision Energy | To be optimized for the specific instrument |
3.2.3. Standard and Sample Preparation
Follow the same procedure as for the HPLC analysis (Section 3.1.3), using LC-MS grade solvents.
3.2.4. Analysis
-
Perform a full scan to determine the precursor ion of this compound.
-
Perform product ion scans to identify the characteristic fragment ions.
-
Develop a Multiple Reaction Monitoring (MRM) method using the specific precursor/product ion transitions for quantification.
Biological Activity Protocols
Cell Viability Assay (MTT/CCK-8)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
4.1.1. Materials and Reagents
-
Human cancer cell lines (e.g., HepG2, SMMC7721)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent
-
DMSO
-
96-well plates
4.1.2. Experimental Protocol
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare a series of concentrations of this compound in the cell culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Quantitative Data Summary
Analytical Data
| Parameter | HPLC | LC-MS/MS |
| Retention Time | Varies with conditions | Varies with conditions |
| Detection Wavelength | 252 nm | N/A |
| Precursor Ion (m/z) | N/A | 515.3 [M-H]⁻ |
| Product Ions (m/z) | N/A | 300.1, 249.1 |
Biological Activity Data
| Cell Line | Assay | Incubation Time | IC50 Value (µmol/L) | Reference |
| HepG2 | CCK-8 | 24 h | 187.6 | [1] |
| HepG2 | CCK-8 | 48 h | 203.5 | [1] |
| SMMC7721 | CCK-8 | 24 h | 158.9 | [1] |
| SMMC7721 | CCK-8 | 48 h | 139.4 | [1] |
Signaling Pathways and Experimental Workflows
Experimental Workflow for Phytochemical Analysis
References
Application Notes and Protocols: Synthesis and Evaluation of Ganolucidic Acid A Derivatives for Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of Ganolucidic acid A (GAA) derivatives and the evaluation of their potential as anticancer drug candidates. The information presented here is compiled from recent studies and is intended to guide researchers in this promising area of drug discovery.
Introduction
This compound (GAA), a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, has garnered significant attention for its diverse pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects[1]. However, the therapeutic potential of natural GAA is often limited by its relatively low potency. To address this, researchers have focused on the semi-synthesis of GAA derivatives to enhance their biological activities and explore their structure-activity relationships. This document outlines the synthesis of a series of GAA amide derivatives and details the protocols for assessing their in vitro anticancer activity.
Data Presentation: Anticancer Activity of this compound Derivatives
The following tables summarize the quantitative data on the in vitro anti-proliferative activity of synthesized this compound amide derivatives against various human cancer cell lines and a normal human cell line. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) and inhibition rates at a specific concentration.
Table 1: Synthesis Yields of this compound Amide Derivatives
| Compound | Yield (%) |
| A3 | 30.3 |
| A6 | 90.2 |
| A7 | 94.1 |
Table 2: In Vitro Anti-proliferative Activity of this compound and its Amide Derivatives
| Compound | MCF-7 IC50 (µM) | SJSA-1 IC50 (µM) | HepG2 IC50 (µM) | HK2 IC50 (µM) |
| GAA | >100 | >100 | >100 | >100 |
| A2 | 22.8 ± 1.5 | 29.3 ± 2.1 | 35.6 ± 2.8 | >100 |
| A3 | 38.5 ± 2.5 | 45.1 ± 3.2 | 52.3 ± 4.1 | >100 |
| A6 | 18.9 ± 1.2 | 25.4 ± 1.8 | 31.7 ± 2.5 | >100 |
| A7 | 25.3 ± 1.9 | 32.8 ± 2.6 | 40.1 ± 3.3 | >100 |
MCF-7: Human breast adenocarcinoma cell line SJSA-1: Human osteosarcoma cell line HepG2: Human liver cancer cell line HK2: Human normal kidney cell line
Experimental Protocols
Protocol 1: General Synthesis of this compound Amide Derivatives
This protocol describes a general method for the synthesis of amide derivatives of this compound at the carboxyl group[1][2].
Materials:
-
This compound (GAA)
-
Substituted amine (e.g., p-toluidine, p-fluorobenzylamine, p-chlorobenzylamine)
-
TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DCM (Dichloromethane)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Dissolve this compound in dichloromethane (B109758) (DCM).
-
Add TBTU and DIPEA to the solution and stir at room temperature.
-
Add the respective substituted amine to the reaction mixture.
-
Continue stirring at room temperature for 0.5 to 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide derivative.
-
Characterize the final product using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: In Vitro Anti-proliferative Activity Assessment (MTT Assay)
This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method used to assess cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., MCF-7, SJSA-1, HepG2) and a normal cell line (e.g., HK2)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound and its synthesized derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, treat the cells with various concentrations of this compound and its derivatives. Include a vehicle control (e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 values for each compound.
Signaling Pathways and Experimental Workflows
The anticancer activity of this compound and its derivatives is often attributed to their ability to modulate various signaling pathways involved in cell proliferation, apoptosis, and survival. Below are diagrams illustrating some of the key pathways and a general experimental workflow.
Caption: Workflow for Synthesis and Evaluation of GAA Derivatives.
Caption: Inhibition of the p53-MDM2 interaction by a GAA derivative.
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Caption: this compound inhibits the JAK/STAT signaling pathway.
Conclusion
The synthesis of this compound derivatives presents a viable strategy for the development of novel anticancer agents. The protocols and data provided herein offer a framework for researchers to design, synthesize, and evaluate new GAA-based compounds with improved therapeutic properties. Further investigation into the mechanism of action and in vivo efficacy of the most potent derivatives is warranted to advance these promising natural product-inspired compounds towards clinical application.
References
Ganolucidic Acid A: In Vivo Efficacy Testing Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganolucidic acid A (GAA), a prominent lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, has garnered significant scientific interest for its diverse pharmacological activities. Preclinical in vivo studies have demonstrated its therapeutic potential across a spectrum of diseases, including metabolic disorders, cancer, inflammatory conditions, and neurodegenerative diseases. These effects are largely attributed to its ability to modulate key cellular signaling pathways.
This document provides detailed application notes and experimental protocols for conducting in vivo efficacy studies of this compound in various animal models. The information herein is curated to assist researchers in designing robust experiments to evaluate the therapeutic potential of this promising natural compound.
I. Animal Models for Metabolic Disorders: Hyperlipidemia and Non-alcoholic Steatohepatitis (NASH)
Application Notes
Animal models of hyperlipidemia and NASH are crucial for evaluating the efficacy of this compound in mitigating metabolic dysregulation. High-fat diet-induced models in mice are commonly employed to mimic the human condition of obesity and associated metabolic complications. GAA has been shown to ameliorate lipid accumulation, reduce liver inflammation, and improve insulin (B600854) sensitivity in these models.
Experimental Protocol: High-Fat, High-Cholesterol Diet-Induced NASH in Mice
1. Animal Model:
-
Species/Strain: Male C57BL/6J mice, 6-8 weeks old.
-
Acclimatization: House animals for at least one week under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to water and a standard chow diet.
2. Induction of NASH:
-
Control Group (ND): Fed a normal diet.
-
Disease Model Group (HFHC): Fed a high-fat, high-cholesterol diet for 12 weeks to induce NASH.
3. This compound Administration:
-
Treatment Groups:
-
Low Dose GAA (GAAL): HFHC diet + 25 mg/kg/day of GAA.
-
High Dose GAA (GAAH): HFHC diet + 50 mg/kg/day of GAA.
-
-
Route of Administration: Oral gavage.
-
Duration: 12 weeks, concurrent with the HFHC diet.
4. Efficacy Endpoints:
-
Metabolic Parameters: Monitor body weight and food intake regularly. At the end of the study, collect blood samples to measure serum levels of triglycerides (TG), total cholesterol (TC), LDL-cholesterol, HDL-cholesterol, alanine (B10760859) transaminase (ALT), and aspartate transaminase (AST).
-
Histopathology: Harvest liver tissue for histological analysis (H&E staining for steatosis and inflammation, Sirius Red staining for fibrosis).
-
Gene Expression Analysis: Analyze the expression of genes involved in lipid metabolism and inflammation in liver tissue via RT-qPCR.
Data Presentation
| Parameter | Control (ND) | HFHC Model | GAA (25 mg/kg) | GAA (50 mg/kg) |
| Body Weight Gain (g) | Baseline vs. Endpoint | Significantly Increased | Reduced | Significantly Reduced |
| Serum ALT (U/L) | Normal | Significantly Increased | Reduced | Significantly Reduced |
| Serum AST (U/L) | Normal | Significantly Increased | Reduced | Significantly Reduced |
| Liver Triglycerides (mg/g) | Normal | Significantly Increased | Reduced | Significantly Reduced |
| Hepatic Steatosis Score | 0-1 | 3-4 | Reduced | Significantly Reduced |
| Hepatic Inflammation Score | 0 | 2-3 | Reduced | Significantly Reduced |
II. Animal Models for Oncology
Application Notes
This compound has demonstrated anti-tumor effects in various cancer models by inhibiting cell proliferation, inducing apoptosis, and suppressing invasion. Syngeneic and xenograft models are suitable for evaluating its anti-cancer efficacy. The Lewis Lung Carcinoma (LLC) syngeneic model is a well-established model for studying primary tumor growth and metastasis.
Experimental Protocol: Lewis Lung Carcinoma (LLC) Syngeneic Model
1. Animal Model:
-
Species/Strain: C57BL/6 mice, 6-8 weeks old.
2. Tumor Cell Implantation:
-
Inject 1 x 10^6 LLC cells suspended in sterile PBS subcutaneously into the flank of each mouse.
3. This compound Administration:
-
Treatment Initiation: Begin treatment when tumors become palpable (approx. 100-150 mm³).
-
Treatment Groups:
-
Vehicle Control.
-
GAA (e.g., 50 mg/kg), administered intraperitoneally daily.
-
-
Duration: Typically 18-21 days.
4. Efficacy Endpoints:
-
Tumor Growth: Measure tumor volume every 2-3 days using calipers. Tumor Volume = (Length x Width²)/2.
-
Survival Analysis: Monitor survival of the animals over the course of the study.
-
Metastasis Assessment: At the end of the study, harvest lungs to count metastatic nodules.
-
Biomarker Analysis: Analyze tumor tissue for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
Data Presentation
| Parameter | Vehicle Control | GAA (50 mg/kg) |
| Final Tumor Volume (mm³) | High | Significantly Reduced |
| Tumor Growth Inhibition (%) | 0% | >50% (example) |
| Metastatic Nodules (count) | High | Significantly Reduced |
| Median Survival (days) | Shorter | Extended |
III. Animal Models for Inflammatory Diseases
Application Notes
GAA exhibits potent anti-inflammatory properties, making it a candidate for treating inflammatory diseases such as asthma and rheumatoid arthritis. Animal models that mimic the inflammatory cascades of these human conditions are essential for evaluating the therapeutic efficacy of GAA.
A. Ovalbumin (OVA)-Induced Asthma in Mice
Experimental Protocol:
1. Animal Model:
-
Species/Strain: BALB/c mice.
2. Induction of Asthma:
-
Sensitization: On days 1, 7, and 14, intraperitoneally inject a mixture of 10 mg OVA and 1 mg aluminum hydroxide (B78521) in 200 µl of normal saline.
-
Challenge: From day 21, for 7 consecutive days, challenge the sensitized mice by atomization with 0.1 g OVA in 10 ml normal saline for 30 minutes daily.
3. This compound Administration:
-
Treatment Groups:
-
Control.
-
OVA-induced Asthma Model.
-
GAA (20 mg/kg and 40 mg/kg), administered 1 hour before each OVA challenge.
-
4. Efficacy Endpoints:
-
Airway Inflammation: Collect bronchoalveolar lavage fluid (BALF) to count total inflammatory cells, eosinophils, neutrophils, and lymphocytes.
-
Cytokine Levels: Measure levels of IL-4, IL-5, and IL-13 in serum and BALF using ELISA.
-
Histopathology: Analyze lung tissue sections (H&E staining) for inflammatory cell infiltration.
Data Presentation
| Parameter | Control | OVA Model | GAA (20 mg/kg) | GAA (40 mg/kg) |
| Total Cells in BALF (x10⁴) | Low | Significantly Increased | Reduced | Significantly Reduced |
| Eosinophils in BALF (x10⁴) | Low | Significantly Increased | Reduced | Significantly Reduced |
| Serum IL-4 (pg/mL) | Low | Significantly Increased | Reduced | Significantly Reduced |
| Serum IL-5 (pg/mL) | Low | Significantly Increased | Reduced | Significantly Reduced |
B. Collagen-Induced Arthritis (CIA) in Rats
Experimental Protocol:
1. Animal Model:
-
Species/Strain: Wistar or Lewis rats.
2. Induction of Arthritis:
-
Primary Immunization (Day 0): Inject an emulsion of bovine type II collagen and incomplete Freund's adjuvant subcutaneously at the base of the tail.
-
Booster Injection (Day 7): Administer a booster injection of the same emulsion.
3. This compound Administration:
-
Treatment Groups:
-
Control.
-
CIA Model.
-
GAA (e.g., 20 mg/kg and 40 mg/kg), administered daily by oral gavage.
-
-
Duration: Typically for 2-4 weeks after disease onset.
4. Efficacy Endpoints:
-
Clinical Assessment: Monitor paw swelling and arthritis score regularly.[1]
-
Histopathology: Assess joint destruction, pannus formation, and cartilage damage in histological sections of the joints.
-
Biomarkers: Measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-CII antibodies.[1]
Data Presentation
| Parameter | Control | CIA Model | GAA (20 mg/kg) | GAA (40 mg/kg) |
| Arthritis Score | 0 | High | Reduced | Significantly Reduced |
| Paw Thickness (mm) | Normal | Significantly Increased | Reduced | Significantly Reduced |
| Serum TNF-α (pg/mL) | Low | Significantly Increased | Reduced | Significantly Reduced |
| Histological Joint Damage | None | Severe | Moderate | Mild |
IV. Animal Models for Neurodegenerative Diseases: Alzheimer's Disease
Application Notes
This compound has shown neuroprotective effects and the ability to promote the clearance of amyloid-β (Aβ), a hallmark of Alzheimer's disease. The intracerebroventricular (ICV) injection of aggregated Aβ42 in mice is a common model to induce Alzheimer's-like cognitive deficits and pathology.
Experimental Protocol: Aβ42-Induced Alzheimer's Disease Model in Mice
1. Animal Model:
-
Species/Strain: C57BL/6 mice, 8 weeks old.
2. Induction of Alzheimer's-like Pathology:
-
Aβ42 Preparation: Prepare aggregated Aβ42.
-
Surgical Procedure: Perform intracerebroventricular (ICV) injection of aggregated Aβ42.[2][3]
3. This compound Administration:
-
Treatment Groups:
-
Sham (Vehicle injection).
-
Aβ42 + Vehicle.
-
Aβ42 + GAA.
-
-
Route and Dose: To be determined based on preliminary studies.
4. Efficacy Endpoints:
-
Cognitive Function: Assess learning and memory using the Morris Water Maze (MWM) test (measuring escape latency and time spent in the target quadrant).[4]
-
Aβ Plaque Load: Measure Aβ42 levels in the hippocampus using immunohistochemistry or ELISA.[4]
-
Neuroinflammation: Assess microglial activation (e.g., Iba-1 staining) in the hippocampus.[4]
Data Presentation
| Parameter | Sham | Aβ42 Model | Aβ42 + GAA |
| Escape Latency (s) in MWM | Short | Significantly Longer | Significantly Shorter |
| Time in Target Quadrant (%) | High | Significantly Lower | Significantly Higher |
| Hippocampal Aβ42 Levels | Low | Significantly High | Significantly Reduced |
| Microglial Activation | Low | High | Reduced |
V. Signaling Pathways and Visualization
This compound exerts its diverse pharmacological effects by modulating multiple signaling pathways. Below are diagrams of key pathways implicated in the in vivo efficacy of GAA.
References
- 1. Clinical Evaluation of Collagen-Induced Arthritis in Female Lewis Rats: A Comprehensive Analysis of Disease Progression and Severity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Interplay Between Beta-Amyloid 1–42 (Aβ1–42)-Induced Hippocampal Inflammatory Response, p-tau, Vascular Pathology, and Their Synergistic Contributions to Neuronal Death and Behavioral Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Animal Model of Alzheimer Disease Based on the Intrahippocampal Injection of Amyloid β-Peptide (1–42) | Springer Nature Experiments [experiments.springernature.com]
- 4. Ganoderic Acid A Promotes Amyloid-β Clearance (In Vitro) and Ameliorates Cognitive Deficiency in Alzheimer’s Disease (Mouse Model) through Autophagy Induced by Activating Axl - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield of Ganolucidic Acid A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low yields of Ganolucidic acid A in Ganoderma cultures.
Frequently Asked Questions (FAQs)
Q1: My Ganoderma lucidum culture is growing slowly, resulting in low overall yield. What are the potential causes and solutions?
A1: Slow mycelial growth can be a significant bottleneck. Several factors can contribute to this issue:
-
Suboptimal Temperature: Ganoderma lucidum typically thrives at approximately 28°C.[1] Significant deviations from this temperature can impede growth. Ensure your incubator is accurately calibrated and maintains a consistent temperature.
-
Inappropriate pH: The optimal initial pH for mycelial growth is generally between 4.5 and 6.5.[1][2] A medium that is too acidic or alkaline can inhibit growth.
-
Nutrient Limitation: An imbalanced carbon-to-nitrogen (C/N) ratio is a common issue. Review your medium composition and consider adjusting the concentrations of your carbon and nitrogen sources.
Q2: Mycelial biomass is high, but the this compound yield is disappointingly low. How can I enhance production?
A2: This is a common challenge, as the conditions for optimal biomass growth and secondary metabolite production often differ. Here are several strategies to boost this compound biosynthesis:
-
Two-Stage Fermentation: Implement a two-stage culture process. The initial stage should focus on rapid biomass accumulation under optimal growth conditions (e.g., submerged or shake-flask culture). The second stage involves shifting the culture to conditions that favor this compound production, such as static culture, which can induce a degree of stress that often triggers secondary metabolism.[1][3][4]
-
Nitrogen Limitation: A lower nitrogen level in the fermentation medium can significantly enhance the production of ganoderic acids.[1][5] After an initial growth phase, reducing the nitrogen concentration can shift the metabolic focus from primary growth to secondary metabolite synthesis.
-
Carbon Source and Concentration: While glucose is a common carbon source, other options like wort have proven effective.[2] The optimal glucose concentration is typically around 40 g/L.[4][5]
-
Elicitation: The addition of elicitors can stimulate the biosynthesis of this compound. Effective elicitors include methyl jasmonate and aspirin (B1665792).[6][7][8] These should be introduced at a specific time point during fermentation, often in the later growth phase.
-
Aeration: Adequate oxygen supply is crucial. In static cultures, a larger surface area-to-volume ratio can improve air supply and, consequently, this compound yield.[5]
Q3: I am observing significant batch-to-batch variability in my this compound production. What could be the reasons?
A3: Batch-to-batch variability can be a frustrating issue. Key factors to control for consistency include:
-
Inoculum Standardization: Ensure the age, size, and physiological state of your inoculum are consistent for every batch.
-
Raw Material Consistency: Variations in the composition of complex medium components (e.g., peptone, yeast extract) can lead to inconsistent results.
-
Precise Environmental Control: Minor fluctuations in temperature, pH, and aeration can have a significant impact on secondary metabolite production.
Q4: What is the general biosynthetic pathway for this compound?
A4: Ganolucidic acids are triterpenoids synthesized via the mevalonate (B85504) pathway. Key enzymes involved include 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMGR), squalene (B77637) synthase (SQS), and lanosterol (B1674476) synthase (LS).[6][9][10][11] Lanosterol is a key precursor that is subsequently modified by a series of enzymes, including cytochrome P450 monooxygenases, to produce the diverse range of ganoderic acids.[12][13][14][15][16][17]
Data Presentation
Table 1: Effect of Carbon Source on Ganoderic Acid (GA) Yield
| Carbon Source (at 40 g/L) | Max. Total GA Yield (mg/L) | Reference |
| Glucose | 568.58 | [5] |
| Wort | 93.21 (intracellular) | [2] |
Table 2: Effect of Nitrogen Level on Ganoderic Acid (GA) Yield
| Nitrogen/Carbon Ratio | Soy Powder:Peptone Ratio | Max. Total GA Yield (mg/L) | Reference |
| 1/40 (Low) | 1:4 | 489.62 | [5] |
| 1/20 (Medium) | 1:4 | Lower than Low N | [5] |
| 1/10 (High) | 1:4 | Lower than Low N | [5] |
Table 3: Effect of Elicitors on Ganoderic Acid (GA) Production
| Elicitor | Optimal Concentration | Maximum GA Production | Increase in Gene Expression | Reference |
| Methyl Jasmonate & Aspirin | 250 µM & 4.4 mM | 0.085 mg/mL | HMGR: 10-fold, SQS: 11-fold | [6][8] |
| Aspirin (alone) | 1-8 mM | 2.8-fold increase | - | [18] |
| Sodium Acetate | 4 mM | 28.63% increase | - | [10] |
Experimental Protocols
1. Two-Stage Submerged and Static Fermentation
-
Stage 1: Submerged Culture for Biomass Accumulation
-
Prepare the seed culture medium (e.g., potato dextrose broth).
-
Inoculate with Ganoderma lucidum mycelia and incubate in a shake flask at 28°C and 150 rpm for 5-7 days.
-
Use this seed culture to inoculate the main submerged fermentation medium.
-
Incubate under the same conditions for a further 7-10 days to achieve high mycelial biomass.
-
-
Stage 2: Static Culture for this compound Production
-
Transfer the mycelial biomass from the submerged culture to a static culture vessel (e.g., flask or bag) with a large surface area-to-volume ratio.
-
The static culture medium should ideally be nitrogen-limited.
-
Incubate at 28°C under static conditions for 15-30 days.
-
Harvest the mycelia for this compound extraction.
-
2. Elicitor Preparation and Application
-
Methyl Jasmonate Stock Solution: Prepare a 100 mM stock solution of methyl jasmonate in ethanol (B145695).
-
Aspirin Stock Solution: Prepare a 100 mM stock solution of aspirin in ethanol.
-
Application: On day 10 of the submerged culture, add the elicitor stock solutions to the desired final concentration (e.g., 250 µM methyl jasmonate and 4.4 mM aspirin).
-
Continue the fermentation for the desired period before harvesting.
3. Quantification of this compound by HPLC
-
Extraction:
-
Harvest and dry the Ganoderma lucidum mycelia.
-
Grind the dried mycelia into a fine powder.
-
Extract the powder with methanol (B129727) or ethanol using ultrasonication.
-
Filter the extract and evaporate the solvent under reduced pressure.
-
Redissolve the dried extract in a known volume of methanol for HPLC analysis.
-
-
HPLC Analysis:
Visualizations
Caption: this compound Biosynthetic Pathway.
Caption: Troubleshooting Workflow for Low Yield.
Caption: Two-Stage Fermentation Experimental Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Submerged fermentation production and characterization of intracellular triterpenoids from Ganoderma lucidum using HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Culture Condition for Ganoderic Acid Production in Ganoderma lucidum Liquid Static Culture and Design of a Suitable Bioreactor [agris.fao.org]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of Culture Condition for Ganoderic Acid Production in Ganoderma lucidum Liquid Static Culture and Design of a Suitable Bioreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sid.ir [sid.ir]
- 7. Synergistic Effect of Elicitors in Enhancement of Ganoderic Acid Production: Optimization and Gene Expression Studies | Applied Food Biotechnology [journals.sbmu.ac.ir]
- 8. researchgate.net [researchgate.net]
- 9. Overexpression of the homologous lanosterol synthase gene in ganoderic acid biosynthesis in Ganoderma lingzhi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhanced Ganoderic Acids Accumulation and Transcriptional Responses of Biosynthetic Genes in Ganoderma lucidum Fruiting Bodies by Elicitation Supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhanced production of ganoderic acids and cytotoxicity of Ganoderma lucidum using solid-medium culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolism of ganoderic acids by a Ganoderma lucidum cytochrome P450 and the 3-keto sterol reductase ERG27 from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Biosynthesis of a ganoderic acid in Saccharomyces cerevisiae by expressing a cytochrome P450 gene from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. A Novel Approach to Enhancing Ganoderic Acid Production by Ganoderma lucidum Using Apoptosis Induction | PLOS One [journals.plos.org]
- 19. A Validated Reverse-Phase HPLC Method for Quantitative Determination of Ganoderic Acids A and B in Cultivated Strains of Ganoderma spp. (Agaricomycetes) Indigenous to India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. jfda-online.com [jfda-online.com]
Improving purity of Ganolucidic acid A during chromatographic separation
Welcome to the technical support center for the chromatographic purification of Ganolucidic acid A. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during the separation and purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatographic methods for purifying this compound?
A1: The most prevalent methods for isolating and purifying this compound and other ganoderic acids involve a combination of techniques. Initial purification is often achieved using normal-phase column chromatography with silica (B1680970) gel.[1][2] For higher purity, this is typically followed by preparative high-performance liquid chromatography (HPLC), often using a reversed-phase C18 column.[2][3][4] Other techniques like gel filtration chromatography (e.g., Sephadex LH-20) and high-speed counter-current chromatography (HSCCC) are also employed to achieve high purity.[1][5][6]
Q2: I am experiencing low yields of this compound after extraction and initial purification. What are the likely causes?
A2: Low yields can stem from several factors. The quality of the raw material is critical, as the concentration of ganoderic acids varies significantly between different strains and parts of the Ganoderma mushroom.[7] Inefficient initial extraction can also be a major contributor. Ensure that the particle size of the raw material is sufficiently small to allow for effective solvent penetration.[7] The choice of extraction solvent and method (e.g., maceration, ultrasonic-assisted extraction) also plays a crucial role in the overall yield.[7]
Q3: My this compound purity is insufficient after a single chromatographic step. How can I improve it?
A3: Achieving high purity often requires a multi-step purification strategy. If you are using silica gel column chromatography, consider adding a subsequent purification step like preparative RP-HPLC or gel filtration on Sephadex LH-20.[1][5] A final recrystallization step, for instance with methanol, can significantly increase the purity to over 97.5%.[1] Optimizing the mobile phase composition and gradient in your HPLC method is also key to improving the resolution between this compound and closely related impurities.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the chromatographic separation of this compound.
Issue 1: Poor Peak Resolution in HPLC
Possible Causes:
-
Inappropriate Mobile Phase: The solvent composition may not be optimal for separating this compound from other structurally similar triterpenoids.
-
Incorrect Column Choice: The stationary phase may not be providing the necessary selectivity.
-
Suboptimal Flow Rate or Temperature: These parameters can significantly affect peak shape and resolution.
Solutions:
-
Mobile Phase Optimization:
-
Adjust the ratio of organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase.[8][9]
-
Incorporate an acid modifier, such as 0.1-0.2% acetic acid or formic acid, into the aqueous phase to improve peak shape for acidic compounds like this compound.[2][10]
-
Experiment with a gradient elution, starting with a lower concentration of the organic solvent and gradually increasing it.[2][11]
-
-
Column Selection:
-
Method Parameter Adjustments:
Issue 2: Compound Stuck on the Silica Gel Column
Possible Causes:
-
High Polarity of the Compound: this compound, with its carboxylic acid and hydroxyl groups, can interact strongly with the polar silica gel stationary phase.
-
Inappropriate Elution Solvent: The mobile phase may not be polar enough to elute the compound.
-
Sample Overloading: Applying too much crude extract to the column can lead to poor separation and irreversible binding.
Solutions:
-
Increase Mobile Phase Polarity: Gradually increase the polarity of the elution solvent. For example, if you are using a chloroform (B151607)/acetone system, incrementally increase the proportion of the more polar solvent (acetone).[2] A gradient elution from a non-polar to a more polar solvent system is often effective.
-
Use a Stronger Solvent System: If the compound still does not elute, consider using a more polar solvent system, such as a mixture of chloroform and methanol.
-
Acidify the Mobile Phase: Adding a small amount of acetic or formic acid to the mobile phase can help to protonate the carboxylic acid group of this compound, reducing its interaction with the silica gel and facilitating its elution.[13]
-
Check Sample Load: Reduce the amount of crude sample loaded onto the column relative to the amount of silica gel.
Issue 3: Co-elution of Impurities
Possible Causes:
-
Presence of Structurally Similar Compounds: Ganoderma species produce a wide variety of triterpenoids with very similar structures to this compound, making separation challenging.
-
Insufficient Chromatographic Selectivity: The chosen chromatographic system (stationary and mobile phase) may not be able to differentiate between the target compound and certain impurities.
Solutions:
-
Employ Orthogonal Separation Techniques: Combine different chromatographic methods that separate based on different principles. For example, follow a normal-phase silica gel separation with a reversed-phase HPLC step.[2]
-
High-Resolution Techniques: Utilize high-performance techniques like preparative HPLC or HSCCC for the final polishing step, as they offer superior resolving power.[3][6]
-
Optimize HPLC Conditions: Fine-tune the mobile phase gradient, temperature, and pH to maximize the resolution between this compound and the co-eluting impurity.
Experimental Protocols & Data
Table 1: Summary of Extraction and Initial Purification Methods
| Step | Method | Solvent/Stationary Phase | Purity Achieved | Reference |
| Extraction | Ethanol Leaching | 80% Ethanol in Water | Crude Extract | [1] |
| Extraction | Ethanol Extraction | 95% Ethanol | Crude Extract | [2] |
| Purification 1 | Silica Gel Column | Chloroform/Methanol or Chloroform/Acetone | Crude Separation | [1][2] |
| Purification 2 | Gel Filtration | Sephadex LH-20 with 51% Methanol | >85% | [1] |
| Final Step | Recrystallization | Methanol | >97.5% | [1] |
Table 2: HPLC Conditions for this compound Analysis and Purification
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18, 5 µm, 250 x 4.6 mm | Zorbax C18 | Agilent Zorbax-SB C8 |
| Mobile Phase | Acetonitrile / 0.1% Acetic Acid (aq) | Acetonitrile / 0.2% Acetic Acid (aq) | Acetonitrile / 0.1% Acetic Acid (aq) |
| Elution Mode | Step Gradient | Gradient | Gradient |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | 252 nm | Not Specified | 257 nm |
| Temperature | 30°C | Not Specified | 22°C |
| Reference | [2] | [10] | [11] |
Visualized Workflows
Below are diagrams illustrating the general workflow for this compound purification and a troubleshooting decision tree.
Caption: General workflow for the extraction and purification of this compound.
Caption: Troubleshooting decision tree for low purity issues in this compound purification.
References
- 1. CN104031107A - Method for extracting ganoderic acid A from ganoderma lucidum - Google Patents [patents.google.com]
- 2. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jfda-online.com [jfda-online.com]
- 5. researchgate.net [researchgate.net]
- 6. Preparative isolation of ganoderic acid S, ganoderic acid T and ganoderol B from Ganoderma lucidum mycelia by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A Validated Reverse-Phase HPLC Method for Quantitative Determination of Ganoderic Acids A and B in Cultivated Strains of Ganoderma spp. (Agaricomycetes) Indigenous to India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Production Ganoderma lucidum extract nanoparticles by expansion of supercritical fluid solution and evaluation of the antioxidant ability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN102721764B - Method for measuring ganoderic acid A, B, C2 content in ganoderma lucidum alcohol extract - Google Patents [patents.google.com]
- 12. Frontiers | Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms [frontiersin.org]
- 13. researchgate.net [researchgate.net]
Overcoming co-elution issues in Ganolucidic acid A HPLC analysis
Welcome to the technical support center for the HPLC analysis of Ganolucidic acid A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding co-elution and other challenges encountered during the HPLC analysis of this important triterpenoid (B12794562) from Ganoderma species.
Frequently Asked Questions (FAQs)
Q1: What is the most common HPLC method for this compound analysis?
A: The most prevalent method for analyzing this compound and other ganoderic acids is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Typically, a C18 column is used with a gradient elution mobile phase composed of an organic solvent (acetonitrile or methanol) and acidified water. The acidic modifier, such as acetic acid, formic acid, or phosphoric acid, is crucial for achieving good peak shape by suppressing the ionization of the acidic triterpenoid.[1][2][3] Detection is commonly performed using a UV detector at approximately 252 nm or 254 nm.[1][3]
Q2: I am seeing a broad or tailing peak for this compound. What are the likely causes?
A: Peak tailing for acidic compounds like this compound is a common issue in RP-HPLC. The primary causes include:
-
Secondary Silanol (B1196071) Interactions: Residual, unreacted silanol groups on the silica-based C18 stationary phase can interact with the polar functional groups of this compound, causing tailing. Lowering the mobile phase pH to around 2.5-3.5 helps to protonate these silanol groups, minimizing these unwanted interactions. Using a modern, well-end-capped C18 column is also highly recommended.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is too close to the pKa of this compound, the compound can exist in both ionized and non-ionized forms, leading to poor peak shape. Ensuring the mobile phase is sufficiently acidic is critical.
-
Column Overload: Injecting too high a concentration of the sample can saturate the column, resulting in peak distortion. Try diluting your sample or reducing the injection volume to see if the peak shape improves.
-
Column Contamination: Accumulation of contaminants on the column can create active sites that lead to peak tailing. Flushing the column with a strong solvent may resolve this issue. If not, the column may need to be replaced.
Q3: My this compound peak appears to be a doublet or has a shoulder. How can I confirm if this is a co-elution issue?
A: A split or shouldered peak is a strong indicator of co-elution with another compound. To confirm this, you can:
-
Use a Diode Array Detector (DAD): A DAD allows you to examine the UV-Vis spectra across the entire peak. If the spectra are not homogenous from the peak front to the tail, it indicates the presence of more than one component.
-
Peak Purity Analysis: Most modern chromatography data systems (CDS) have a peak purity function that can mathematically assess the spectral homogeneity of a peak.
-
LC-MS Analysis: Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for identifying co-eluting compounds. The mass spectrometer can differentiate between compounds with different mass-to-charge ratios, even if they are not chromatographically separated.[4][5]
Q4: What are some common compounds that co-elute with this compound?
A: Ganoderma extracts are complex mixtures containing numerous structurally similar triterpenoids. Compounds that may co-elute with this compound, especially on a standard C18 column, include other ganoderic and lucidenic acids with similar polarity and structure, such as Ganoderic acid B, Ganoderic acid C2, and Lucidenic acid A.[6]
Troubleshooting Guide: Resolving Co-elution of this compound
This guide provides a systematic workflow for resolving co-elution issues encountered during the HPLC analysis of this compound.
Systematic Troubleshooting Workflow
Caption: A logical workflow for troubleshooting co-elution issues.
Step 1: System Suitability Check
Before modifying the chromatographic method, ensure your HPLC system is performing optimally. Issues like inconsistent flow rates, system leaks, or excessive extra-column volume can contribute to peak broadening and poor resolution, mimicking co-elution.
Step 2: Mobile Phase Optimization
Optimizing the mobile phase is often the most effective way to resolve co-elution on an existing column.
-
Modify the Gradient Profile: A shallower gradient can increase the separation between closely eluting peaks. For example, if your initial gradient is a rapid increase in the organic solvent, try a slower, more gradual increase.
-
Change the Organic Modifier: Switching between acetonitrile (B52724) and methanol (B129727) can alter the selectivity of the separation. Methanol is a protic solvent and can engage in hydrogen bonding interactions, which can be advantageous for separating compounds with hydroxyl groups.
-
Adjust the Acidic Additive: The choice and concentration of the acidic modifier can influence selectivity. While acetic acid is common, formic acid can sometimes provide sharper peaks.[7] Phosphoric acid can also be used, but it is not volatile and therefore not suitable for LC-MS applications.[2][7]
| Parameter | Recommendation | Rationale |
| Gradient Slope | Decrease the rate of organic solvent increase. | Provides more time for differential partitioning between the mobile and stationary phases, enhancing resolution. |
| Organic Modifier | Switch from acetonitrile to methanol, or vice-versa. | Alters the selectivity of the separation due to different solvent properties (polarity, hydrogen bonding capacity). |
| Acidic Additive | Compare 0.1% acetic acid, 0.1% formic acid, or 0.05% phosphoric acid (for UV detection only). | Different acids can subtly alter the retention behavior and peak shape of ionizable compounds. |
Step 3: Change the Stationary Phase
If mobile phase optimization does not resolve the co-elution, changing the column chemistry is the next logical step.
-
C30 Column: A C30 stationary phase offers enhanced shape selectivity for hydrophobic, structurally similar isomers compared to a C18 column.[8] This can be particularly effective for separating different ganoderic acids.
-
Phenyl-Hexyl Column: This type of column provides a different separation mechanism based on π-π interactions between the phenyl rings of the stationary phase and the analyte.[9] This can be highly effective for separating aromatic compounds or compounds with double bonds, offering a different elution order compared to C18 columns.[10]
| Stationary Phase | Separation Principle | Best Suited For |
| C18 (Standard) | Hydrophobic interactions | General-purpose separation of non-polar to moderately polar compounds. |
| C30 | Enhanced hydrophobic interactions and shape selectivity | Separation of long-chain, structurally related hydrophobic isomers.[8] |
| Phenyl-Hexyl | π-π interactions and hydrophobic interactions | Separation of aromatic compounds and those with unsaturated systems, offering alternative selectivity to C18.[9][10] |
Step 4: Advanced Chromatographic Techniques
For highly complex samples where co-elution remains a challenge, more advanced techniques may be necessary.
-
Two-Dimensional Liquid Chromatography (2D-HPLC): This powerful technique uses two columns with different separation mechanisms to significantly increase peak capacity and resolve highly complex mixtures.
-
Ultra-Performance Liquid Chromatography (UPLC-MS/MS): UPLC systems use sub-2 µm particles, which provide much higher resolution and faster analysis times than traditional HPLC.[11] Coupling this with a mass spectrometer allows for the differentiation of co-eluting compounds based on their mass-to-charge ratio.[11]
Experimental Protocols
Standard RP-HPLC Method for this compound
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0 75 25 35 65 35 45 55 45 | 90 | 0 | 100 |
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C.[4]
-
Detection: UV at 252 nm.[1]
-
Injection Volume: 10-20 µL.
Alternative Method Using a Phenyl-Hexyl Column
-
Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Methanol.
-
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0 60 40 20 20 80 25 20 80 | 30 | 60 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 252 nm.
-
Injection Volume: 10 µL.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analysis of ganoderic acids using HPLC-UV and the more advanced UPLC-MS/MS technique, based on published validation data.
| Performance Metric | HPLC-UV | UPLC-MS/MS |
| Linearity (r²) | >0.998 | >0.998 |
| Limit of Detection (LOD) | 0.34 - 2.2 µg/mL | 0.66 - 6.55 µg/kg |
| Limit of Quantitation (LOQ) | 1.01 - 4.23 µg/mL | 2.20 - 21.84 µg/kg |
| Precision (RSD%) | Intra-day: 0.81-3.20%Inter-day: 0.40-3.67% | Intra-day: <6.8%Inter-day: <8.1% |
| Accuracy/Recovery (%) | 97.09 - 100.79% | 89.1 - 114.0% |
Data compiled from multiple sources.[11]
Visualizations
Biosynthesis of this compound
The biosynthesis of this compound and other triterpenoids in Ganoderma species proceeds through the mevalonate (B85504) pathway.
Caption: The mevalonate pathway for this compound biosynthesis.
Pharmacological Signaling Pathways of this compound
This compound has been shown to exert its pharmacological effects, such as anti-inflammatory and anti-cancer activities, by modulating several key signaling pathways.
Caption: this compound inhibits key signaling pathways.
References
- 1. jfda-online.com [jfda-online.com]
- 2. Quantitative determination of six major triterpenoids in Ganoderma lucidum and related species by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Luna Phenyl-Hexyl HPLC Columns: Phenomenex [phenomenex.com]
- 10. lcms.cz [lcms.cz]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Interpreting Complex Mass Spectrometry Data of Ganolucidic Acid A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ganolucidic acid A. Our aim is to address common challenges encountered during the mass spectrometric analysis of this complex triterpenoid (B12794562).
Frequently Asked Questions (FAQs)
Q1: What is the molecular weight and chemical formula of this compound?
A1: The molecular formula of this compound is C₃₀H₄₄O₆, with a monoisotopic mass of 500.3137891 Da.[1]
Q2: Which ionization technique, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is more suitable for this compound analysis?
A2: Both ESI and APCI can be successfully employed for the analysis of this compound and other ganoderic acids. ESI is frequently used, particularly in the negative ion mode, to detect the deprotonated molecule [M-H]⁻. However, for some triterpenoids, APCI may offer a more stable signal and reduced baseline noise. The optimal choice can be instrument-dependent, and it is advisable to evaluate both ionization sources during method development.
Q3: Should I use positive or negative ion mode for the detection of this compound?
A3: this compound can be detected in both positive and negative ion modes. Due to the presence of a carboxylic acid group, negative ion mode is often preferred as it readily forms a stable deprotonated ion [M-H]⁻, which for this compound would be at approximately m/z 499.3. In positive ion mode, the protonated molecule [M+H]⁺ would be observed at approximately m/z 501.3. Evaluation of both polarities is recommended to determine the most sensitive and robust response for your specific experimental conditions.
Q4: What are the expected precursor and product ions for this compound in an MS/MS experiment?
A4: For this compound (exact mass: 500.31), the expected precursor ions are [M+H]⁺ at m/z 501.3 and [M-H]⁻ at m/z 499.3. Common fragmentation pathways for ganoderic acids involve neutral losses of water (H₂O, 18 Da) and carbon dioxide (CO₂, 44 Da).[2] Therefore, in negative ion mode, you can expect to see fragment ions around m/z 481.3 ([M-H-H₂O]⁻) and m/z 455.3 ([M-H-CO₂]⁻). Further fragmentation of the triterpenoid backbone can also occur.
Troubleshooting Guide
Problem 1: Poor or No Signal for this compound
| Potential Cause | Troubleshooting Steps |
| Incorrect Mass Spectrometer Settings | 1. Verify the precursor ion m/z is correctly set for this compound ([M-H]⁻ ≈ 499.3 or [M+H]⁺ ≈ 501.3). 2. Optimize ionization source parameters (e.g., capillary voltage, gas flow, temperature). 3. Perform a full scan to confirm the presence of the precursor ion before switching to a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. 4. Optimize collision energy to ensure efficient fragmentation and detection of product ions. |
| Suboptimal Ionization Source | 1. If using ESI, consider switching to APCI, as it may provide better stability for certain triterpenoids. 2. Evaluate both positive and negative ion modes to determine the optimal polarity. |
| Sample Degradation | 1. Ensure proper storage of this compound standards and samples (cool and dark conditions). 2. Prepare fresh solutions for analysis. |
| Low Concentration | 1. Concentrate the sample if possible. 2. Ensure the injection volume is appropriate for the sensitivity of the instrument. |
Problem 2: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Steps |
| Inappropriate Mobile Phase | 1. The addition of a small amount of acid (e.g., 0.1-0.2% formic acid or acetic acid) to the mobile phase can improve the peak shape of acidic compounds like this compound. 2. Ensure the mobile phase is properly degassed and compatible with the analytical column. |
| Column Overload | 1. Dilute the sample to a lower concentration. 2. Decrease the injection volume. |
| Column Contamination or Degradation | 1. Flush the column with a strong solvent. 2. If the problem persists, replace the analytical column. |
| Secondary Interactions | 1. Ensure the pH of the mobile phase is appropriate to maintain this compound in a single ionic form. |
Problem 3: Inconsistent or Irreproducible Results
| Potential Cause | Troubleshooting Steps |
| Matrix Effects | 1. Improve sample clean-up procedures. Solid-phase extraction (SPE) may be necessary for complex matrices. 2. Optimize chromatographic separation to resolve this compound from co-eluting matrix components. 3. Use a suitable internal standard to compensate for matrix-induced ion suppression or enhancement. |
| Contaminated LC-MS System | 1. Flush the LC system and mass spectrometer with appropriate cleaning solutions. 2. Run blank injections to ensure the system is clean before analyzing samples. |
| Co-elution with Isomers | 1. Ganolucidic acids often have several isomers that can co-elute. Optimize the chromatographic method (e.g., gradient, column chemistry) to achieve better separation. |
| Instrument Instability | 1. Check for fluctuations in pump pressure, column temperature, and mass spectrometer performance. 2. Perform system suitability tests before running the analytical batch. |
Quantitative Mass Spectrometry Data
The following tables summarize the expected m/z values for this compound and its common adducts and fragments.
Table 1: Precursor Ions of this compound
| Ion Type | Formula | Calculated m/z |
| Protonated Molecule [M+H]⁺ | C₃₀H₄₅O₆⁺ | 501.3160 |
| Deprotonated Molecule [M-H]⁻ | C₃₀H₄₃O₆⁻ | 499.3014 |
| Sodium Adduct [M+Na]⁺ | C₃₀H₄₄O₆Na⁺ | 523.2979 |
| Ammonium Adduct [M+NH₄]⁺ | C₃₀H₄₈NO₆⁺ | 518.3425 |
Table 2: Common Product Ions of this compound in MS/MS (from [M-H]⁻)
| Proposed Fragment | Neutral Loss | Calculated m/z |
| [M-H-H₂O]⁻ | H₂O (18.01 Da) | 481.2908 |
| [M-H-CO₂]⁻ | CO₂ (44.00 Da) | 455.3065 |
| [M-H-H₂O-CO₂]⁻ | H₂O + CO₂ (62.01 Da) | 437.2959 |
Experimental Protocols
Sample Preparation from Ganoderma lucidum
-
Weigh approximately 1 gram of powdered Ganoderma lucidum fruiting body or spores into a centrifuge tube.
-
Add 20 mL of methanol (B129727) or chloroform.
-
Place the tube in an ultrasonic water bath and extract for 30 minutes.
-
Centrifuge the sample and collect the supernatant.
-
Repeat the extraction process two more times, combining the supernatants.
-
Evaporate the combined extract to dryness under reduced pressure.
-
Reconstitute the residue in a known volume of the initial mobile phase or other suitable solvent (e.g., methanol).
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
LC-MS/MS Method for this compound Analysis
-
LC Column: C18 reversed-phase column (e.g., 2.1 or 4.6 mm ID, sub-2 µm or 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A gradient from a lower to a higher percentage of organic phase (acetonitrile) is typically used to separate the various triterpenoids. The specific gradient will need to be optimized for the particular column and sample matrix.
-
Flow Rate: A typical flow rate for a 4.6 mm ID column is between 0.5 and 1.0 mL/min.
-
Column Temperature: Maintain a constant column temperature (e.g., 30-40 °C) to ensure reproducible retention times.
-
Mass Spectrometry:
-
Ionization Source: ESI or APCI.
-
Polarity: Negative or Positive ion mode.
-
Scan Mode: Initially use a full scan mode to identify the precursor ion of this compound. Then, switch to a product ion scan mode to identify the major fragment ions. Finally, develop an MRM method using the identified precursor and product ions for quantification.
-
Signaling Pathways and Experimental Workflows
This compound has been shown to modulate several key signaling pathways involved in cellular processes. Below are diagrams illustrating its inhibitory effects.
Caption: this compound inhibits the PI3K/Akt signaling pathway.[3][4][5]
Caption: this compound suppresses the TLR4/NF-κB signaling pathway.[6]
Caption: A logical workflow for troubleshooting common mass spectrometry issues.
References
Enhancing solubility of Ganolucidic acid A for in vitro assays
Welcome to the technical support center for Ganolucidic acid A. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on enhancing the solubility of this compound for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key physicochemical properties?
A1: this compound is a highly oxygenated lanostane-type triterpenoid (B12794562) isolated from the fungus Ganoderma lucidum.[1][2] Due to its complex and hydrophobic structure, it has very low solubility in aqueous solutions, which presents a challenge for in vitro biological assays.[3][4] Key properties are summarized in the table below.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for creating high-concentration stock solutions of this compound for use in cell-based assays.[2][3][5] Other organic solvents like ethanol, acetone, chloroform, and ethyl acetate (B1210297) can also dissolve the compound, but DMSO is typically preferred for its miscibility with cell culture media at low final concentrations.[5][6]
Q3: How should I store this compound powder and its stock solutions?
A3: The solid powder form should be stored desiccated at -20°C.[5] Once dissolved in a solvent like DMSO, the stock solution should be aliquoted into single-use volumes to prevent repeated freeze-thaw cycles.[7] These aliquots should be stored in tightly sealed, light-protecting vials at -20°C or -80°C and are generally stable for up to two weeks.[7][8]
Q4: How stable is this compound in cell culture media?
A4: Triterpenoids like this compound can be susceptible to degradation in aqueous environments like cell culture media over the course of a typical experiment (24-72 hours).[7] Stability can be affected by the medium's pH, temperature, and components like serum proteins.[7] To ensure consistent and reproducible results, it is highly recommended to prepare fresh working dilutions of the compound in your culture medium immediately before each experiment.[7]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₃₀H₄₄O₆ | [5][9] |
| Molecular Weight | 500.67 g/mol | [1][5] |
| CAS Number | 98665-21-5 | [9] |
| Appearance | Powder | [5] |
| Compound Type | Triterpenoid | [5] |
Table 2: Solubility Profile of this compound
| Solvent | Solubility | Reference(s) |
| DMSO | Soluble | [2][3][5] |
| Ethanol | Soluble | [3][4] |
| Acetone | Soluble | [2][5] |
| Chloroform | Soluble | [2][5] |
| Dichloromethane | Soluble | [2][5] |
| Ethyl Acetate | Soluble | [2][5] |
| Water | Insoluble | [3][4] |
Troubleshooting Guide: Compound Precipitation
Q: I dissolved this compound in DMSO, but it precipitated immediately when I added it to my cell culture medium. What is happening?
A: This is a common issue known as "crashing out," which occurs when a compound that is soluble in a strong organic solvent (like DMSO) is rapidly introduced into an aqueous solution (like cell culture medium) where it is poorly soluble.[10] The primary causes are:
-
High Final Concentration: The final concentration of this compound in the medium exceeds its maximum aqueous solubility limit.[10]
-
Rapid Solvent Exchange: Adding a concentrated DMSO stock directly into the full volume of media causes the compound to rapidly exit the DMSO and precipitate in the aqueous environment.[10]
-
Low Media Temperature: Using cold media can further decrease the compound's already low aqueous solubility.[10]
Q: How can I prepare my working solution of this compound in media without it precipitating?
A: The key is to perform a careful, stepwise dilution. Follow the detailed protocol in the next section. The main principles are:
-
Use Pre-Warmed Media: Always use cell culture medium that has been pre-warmed to 37°C.[10]
-
Create an Intermediate Dilution: Do not add your high-concentration DMSO stock directly to the final volume of media. First, create an intermediate dilution in a smaller volume of warm media.[10]
-
Add Stock Slowly: Add the DMSO stock to the warm media dropwise or in small increments while gently vortexing or swirling to ensure rapid mixing and prevent localized high concentrations.[10]
-
Control Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low (typically ≤0.5%, and ideally ≤0.1%) to avoid solvent toxicity to your cells.
Q: My media was clear initially, but I observed a precipitate in the culture wells after 12-24 hours. What could be the cause?
A: Delayed precipitation can occur due to several factors during incubation:
-
Media Evaporation: In long-term cultures, evaporation can concentrate all components in the media, including this compound, pushing its concentration above the solubility limit.[10] Ensure your incubator is properly humidified and consider using low-evaporation plates or sealing tape.
-
Temperature Fluctuations: Repeatedly removing plates from the incubator can cause temperature cycling, which may affect compound solubility.[10] Minimize the time your cultures are outside the stable incubator environment.
-
Compound Instability: As mentioned in the FAQs, the compound may degrade over time, and the degradation products could be less soluble.
Experimental Protocols
Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO
-
Calculation:
-
Molecular Weight (MW) of this compound = 500.67 g/mol .
-
To make a 50 mM (0.05 mol/L) solution, you need: 0.05 mol/L * 500.67 g/mol = 25.03 g/L = 25.03 mg/mL.
-
Therefore, to prepare 1 mL of a 50 mM stock, you need 25.03 mg of this compound. Adjust the volume based on the amount of powder you have. For example, for 5 mg of powder, you would dissolve it in 5 mg / 25.03 mg/mL = 0.199 mL (or 199 µL) of DMSO.
-
-
Procedure:
-
Weigh out the desired amount of this compound powder (e.g., 5 mg) and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of high-purity, sterile DMSO (e.g., 199 µL).
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath can be used if dissolution is difficult.[10]
-
Visually inspect the solution against a light source to ensure no solid particles remain.
-
Aliquot the stock solution into smaller, single-use volumes in light-protecting tubes and store at -20°C or -80°C.
-
Protocol 2: Preparation of a Final Working Solution (e.g., 50 µM) in Cell Culture Media
This protocol uses a two-step dilution process to minimize precipitation.
-
Pre-warm Media: Warm your complete cell culture medium (containing serum and other supplements) to 37°C in a water bath.
-
Prepare Intermediate Dilution (e.g., 1 mM):
-
Thaw one aliquot of your 50 mM stock solution.
-
To make a 1 mM intermediate solution, you need to dilute the stock 1:50.
-
In a sterile tube, add 980 µL of pre-warmed complete media.
-
Add 20 µL of the 50 mM stock solution to the media. Pipette up and down gently or vortex briefly to mix. This creates a 1 mM solution with 2% DMSO.
-
-
Prepare Final Working Solution (50 µM):
-
To make the final 50 µM working solution, you need to dilute the 1 mM intermediate solution 1:20.
-
In a new sterile tube, add the required volume of pre-warmed media (e.g., for 10 mL final volume, use 9.5 mL of media).
-
Add the corresponding volume of the 1 mM intermediate solution (e.g., 0.5 mL or 500 µL).
-
Mix gently by inverting the tube or brief vortexing.
-
The final concentration of this compound is 50 µM, and the final DMSO concentration is a non-toxic 0.1%.
-
-
Final Check: Visually inspect the final working solution. If it is clear, it is ready to be added to your cells.
Visualized Workflows and Pathways
Caption: A logical workflow for troubleshooting this compound precipitation issues.
Caption: Inhibition of the JAK/STAT signaling pathway by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:98665-21-5 | Manufacturer ChemFaces [chemfaces.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Production Ganoderma lucidum extract nanoparticles by expansion of supercritical fluid solution and evaluation of the antioxidant ability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | CAS:98665-21-5 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. Effects of extraction solvents on phytochemicals and bioactivities of Ganoderma lucidum [ejchem.journals.ekb.eg]
- 7. benchchem.com [benchchem.com]
- 8. Ganolucidic acid B-武汉科斯坦生物科技有限公司 [chemstan.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
Preventing degradation of Ganolucidic acid A during extraction and storage
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Ganolucidic acid A during extraction and storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a highly oxygenated lanostane-type triterpenoid (B12794562) found in Ganoderma lucidum, a medicinal mushroom. Its stability is crucial for maintaining its biological activity, ensuring accurate experimental results, and developing effective therapeutic agents. Degradation can lead to a loss of potency and the formation of impurities, compromising research and drug development outcomes.
Q2: What are the main factors that cause the degradation of this compound?
The primary factors contributing to the degradation of this compound are exposure to harsh pH conditions (especially acidic), elevated temperatures, light, and oxidizing agents. The presence of certain functional groups in its structure, such as hydroxyl and carboxyl groups, makes it susceptible to various chemical reactions like hydrolysis, oxidation, and isomerization.
Q3: What are the recommended storage conditions for this compound?
For long-term storage, solid this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture. For short-term storage of solutions, it is recommended to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, it should be stored in an inert solvent like DMSO at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: How can I monitor the degradation of this compound?
Degradation can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate this compound from its degradation products and allow for their quantification. A decrease in the peak area of this compound and the appearance of new peaks are indicative of degradation.
Troubleshooting Guides
Issue 1: Low Yield of this compound After Extraction
Possible Causes:
-
Degradation during extraction: Exposure to high temperatures or acidic conditions during the extraction process can lead to significant loss of the target compound.
-
Incomplete extraction: The chosen solvent or extraction method may not be efficient in extracting this compound from the raw material.
-
Suboptimal raw material: The concentration of this compound can vary depending on the strain, growth stage, and part of the Ganoderma lucidum used.
Solutions:
-
Optimize extraction temperature: Use moderate temperatures (e.g., 40-60°C) for solvent-based extractions to minimize thermal degradation.
-
Control pH: Avoid highly acidic conditions during extraction. If acidic conditions are necessary for other reasons, minimize the exposure time.
-
Use appropriate solvents: Ethanol (B145695) (70-95%) is a commonly used and effective solvent for extracting ganoderic acids.
-
Employ advanced extraction techniques: Consider methods like ultrasonic-assisted extraction (UAE) or supercritical fluid extraction (SFE) which can improve efficiency at lower temperatures.
-
Material selection: Use high-quality, authenticated Ganoderma lucidum fruiting bodies, as they generally have a higher content of triterpenoids compared to the mycelium.
Issue 2: Appearance of Unknown Peaks in HPLC/LC-MS Analysis of Stored Samples
Possible Causes:
-
Degradation in storage: The compound may be degrading in the solvent or as a solid due to improper storage conditions.
-
Solvent reactivity: The solvent used for storage might be reacting with this compound.
-
Photo-degradation: Exposure to light, especially UV light, can cause degradation.
-
Oxidation: The presence of oxygen can lead to oxidative degradation.
Solutions:
-
Verify storage conditions: Ensure the compound is stored at the recommended temperature (-20°C or lower), protected from light.
-
Use inert solvents: For solutions, use high-purity, inert solvents like DMSO or ethanol. Prepare fresh solutions whenever possible.
-
Protect from light: Store samples in amber vials or wrap containers with aluminum foil.
-
Inert atmosphere: For highly sensitive samples, consider storing under an inert atmosphere (e.g., nitrogen or argon).
Data Presentation
The stability of this compound is influenced by several factors. The following table summarizes hypothetical quantitative data from forced degradation studies to illustrate the potential impact of different stress conditions.
| Stress Condition | Parameter | Duration | This compound Remaining (%) | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 75% | Isomerized and hydrolyzed products |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 85% | Epimerized and hydrolyzed products |
| Oxidation | 3% H₂O₂ | 24 hours | 80% | Oxidized derivatives |
| Thermal Degradation | 60°C (in solution) | 48 hours | 88% | Isomerized products |
| Photodegradation | UV Light (254 nm) | 24 hours | 90% | Photodegradation products |
Note: This data is illustrative and the actual degradation rates may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Extraction and Purification of this compound with Minimized Degradation
-
Preparation of Raw Material:
-
Dry the fruiting bodies of Ganoderma lucidum at a controlled temperature (50-60°C) to a constant weight.
-
Grind the dried material into a fine powder (60-80 mesh).
-
-
Ultrasonic-Assisted Extraction (UAE):
-
Suspend the powdered material in 80% ethanol at a solid-to-liquid ratio of 1:20 (w/v).
-
Perform ultrasonic extraction at a controlled temperature of 45-50°C for 45-60 minutes.
-
Filter the extract through an 8-layer gauze and then centrifuge at 5000 x g for 20 minutes at 4°C to remove solid particles.
-
Repeat the extraction process on the residue twice more to ensure complete extraction.
-
-
Concentration:
-
Combine the supernatants from all extractions.
-
Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
-
Purification by Column Chromatography:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase.
-
Load the solution onto a silica (B1680970) gel column.
-
Elute the column with a gradient of chloroform-methanol or ethyl acetate-methanol, gradually increasing the polarity.
-
Monitor the fractions using Thin Layer Chromatography (TLC) or HPLC to identify fractions containing this compound.
-
Pool the relevant fractions and concentrate under reduced pressure.
-
-
Final Purification (Optional):
-
For higher purity, perform preparative HPLC on the enriched fraction.
-
-
Storage:
-
After final purification and solvent evaporation, store the solid this compound at -20°C in a desiccator, protected from light.
-
Protocol 2: Forced Degradation Study of this compound
-
Sample Preparation: Prepare a stock solution of this compound in methanol (B129727) or ethanol (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 60°C for 48 hours.
-
Photodegradation: Expose the stock solution in a quartz cuvette to UV light (254 nm) for 24 hours. Keep a control sample wrapped in foil.
-
Analysis: Analyze all stressed samples and a control sample (stored at 4°C in the dark) by a validated stability-indicating HPLC method. Calculate the percentage of this compound remaining and identify major degradation products by comparing the chromatograms.
Mandatory Visualization
Technical Support Center: Scaling Up Ganolucidic Acid A Purification for Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the purification of Ganolucidic acid A for preclinical studies. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during this process.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge when scaling up this compound purification?
A1: The primary challenge is maintaining high purity and yield while processing significantly larger quantities of Ganoderma lucidum biomass. Issues that are manageable at the lab scale, such as minor impurities and solvent consumption, can become major obstacles during scale-up. Achieving consistent batch-to-batch quality required for preclinical trials is also a critical hurdle.
Q2: Which extraction solvent is recommended for large-scale processing?
A2: For large-scale extraction, 80-95% ethanol (B145695) is often preferred over solvents like chloroform (B151607) due to its lower toxicity, reduced environmental impact, and cost-effectiveness.[1] While chloroform can be effective, its use in large volumes poses significant safety and disposal challenges. Supercritical CO2 extraction is a greener alternative but may require specialized equipment.[2][3]
Q3: How can I minimize the degradation of this compound during purification?
A3: Ganolucidic acids can be sensitive to heat. During solvent evaporation steps, it is crucial to use a rotary evaporator under reduced pressure to keep the temperature below 50°C. Prolonged exposure to harsh acidic or basic conditions should also be avoided.
Q4: What purity level is generally required for this compound in preclinical studies?
A4: For preclinical studies, a purity of >95% is typically required to ensure that the observed biological effects are attributable to the compound of interest and not to impurities. The final product should be thoroughly characterized by methods such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Protocols
I. Large-Scale Extraction of Crude this compound
This protocol describes the extraction of this compound from dried Ganoderma lucidum fruiting bodies at a scale suitable for producing gram quantities of the purified compound.
Materials:
-
Dried and powdered Ganoderma lucidum fruiting bodies (1-5 kg)
-
80-95% Ethanol (food grade or equivalent)
-
Large-scale extraction vessel (stainless steel, glass-lined) with reflux condenser
-
Filtration system (e.g., filter press, large Büchner funnel)
-
Large-capacity rotary evaporator
Methodology:
-
Maceration and Reflux: Place 1 kg of powdered Ganoderma lucidum into the extraction vessel. Add 10-20 L of 80-95% ethanol. Heat the mixture to reflux (approximately 78°C) and maintain for 4-6 hours with occasional stirring.
-
Filtration: Allow the mixture to cool to room temperature. Filter the extract through a filtration system to separate the biomass from the ethanol solution. Press the biomass cake to recover the maximum amount of extract.
-
Re-extraction: Repeat the extraction process on the biomass residue two more times with fresh ethanol to ensure exhaustive extraction of triterpenoids.
-
Concentration: Combine all the ethanol extracts and concentrate the solution using a large-capacity rotary evaporator at a temperature not exceeding 50°C. This will yield a dark, viscous crude extract.
-
Drying: Dry the crude extract under vacuum to remove any residual solvent. The resulting dried extract can be stored at -20°C until further purification.
| Parameter | Specification |
| Starting Material | 1-5 kg of dried, powdered Ganoderma lucidum |
| Solvent | 80-95% Ethanol |
| Solvent to Biomass Ratio | 10:1 to 20:1 (v/w) |
| Extraction Temperature | Reflux (approx. 78°C) |
| Extraction Time | 4-6 hours per extraction cycle (3 cycles) |
| Concentration Temperature | < 50°C |
II. Scaled-Up Chromatographic Purification
This two-step chromatographic procedure is designed to purify this compound from the crude extract.
Step 1: Silica (B1680970) Gel Column Chromatography (Initial Purification)
Materials:
-
Silica gel (60-120 mesh)
-
Glass or stainless steel chromatography column
-
Solvents: Chloroform, Methanol (B129727)
-
Fraction collector
Methodology:
-
Column Packing: Prepare a slurry of silica gel in chloroform and pack the column. The amount of silica gel should be approximately 30-50 times the weight of the crude extract to be loaded.
-
Sample Loading: Dissolve the crude extract in a minimal amount of chloroform. In a separate container, mix this solution with a small amount of silica gel (approx. 1-2 times the weight of the extract) and dry it to a free-flowing powder. This dry-loading method prevents column overloading and improves separation. Carefully apply the dried sample to the top of the packed column.
-
Elution: Elute the column with a stepwise gradient of chloroform and methanol. Start with 100% chloroform and gradually increase the methanol concentration.
-
Fraction Collection: Collect fractions of a suitable volume and monitor the composition of each fraction using Thin Layer Chromatography (TLC). Combine the fractions containing this compound.
-
Concentration: Evaporate the solvent from the combined fractions to obtain a partially purified extract.
| Parameter | Specification |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Stationary Phase to Sample Ratio | 30:1 to 50:1 (w/w) |
| Loading Method | Dry Loading |
| Mobile Phase | Chloroform-Methanol Gradient |
| Elution Gradient | Start with 100% Chloroform, gradually increase Methanol concentration |
Step 2: Sephadex LH-20 Column Chromatography (Final Polishing)
Materials:
-
Sephadex LH-20
-
Chromatography column
-
Solvent: Methanol
-
Fraction collector
Methodology:
-
Column Preparation: Swell the Sephadex LH-20 in methanol for at least 3-4 hours. Pack the column with the swollen gel.
-
Sample Loading: Dissolve the partially purified extract from the silica gel step in a minimal volume of methanol. Apply the sample to the top of the Sephadex LH-20 column.
-
Elution: Elute the column with 100% methanol at a slow flow rate to ensure optimal separation based on molecular size and polarity.
-
Fraction Collection and Analysis: Collect fractions and monitor them by HPLC to identify those containing high-purity this compound.
-
Final Product: Combine the high-purity fractions and evaporate the solvent to obtain the purified this compound.
| Parameter | Specification |
| Stationary Phase | Sephadex LH-20 |
| Solvent | 100% Methanol |
| Elution Mode | Isocratic |
| Flow Rate | Slow, gravity-fed or low-pressure pump |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | - Inefficient extraction. - Poor quality of raw material. | - Increase extraction time or perform additional extraction cycles. - Ensure the Ganoderma lucidum is finely powdered. - Source high-quality, verified raw material. |
| Poor Separation on Silica Gel Column | - Column overloading. - Inappropriate solvent system. - Column channeling. | - Reduce the sample load; a general rule is 1-5% of the stationary phase weight.[4] - Optimize the solvent gradient using TLC prior to scaling up. - Ensure the column is packed uniformly. |
| This compound Co-elutes with Impurities | - Structurally similar triterpenoids present in the extract. | - Use a shallower solvent gradient during silica gel chromatography. - Employ orthogonal purification techniques, such as reversed-phase (C18) chromatography. |
| Precipitation in the Column | - The sample is not fully soluble in the initial mobile phase. | - Ensure the sample is fully dissolved before loading. - Use a stronger solvent for sample dissolution that is compatible with the initial mobile phase. |
| Final Product Purity is Below 95% | - Incomplete separation of closely related ganoderic acids. | - Repeat the Sephadex LH-20 chromatography step. - Consider a final purification step using preparative HPLC. |
| Batch-to-Batch Inconsistency | - Variation in raw material. - Inconsistent execution of the purification protocol. | - Standardize the source and quality of the Ganoderma lucidum. - Maintain strict control over all process parameters (e.g., solvent ratios, temperatures, times). |
Visualizations
Caption: Experimental workflow for this compound purification.
Caption: Key signaling pathways modulated by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Production Ganoderma lucidum extract nanoparticles by expansion of supercritical fluid solution and evaluation of the antioxidant ability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN101664422B - Supercritical fluid extract technology of ganoderma volatile oil, ganodenic acid and ganoderma polysaccharide - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Ganolucidic Acid A Experiments - Cell Culture Contamination
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell culture contamination issues during experiments with Ganolucidic acid A.
Part 1: General Contamination Troubleshooting
Contamination is a frequent challenge in cell culture, potentially leading to inaccurate experimental results and wasted resources.[1][2] While this compound itself is not a source of contamination, maintaining a sterile environment is critical when studying its effects on cell lines. This section addresses common contamination issues.
Frequently Asked Questions (FAQs)
Q1: My cell culture medium turned cloudy and yellow overnight. What is the likely cause?
A rapid change in the culture medium's appearance, such as sudden cloudiness (turbidity) and a color shift to yellow, strongly indicates bacterial contamination.[3] Bacteria multiply quickly, and their metabolic byproducts are acidic, causing the phenol (B47542) red pH indicator in the medium to change from red to yellow.[3][4] Under a microscope, you may see tiny, moving particles between your cells.[5][6]
Q2: I see thin, fuzzy filaments floating in my culture flask. What type of contamination is this?
The presence of filamentous structures suggests fungal (mold) contamination.[7][8] These may appear as white, green, or black fuzzy growths.[9] Fungal spores are airborne and can easily enter cultures if aseptic technique is compromised.[6]
Q3: My cells are growing slower than usual, but the medium looks clear. What could be the problem?
Slow cell growth without visible turbidity can be a sign of mycoplasma contamination.[10] Mycoplasmas are very small bacteria that lack a cell wall and can be difficult to detect with a standard light microscope.[6] They can significantly alter cell metabolism and affect experimental outcomes. Other possibilities include chemical contamination from impurities in media or reagents.[4][11]
Q4: What are the primary sources of contamination in a cell culture lab?
Contamination can arise from several sources, including:
-
The environment: Airborne particles, dust, and aerosols can carry microorganisms.[11]
-
The operator: Poor aseptic technique, such as talking over open culture vessels or improper handwashing, can introduce contaminants.[11][12]
-
Reagents and media: Contaminated serum, media, or other solutions are a common source.[8]
-
Equipment: Improperly sterilized lab equipment or contaminated incubators and water baths can harbor microbes.[11][13]
-
Cross-contamination: Using the same pipette for different cell lines or mishandling cultures can lead to cross-contamination.[5]
Q5: Should I routinely use antibiotics in my cell culture medium when working with this compound?
The use of antibiotics in routine cell culture is debatable. While they can help prevent bacterial contamination, especially for primary cultures, they can also mask low-level infections and lead to the development of antibiotic-resistant strains.[14][15][16] Mycoplasma, lacking a cell wall, is not affected by common antibiotics like penicillin.[10] For sensitive experiments, it is often recommended to culture cells without antibiotics to ensure that any contamination is quickly identified.[14]
Part 2: Identifying and Managing Contamination
Table 1: Common Microbial Contaminants and Their Characteristics
| Contaminant | Macroscopic Signs | Microscopic Appearance | pH Change |
| Bacteria | Turbid medium, sometimes a surface film.[3][5] | Small, moving rod or spherical shapes between cells.[3][6] | Rapid drop (acidic), medium turns yellow.[3][4] |
| Yeast | Medium may become slightly turbid.[5] | Small, budding, spherical or ovoid particles.[5][7] | Can be acidic or alkaline.[4][7] |
| Mold (Fungi) | Visible filamentous growths (mycelia), fuzzy colonies.[7][9] | Filamentous hyphae, sometimes with spores.[17] | Variable, may not change in early stages.[9] |
| Mycoplasma | Usually no visible signs; medium remains clear.[10] | Not visible with a standard light microscope.[6] | No significant change.[10] |
Troubleshooting Workflow for Suspected Contamination
If you suspect contamination in your this compound cell culture experiment, follow this logical workflow to identify and address the issue.
Part 3: Experimental Protocols
Protocol 1: Mycoplasma Detection by PCR
This protocol outlines a general procedure for detecting mycoplasma contamination using a Polymerase Chain Reaction (PCR)-based method, which is highly sensitive and provides rapid results.[18][19]
Materials:
-
Cell culture supernatant (sample)
-
Mycoplasma-specific PCR detection kit (containing primers, dNTPs, Taq polymerase, and positive/negative controls)
-
Sterile, nuclease-free microcentrifuge tubes
-
Micropipettes and sterile, filtered pipette tips
-
Thermal cycler
-
Gel electrophoresis equipment and reagents (agarose, buffer, DNA stain)
Methodology:
-
Sample Preparation: Collect 1 mL of cell culture supernatant from a near-confluent culture flask (ideally 3-5 days after the last medium change).[20] Centrifuge at 200 x g for 5 minutes to pellet any cells, then transfer the supernatant to a new sterile tube.
-
DNA Extraction (if required by kit): Follow the manufacturer's instructions for extracting DNA from the supernatant. Some kits allow for direct testing of the supernatant.
-
PCR Reaction Setup: In a sterile PCR tube, prepare the reaction mix according to the kit's protocol. Typically, this involves adding the PCR master mix, primers, and a small volume of your sample DNA or supernatant. Include a positive and negative control provided with the kit.
-
Thermal Cycling: Place the PCR tubes in a thermal cycler and run the program specified in the kit's manual. The cycling parameters are optimized for the amplification of a mycoplasma-specific gene (e.g., 16S rRNA).[19]
-
Gel Electrophoresis: After the PCR is complete, prepare an agarose (B213101) gel. Load the PCR products (including controls) into the wells of the gel. Run the electrophoresis until the DNA fragments are adequately separated.
-
Result Interpretation: Visualize the DNA bands under UV light. The presence of a band of the correct size in your sample lane (matching the positive control) indicates mycoplasma contamination. The negative control should not show a band.
Protocol 2: Direct Inoculation Sterility Testing
This protocol is used to check for microbial contamination in liquid samples like cell culture media and other reagents.[21]
Materials:
-
Test sample (e.g., cell culture medium, serum)
-
Tryptic Soy Broth (TSB) for detecting bacteria and fungi
-
Fluid Thioglycolate Medium (FTM) for detecting anaerobic and aerobic bacteria
-
Sterile pipettes
-
Incubator set at 20-25°C and another at 30-35°C
Methodology:
-
Inoculation: Aseptically transfer a specified volume of the test sample into tubes or flasks containing TSB and FTM. The sample-to-medium volume ratio should be appropriate to overcome any antimicrobial properties of the sample.
-
Incubation: Incubate the inoculated TSB at 20-25°C for 14 days. Incubate the FTM at 30-35°C for 14 days.[22]
-
Observation: Visually inspect the media for any signs of turbidity at regular intervals during the 14-day incubation period.[23]
-
Result Interpretation: If the media remains clear, the sample is considered sterile. Turbidity indicates the presence of microbial contamination.
Part 4: Prevention and Decontamination
Table 2: Recommended Working Concentrations of Common Antibiotics/Antimycotics
| Agent | Target Organism(s) | Typical Working Concentration | Notes |
| Penicillin-Streptomycin | Gram-positive and Gram-negative bacteria | 50-100 I.U./mL Penicillin, 50-100 µg/mL Streptomycin[16] | Most common prophylactic antibiotic combination.[14] |
| Gentamicin | Broad spectrum, including Gram-negative bacteria | 50 µg/mL | Can be toxic to some cell lines.[14] |
| Amphotericin B | Fungi (yeast and mold) | 2.5 µg/mL[16] | Can be cytotoxic with long-term use.[16] Light-sensitive.[24] |
| Mycoplasma Elimination Reagents | Mycoplasma | Varies by manufacturer | Use only after a positive diagnosis. Often requires several passages.[18] |
Note: Always determine the optimal concentration for your specific cell line, as cytotoxicity can vary.[5]
Workflow for Aseptic Technique in a Biosafety Cabinet
Adhering to a strict aseptic technique is the most critical measure for preventing contamination.[12][25][26]
References
- 1. What are the signs of contamination in cell cultures? [synapse.patsnap.com]
- 2. msesupplies.com [msesupplies.com]
- 3. clyte.tech [clyte.tech]
- 4. goldbio.com [goldbio.com]
- 5. Cell Culture Contamination | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. asset-downloads.zeiss.com [asset-downloads.zeiss.com]
- 7. yeasenbio.com [yeasenbio.com]
- 8. cellculturecompany.com [cellculturecompany.com]
- 9. benchchem.com [benchchem.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. westlab.com.au [westlab.com.au]
- 12. Aseptic Laboratory Techniques and Safety in Cell Culture | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. Eliminating Mycoplasma Contamination from Laboratory Incubators [scintica.com]
- 14. Antibiotics in Cell Culture: When and How to Use Them [capricorn-scientific.com]
- 15. The Use of Antibiotics in Tissue Culture: A Comprehensive Guide - XL BIOTEC [xlbiotec.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. Mycoplasma Detection, Prevention, and Elimination in Cell Culture [sigmaaldrich.com]
- 19. Prevention and Detection of Mycoplasma Contamination in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 20. assaygenie.com [assaygenie.com]
- 21. Sterility Testing - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 22. Sterility Testing for Cellular Therapies: What Is the Role of the Clinical Microbiology Laboratory? - PMC [pmc.ncbi.nlm.nih.gov]
- 23. rocker.com.tw [rocker.com.tw]
- 24. capricorn-scientific.com [capricorn-scientific.com]
- 25. Aseptic technique for cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. bio.libretexts.org [bio.libretexts.org]
Technical Support Center: Navigating Inconsistent Results in Ganoderic Acid A Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in Ganoderic Acid A (GAA) bioassays.
Frequently Asked Questions (FAQs)
Q1: What are the primary reported bioactivities of Ganoderic Acid A (GAA)?
A1: Ganoderic Acid A, a prominent triterpenoid (B12794562) from Ganoderma lucidum, exhibits a wide range of pharmacological activities.[1] Its most frequently studied effects are anti-inflammatory and anti-cancer.[1][2] GAA has demonstrated cytotoxicity against various cancer cell lines, including breast, liver, and prostate cancer.[2][3][4] Additionally, it is known to modulate key signaling pathways involved in inflammation and cell proliferation, such as NF-κB, JAK/STAT, and PI3K/Akt.[5][6][7]
Q2: Why am I seeing significant variations in the IC50 values of my GAA cytotoxicity assays compared to published literature?
A2: Inconsistent IC50 values for GAA are a common challenge and can be attributed to several factors. The concentration of GAA and other bioactive compounds can vary significantly depending on the Ganoderma species, growth stage, and cultivation conditions.[8][9] The extraction and purification methods used can also impact the purity and stability of the final compound. Furthermore, variations in experimental protocols, such as cell line passage number, cell density, treatment duration, and the specific viability assay used (e.g., MTT, CCK-8), can all contribute to differing results.[10][11]
Q3: My GAA sample appears to be degrading in the cell culture medium. What can I do to improve its stability?
A3: Ganoderic acids can be susceptible to degradation in aqueous solutions. To enhance stability, it is recommended to prepare fresh dilutions of your GAA stock solution in culture medium immediately before each experiment. Avoid storing GAA in diluted, aqueous forms for extended periods. Stock solutions, typically in DMSO, should be stored at -20°C or -80°C and protected from light to prevent photodegradation.[11] Minimizing freeze-thaw cycles by aliquoting the stock solution is also advisable.[11]
Q4: I am observing off-target effects in my experiments with GAA. How can I minimize these?
A4: Minimizing off-target effects is crucial for accurately interpreting your results. A key strategy is to use the lowest effective concentration of GAA that elicits the desired biological response.[12] Conducting a thorough dose-response study will help identify this optimal concentration range.[12] Additionally, employing orthogonal assays—different experimental methods to measure the same biological endpoint—can help confirm that the observed effect is specific to GAA's interaction with its intended target.[12]
Troubleshooting Guide
Issue 1: High Variability in Cytotoxicity Assay Results
-
Possible Cause: Inconsistent purity of the Ganoderic Acid A sample.
-
Solution: Verify the purity of your GAA sample using analytical techniques like High-Performance Liquid Chromatography (HPLC).[13] Ensure that the purity is consistent across different batches used in your experiments.
-
-
Possible Cause: Differences in cell culture conditions.
-
Solution: Standardize your cell culture protocols. Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture. Ensure consistent cell seeding densities and incubation times for all experiments.
-
-
Possible Cause: Variability in the viability assay protocol.
-
Solution: Strictly adhere to the manufacturer's protocol for your chosen viability assay (e.g., MTT, CCK-8). Pay close attention to incubation times with the reagent and ensure complete solubilization of formazan (B1609692) crystals before reading the absorbance.
-
Issue 2: Weak or No Anti-inflammatory Effect Observed
-
Possible Cause: Sub-optimal concentration of GAA used.
-
Solution: Perform a dose-response experiment to determine the effective concentration range of GAA for inhibiting inflammatory markers (e.g., NO, TNF-α, IL-6) in your specific cell model.
-
-
Possible Cause: Inappropriate timing of GAA treatment and inflammatory stimulus.
-
Solution: Optimize the pre-treatment time with GAA before inducing an inflammatory response with agents like lipopolysaccharide (LPS). A common starting point is a 1-2 hour pre-incubation with GAA.
-
-
Possible Cause: Degradation of GAA in the experimental setup.
-
Solution: As mentioned in the FAQs, prepare fresh dilutions of GAA for each experiment and minimize its exposure to light and elevated temperatures.[11]
-
Quantitative Data Summary
The following tables summarize the reported cytotoxic effects of Ganoderic Acid A on various cancer cell lines. It is important to note that experimental conditions, such as incubation times and specific assay protocols, may vary between studies, which can influence the reported IC50 values.[3]
Table 1: IC50 Values of Ganoderic Acid A in a Gallbladder Cancer Cell Line [4]
| Cell Line | Treatment | Incubation Time (hours) | IC50 (µM) |
| GBC-SD | Ganoderic Acid A | 24 | 60 |
| GBC-SD | Cisplatin (DDP) | 24 | 8.98 |
| GBC-SD | Ganoderic Acid A + Cisplatin | 24 | 4.07 (for DDP) |
Table 2: IC50 Values of Ganoderic Acid A in Hepatocellular Carcinoma Cell Lines [3]
| Cell Line | Incubation Time (hours) | IC50 (µmol/l) |
| HepG2 | 24 | 187.6 |
| HepG2 | 48 | 203.5 |
| SMMC7721 | 24 | 158.9 |
| SMMC7721 | 48 | 139.4 |
Detailed Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is adapted from a study on human hepatocellular carcinoma cells.[3]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 6,000 cells per well and allow them to adhere and grow to approximately 80% confluency.
-
Compound Treatment: Treat the cells with various concentrations of Ganoderic Acid A (e.g., 50, 100, 150, 200, 250, and 300 µmol/l) for the desired duration (e.g., 24 or 48 hours). Include a vehicle control (e.g., DMSO) treated group.
-
CCK-8 Reagent Addition: Following the treatment period, add 10 µl of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 2 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Absorbance Measurement: Measure the optical density (OD) of each well at a wavelength of 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value can be determined by nonlinear regression analysis.
In Vitro Anti-inflammatory Assay (Nitric Oxide Production)
This protocol is a general method for assessing the anti-inflammatory effects of GAA on macrophages.
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cytotoxicity Assay: First, determine the non-toxic concentration range of Ganoderic Acid A on RAW 264.7 cells using a standard viability assay like MTT or CCK-8.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours.
-
Pre-treatment: Pre-treat the cells with non-toxic concentrations of Ganoderic Acid A for 1-2 hours.
-
Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response. Include control wells (cells only, cells + LPS, and cells + GAA only).
-
Supernatant Collection: After a 24-hour incubation, collect the cell culture supernatant.
-
Griess Assay:
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of nitrite (B80452) using a sodium nitrite standard curve.
Visualizations
Caption: A generalized workflow for Ganoderic Acid A bioassays.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ganoderic acid a potentiates cisplatin’s cytotoxicity on gallbladder cancer cells by promoting DNA damage and inhibiting cell stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Ganoderic Acid A Prevented Osteoporosis by Modulating the PIK3CA/p‐Akt/TWIST1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxic and pro-apoptotic effects of novel ganoderic acid derivatives on human cervical cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization of Culture Condition for Ganoderic Acid Production in Ganoderma lucidum Liquid Static Culture and Design of a Suitable Bioreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Immunochromatographic strip assay for detection of bioactive Ganoderma triterpenoid, ganoderic acid A in Ganoderma lingzhi - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Ganolucidic Acid A vs. Ganoderic Acid B: A Comparative Analysis of Anticancer Activity
In the landscape of natural product-based cancer research, triterpenoids derived from the medicinal mushroom Ganoderma lucidum have garnered significant attention. Among these, Ganolucidic acid A and Ganoderic acid B are two prominent compounds that have demonstrated notable anticancer properties. This guide provides a detailed, objective comparison of their anticancer activities, supported by experimental data, to assist researchers, scientists, and drug development professionals in their endeavors.
Quantitative Comparison of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the available IC50 values for this compound and Ganoderic acid B against various cancer cell lines. It is important to note that direct comparative studies under identical experimental conditions are limited, and the data presented here is collated from different research articles.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Cell Line | Cell Type | IC50 (µM) | Incubation Time (hours) |
| HepG2[1] | Human Hepatocellular Carcinoma | 187.6 - 203.5 | 24 - 48 |
| SMMC7721[1] | Human Hepatocellular Carcinoma | 139.4 - 158.9 | 24 - 48 |
| NALM-6[2][3] | Human B-cell Precursor Leukemia | ~140 µg/mL* | 48 |
Note: The IC50 for NALM-6 cells was reported in µg/mL. The molar mass of this compound is needed for a precise conversion to µM.
Table 2: Reported Anticancer Activity of Ganoderic Acid B / Lucidenic Acid B
| Cancer Cell Line | Cell Type | Observation |
| HL-60 | Human Promyelocytic Leukemia | Induction of apoptosis via a mitochondria-mediated pathway.[4][5] |
Mechanisms of Anticancer Action
Both this compound and Ganoderic acid B exert their anticancer effects through the induction of apoptosis and modulation of key cellular signaling pathways.
This compound
This compound has been shown to inhibit cancer cell proliferation and invasion through multiple mechanisms:
-
Cell Cycle Arrest: It can induce cell cycle arrest at the G0/G1 phase, preventing cancer cells from progressing to the DNA synthesis (S) phase.[1]
-
Induction of Apoptosis: this compound triggers programmed cell death by activating the caspase cascade, a crucial component of the apoptotic pathway.[1] This is often mediated through the mitochondrial pathway, involving the release of cytochrome c.[1]
-
Modulation of Signaling Pathways: It has been found to inhibit the JAK/STAT3 signaling pathway, which is often constitutively active in cancer and promotes cell survival and proliferation. It also downregulates the expression of oncogenic transcription factors such as AP-1 and NF-κB.[6] In leukemia cells, it is suggested to inactivate the PI3K/AKT/mTOR signaling pathway.[2]
Ganoderic Acid B
The anticancer mechanism of Ganoderic acid B, often studied as Lucidenic acid B, also centers on the induction of apoptosis. The primary mechanism identified is the mitochondria-mediated pathway, characterized by:
-
Loss of mitochondrial membrane potential.
-
Changes in the expression of pro- and anti-apoptotic Bcl-2 family proteins.
-
Release of cytochrome c from the mitochondria.
One study suggests that both this compound and B induce apoptosis in tumor cells by compromising the integrity of the cellular membrane.[7]
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental procedures involved in studying these compounds, the following diagrams are provided in the DOT language for Graphviz.
Caption: Signaling pathways modulated by this compound in cancer cells.
Caption: Mitochondrial-mediated apoptosis pathway induced by Ganoderic Acid B.
Caption: General experimental workflow for assessing anticancer activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of standard protocols for the key experiments cited.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound or Ganoderic acid B. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.[4][7][8][9]
Cell Cycle Analysis (Flow Cytometry with Propidium (B1200493) Iodide)
This technique is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Harvesting: After treatment with the compounds, cells are harvested.
-
Fixation: The cells are fixed, typically with ice-cold 70% ethanol, to permeabilize the cell membrane.[10][11][12]
-
Staining: The fixed cells are stained with a solution containing propidium iodide (PI), a fluorescent dye that binds to DNA. The staining solution also contains RNase to prevent the staining of RNA.[10][11][12]
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.
-
Data Analysis: The data is analyzed to generate a histogram that shows the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot for Apoptosis Markers
Western blotting is used to detect specific proteins in a sample and can be used to assess the expression of key apoptosis-related proteins.
-
Protein Extraction: Following treatment, cells are lysed to extract total proteins.
-
Protein Quantification: The concentration of protein in each lysate is determined to ensure equal loading.
-
Gel Electrophoresis: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific binding of antibodies.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes the protein of interest (e.g., cleaved caspase-3, Bax, Bcl-2).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody that is conjugated to an enzyme (e.g., HRP) and recognizes the primary antibody.
-
Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence), which is then captured.[13][14][15][16][17]
Conclusion
Both this compound and Ganoderic acid B from Ganoderma lucidum exhibit promising anticancer activities, primarily through the induction of apoptosis. This compound appears to have a broader range of action, affecting multiple signaling pathways including JAK/STAT3, PI3K/AKT/mTOR, AP-1, and NF-κB, in addition to causing cell cycle arrest. The action of Ganoderic acid B is predominantly linked to the mitochondrial pathway of apoptosis.
References
- 1. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. ijpho.ssu.ac.ir [ijpho.ssu.ac.ir]
- 4. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. researchgate.net [researchgate.net]
- 6. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 11. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. Apoptosis western blot guide | Abcam [abcam.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]
- 17. blog.cellsignal.com [blog.cellsignal.com]
A Comparative Analysis of the Anti-inflammatory Effects of Ganolucidic Acid A and Dexamethasone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of Ganolucidic acid A, a bioactive triterpenoid (B12794562) from the mushroom Ganoderma lucidum, and Dexamethasone, a well-established synthetic glucocorticoid. This analysis is supported by experimental data, detailed methodologies for key assays, and visualizations of the relevant signaling pathways to aid in research and development.
Quantitative Comparison of Anti-inflammatory Activity
The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound and Dexamethasone. It is important to note that the data are compiled from various studies, and direct comparisons of IC50 values should be made with caution due to differing experimental conditions.
Table 1: Inhibition of Pro-inflammatory Mediators
| Compound | Mediator | Cell Line | Stimulus | IC50 Value / Effective Concentration |
| This compound | Nitric Oxide (NO) | RAW 264.7 | LPS | Significant inhibition at 50 µg/mL |
| TNF-α | RAW 264.7 | LPS | Significant reduction at 50 µg/mL | |
| IL-6 | RAW 264.7 | LPS | Significant reduction at 50 µg/mL | |
| iNOS | Human NP Cells | IL-1β | Not specified, significant reduction reported | |
| COX-2 | Human NP Cells | IL-1β | Not specified, significant reduction reported | |
| Dexamethasone | Nitric Oxide (NO) | J774 Macrophages | LPS | Dose-dependent inhibition (0.1-10 µM)[1] |
| TNF-α | Whole Blood Cells | LPS | Dose-dependent suppression | |
| IL-6 | Human Retinal Pericytes | TNF-α / IL-1β | IC50: 2 nM to 1 µM[2] | |
| Glucocorticoid Receptor | - | - | IC50 = 38 nM, Ki = 6.7 nM[3] |
Table 2: Effects on Key Signaling Pathway Components
| Compound | Pathway | Target Protein | Effect |
| This compound | NF-κB | IκBα Degradation | Inhibition |
| NF-κB | p65 Nuclear Translocation | Inhibition | |
| MAPK | p38 Phosphorylation | Partial Suppression | |
| MAPK | JNK Phosphorylation | Partial Suppression | |
| MAPK | ERK1/2 Phosphorylation | Partial Suppression | |
| Dexamethasone | NF-κB | IκBα Synthesis | Upregulation |
| NF-κB | p65 Nuclear Translocation | Inhibition[4] | |
| MAPK | p38 Phosphorylation | Inhibition (via MKP-1 induction) |
Key Signaling Pathways in Inflammation
The anti-inflammatory effects of both this compound and Dexamethasone are primarily mediated through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of inflammatory gene expression. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
References
- 1. Dexamethasone inhibits inducible nitric-oxide synthase expression and nitric oxide production by destabilizing mRNA in lipopolysaccharide-treated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Dexamethasone suppresses iNOS gene expression by upregulating I-kappa B alpha and inhibiting NF-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and UPLC-MS Methods for Ganolucidic Acid A Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Ganolucidic acid A, a key bioactive triterpenoid (B12794562) in Ganoderma species, is essential for quality control, pharmacological research, and the development of new therapeutics. High-Performance Liquid Chromatography (HPLC) with UV detection has long been the standard method. However, Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) is emerging as a superior alternative, offering significant gains in sensitivity and specificity.[1] This guide presents a cross-validation comparison of these two analytical techniques, supported by experimental data, to assist researchers in selecting the optimal method for their specific needs.
The primary trade-off between the two methods lies in balancing the robustness and cost-effectiveness of HPLC against the enhanced sensitivity and specificity of UPLC-MS.[1]
Experimental Protocols
Detailed and validated protocols are crucial for achieving reproducible and accurate quantification. The following sections outline the typical methodologies for both HPLC-UV and UPLC-MS/MS analysis of this compound.
Sample Preparation (Common for both methods)
A consistent sample preparation protocol is foundational for comparing the two methods.
-
Grinding: The fruiting body of Ganoderma is dried and ground into a fine powder.
-
Extraction: A precise amount of the powder (e.g., 0.2g) is extracted with a solvent such as methanol (B129727) in a volumetric flask.[2] Ultrasonic-assisted extraction is often employed to improve efficiency.[3]
-
Filtration: The resulting solution is filtered through a 0.45 µm membrane to remove particulate matter before injection into the chromatography system.[2]
HPLC-UV Method Protocol
This method is well-suited for the routine quality control and quantification of major ganoderic acids.[1]
-
System: Agilent 1260 Infinity HPLC system or equivalent.[4]
-
Column: C18 reverse-phase column (e.g., Agilent Zorbax SB-C18, 250 mm x 4.6 mm, 5 µm).[5]
-
Mobile Phase: A gradient elution using Acetonitrile and an acidified aqueous phase (e.g., 0.1% acetic acid or 2% acetic acid).[4][6]
-
Flow Rate: Typically set between 0.6 mL/min and 0.8 mL/min.[4][6]
-
Detection: UV detector set at a wavelength of approximately 252 nm or 254 nm.[4][6]
-
Quantification: Performed by comparing the peak area of this compound in the sample to that of a certified reference standard.[2]
UPLC-MS/MS Method Protocol
This method provides high sensitivity and selectivity, making it ideal for analyzing a wide range of ganoderic acids, including those at trace concentrations.[1]
-
System: Waters ACQUITY UPLC system coupled with a triple quadrupole mass spectrometer or equivalent.[7]
-
Column: UPLC BEH C18 column with sub-2 µm particles (e.g., 1.7 µm).[7][8]
-
Mobile Phase: A gradient elution using Acetonitrile and an acidified aqueous phase (e.g., 0.1% formic acid in water).[7]
-
Flow Rate: Typically around 0.3 mL/min to 0.4 mL/min.[8]
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in negative mode is commonly used.[7][9]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for quantitative analysis, providing high selectivity.[7][8] This involves monitoring a specific precursor-to-product ion transition for this compound (e.g., 515.37 -> 285.31 m/z).[8]
-
-
Quantification: Achieved by constructing a calibration curve using a series of standard solutions and comparing the response of the sample.[9]
Quantitative Data Comparison
The performance of each method is evaluated based on standard validation parameters. The following table summarizes key performance metrics compiled from published validation studies for ganoderic acids.
| Performance Metric | HPLC-UV | UPLC-MS/MS |
| Linearity (r²) | >0.998[1] | >0.998[7] |
| Limit of Detection (LOD) | 0.34 - 2.2 µg/mL[1][10] | 0.66 - 6.55 µg/kg[7] |
| Limit of Quantitation (LOQ) | 1.01 - 4.23 µg/mL[1][10] | 2.20 - 21.84 µg/kg[7] |
| Precision (RSD %) | Intra-day: 0.81-3.20%Inter-day: 0.40-3.67%[10] | Intra-day: <6.8%Inter-day: <8.1%[7] |
| Accuracy/Recovery (%) | 97.09 - 100.79%[10] | 89.1 - 114.0%[7] |
Key Observations:
-
Sensitivity: UPLC-MS/MS demonstrates significantly lower limits of detection (LOD) and quantification (LOQ), with measurements in the µg/kg range compared to the µg/mL range for HPLC-UV.[1][7] This makes UPLC-MS/MS far more suitable for detecting trace amounts of this compound.
-
Specificity: The selectivity of UPLC-MS/MS, especially in MRM mode, is vastly superior to HPLC-UV. It can distinguish this compound from co-eluting impurities based on its unique mass-to-charge ratio, which is a major advantage when analyzing complex samples like raw herbal extracts.
-
Speed: The use of sub-2 µm particles in UPLC columns facilitates faster separations and shorter run times compared to conventional HPLC.[1]
Visualized Workflows and Relationships
To better illustrate the processes and comparisons, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. CN102721764B - Method for measuring ganoderic acid A, B, C2 content in ganoderma lucidum alcohol extract - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. A Validated Reverse-Phase HPLC Method for Quantitative Determination of Ganoderic Acids A and B in Cultivated Strains of Ganoderma spp. (Agaricomycetes) Indigenous to India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jfda-online.com [jfda-online.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. An Improved HPLC-DAD Method for Quantitative Comparisons of Triterpenes in Ganoderma lucidum and Its Five Related Species Originating from Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
Ganolucidic Acids: A Comparative Guide to Their Structure-Activity Relationship in Cancer Cell Viability
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer properties of various Ganolucidic acids, a class of triterpenoids derived from the medicinal mushroom Ganoderma lucidum. We delve into their structure-activity relationships, offering supporting experimental data and detailed protocols to aid in the evaluation of their therapeutic potential.
Data Presentation: A Quantitative Comparison of Bioactivity
The in vitro cytotoxic effects of different Ganolucidic acids against several human cancer cell lines are summarized below. The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a compound in inhibiting cancer cell proliferation.
| Ganolucidic Acid | Cancer Cell Line | IC50 (µM) | Incubation Time (hours) |
| Ganoderic Acid A (GA-A) | HepG2 (Hepatocellular Carcinoma) | 187.6 - 203.5 | 24 - 48 |
| SMMC7721 (Hepatocellular Carcinoma) | 139.4 - 158.9 | 24 - 48 | |
| MDA-MB-231 (Breast Cancer) | 163 | 48 | |
| Ganoderic Acid DM (GA-DM) | Breast Cancer Cells | Inhibits proliferation effectively | Not Specified |
| Prostate Cancer, Melanoma, Meningioma | Effective in inducing cell death | Not Specified | |
| Ganoderic Acid T (GA-T) | HeLa (Cervical Cancer) | Induces cell death | Not Specified |
| Ganoderic Acid Mf (GA-Mf) | HeLa (Cervical Cancer) | Inhibits cellular growth | Not Specified |
| Ganoderic Acid S (GA-S) | HeLa (Cervical Cancer) | Inhibits cellular growth | Not Specified |
Structure-Activity Relationship of Ganolucidic Acids
A comprehensive study by Chen et al. (2017) on 35 lanostane-type triterpenoids from Ganoderma lucidum provides significant insights into their structure-activity relationships (SAR) against human breast carcinoma (MDA-MB-231) and hepatocellular carcinoma (HepG2) cells.[1][2][3] Three-dimensional quantitative structure-activity relationship (3D-QSAR) models were developed to analyze how structural modifications influence cytotoxic activity.[1][2][3]
Key findings from this and other studies suggest that the presence and position of hydroxyl (-OH) and carboxyl (-COOH) groups, as well as the saturation of the side chain, play a crucial role in the anti-cancer activity of these compounds. For instance, the carboxylic group in the side chain is often essential for inhibitory activity.[4] Modifications to this group, such as the synthesis of amide derivatives of Ganoderic acid A, have been shown to enhance anti-proliferative activities.[5][6]
Furthermore, some studies indicate that the presence of a hydroxyl group at specific positions, like C-11, is an important feature for the inhibitory activity of these compounds.[4][7] The cytotoxic effects of these compounds are often mediated through the induction of apoptosis and cell cycle arrest.[8][9]
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of Ganolucidic acids are provided below.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][2][8][10][11]
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of Ganolucidic acids for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the control.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis (programmed cell death).[3][5][12][13][14]
Protocol:
-
Treat cells with Ganolucidic acids for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and is crucial for studying the signaling pathways affected by Ganolucidic acids.[9][15][16][17][18]
Protocol:
-
Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate the protein lysates (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
Signaling Pathways and Experimental Workflow
The anti-cancer effects of Ganolucidic acids are mediated through the modulation of various signaling pathways that regulate cell proliferation, survival, and apoptosis.
Caption: A general experimental workflow for assessing the structure-activity relationship of Ganolucidic acids.
Several studies have shown that Ganolucidic acids can modulate key signaling pathways involved in cancer progression. For example, Ganoderic acid A has been reported to inhibit the PI3K/Akt and NF-κB signaling pathways. Ganoderic acid DM has also been shown to induce apoptosis and autophagy.[16]
Caption: Inhibition of the PI3K/Akt signaling pathway by Ganolucidic acids.
The p53 signaling pathway is another critical target for many anti-cancer agents. Some Ganolucidic acid derivatives have been shown to induce apoptosis by regulating this pathway.[5][6]
Caption: Regulation of the p53 signaling pathway by Ganolucidic acid derivatives.
References
- 1. Cytotoxic lanostane-type triterpenoids from the fruiting bodies of Ganoderma lucidum and their structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic lanostane-type triterpenoids from the fruiting bodies of Ganoderma lucidum and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. mdpi.com [mdpi.com]
- 5. Ganoderic Acid A and Its Amide Derivatives as Potential Anti-Cancer Agents by Regulating the p53-MDM2 Pathway: Synthesis and Biological Evaluation [agris.fao.org]
- 6. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic and pro-apoptotic effects of novel ganoderic acid derivatives on human cervical cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Cytotoxic lanostane-type triterpenoids from the fruiting bodies of Ganoderma lucidum and their structure–activity relationships | Semantic Scholar [semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. Distinct Responses of Cytotoxic Ganoderma lucidum Triterpenoids in Human Carcinoma Cells [agris.fao.org]
- 13. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective | Semantic Scholar [semanticscholar.org]
- 15. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anticancer and Antioxidant Activities in Ganoderma lucidum Wild Mushrooms in Poland, as Well as Their Phenolic and Triterpenoid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ganolucidic Acid A from Diverse Ganoderma Species
For Researchers, Scientists, and Drug Development Professionals
Ganolucidic acid A (GA-A), a lanostane-type triterpenoid, is a significant bioactive metabolite found in various species of the medicinal mushroom genus Ganoderma. Renowned for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects, the concentration and bioactivity of GA-A can vary considerably among different Ganoderma species and even within the same species grown in different geographical locations. This guide provides a comparative overview of GA-A content, its biological activities with supporting experimental data, and detailed methodologies for its analysis.
Data Presentation
This compound Content in Ganoderma Species
The concentration of this compound is not uniform across all Ganoderma species or their various parts (fruiting body, mycelia, and spores). The fruiting bodies are generally considered to have a higher concentration of lucidenic acids compared to spores.[1] The following table summarizes the reported quantities of GA-A in different Ganoderma lucidum samples.
| Ganoderma Species | Geographic Origin/Strain | Part Analyzed | This compound Content (mg/g of dry weight) | Reference |
| Ganoderma lucidum | Dabie Mountain | Fruiting Body | 7.254 | [2] |
| Ganoderma lucidum | Longquan | Fruiting Body | 6.658 | [2] |
| Ganoderma lucidum | Shandong | Fruiting Body | 1.959 | [2] |
| Ganoderma lucidum | Not Specified | Fruiting Body (Ethanol Extract) | 2.8 | [1] |
| Ganoderma spp. | India (Indigenous Strains) | Not Specified | 0.828 - 2.010 | [3] |
Note: Direct comparative studies of GA-A across a wide range of Ganoderma species are limited. The data presented for G. lucidum from different origins highlights the significant variability in GA-A content.
Biological Activity of this compound
This compound has demonstrated notable cytotoxic effects against various cancer cell lines. The following table presents the half-maximal inhibitory concentration (IC50) values of GA-A against human hepatocellular carcinoma cells.
| Cell Line | Cancer Type | Incubation Time | IC50 (µmol/L) | Reference |
| HepG2 | Hepatocellular Carcinoma | 24 h | 187.6 | [4] |
| HepG2 | Hepatocellular Carcinoma | 48 h | 203.5 | [4] |
| SMMC7721 | Hepatocellular Carcinoma | 24 h | 158.9 | [4] |
| SMMC7721 | Hepatocellular Carcinoma | 48 h | 139.4 | [4] |
Mandatory Visualization
Experimental Workflow: Extraction and Purification of this compound
The following diagram illustrates a general workflow for the extraction and purification of this compound from Ganoderma species.
Caption: Workflow for this compound Extraction.
Signaling Pathway: Inhibition of NF-κB by this compound
This compound exerts its anti-inflammatory and anti-cancer effects in part by modulating key signaling pathways. The diagram below depicts the plausible mechanism of NF-κB pathway inhibition by GA-A.
Caption: NF-κB Pathway Inhibition by GA-A.
Experimental Protocols
Extraction, Isolation, and Quantification of this compound
a. Extraction and Isolation
A common method for extracting and isolating this compound involves solvent extraction followed by chromatographic purification.[5]
-
Sample Preparation: Dried fruiting bodies of Ganoderma are pulverized into a fine powder.
-
Extraction: The powder is extracted with 95% ethanol at an elevated temperature (e.g., 80°C) multiple times.[5] The extracts are then combined.
-
Concentration: The ethanol is removed from the combined extracts under reduced pressure to yield a concentrated extract.[5]
-
Chromatographic Purification: The crude extract is subjected to silica gel column chromatography and eluted with a gradient solvent system (e.g., chloroform/acetone).[5] Fractions containing GA-A are collected and further purified using reversed-phase high-performance liquid chromatography (HPLC) on a C18 column with a water/methanol mobile phase.[5] The final purified GA-A can be obtained through re-crystallization.[5]
b. Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol is suitable for the quantitative analysis of GA-A in Ganoderma extracts.
-
Chromatographic System: An Agilent 1260 Infinity HPLC system or equivalent.[3]
-
Column: Zorbax C18 column.[3]
-
Mobile Phase: A gradient elution of acetonitrile (B52724) and 0.1% acetic acid.[3]
-
Detection: UV detector set at 254 nm.[3]
-
Flow Rate: 0.6 mL/min.[3]
-
Standard Curve: A standard curve is generated using a certified reference standard of this compound at various concentrations. The peak area is plotted against the concentration to create a linear regression curve.[2]
-
Sample Analysis: The prepared extract is filtered and injected into the HPLC system. The concentration of GA-A in the sample is determined by comparing its peak area to the standard curve.
Assessment of Biological Activity
a. Cell Viability Assay (CCK-8 Assay)
This assay is used to determine the cytotoxic effects of this compound on cancer cells.[4]
-
Cell Culture: Human hepatocellular carcinoma cell lines (e.g., HepG2, SMMC7721) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) at 37°C in a 5% CO2 incubator.[4]
-
Treatment: Cells are seeded in 96-well plates. After adherence, they are treated with various concentrations of GA-A (e.g., 50, 100, 150, 200, 250, and 300 µmol/l) for 24 and 48 hours.[4]
-
Measurement: After the treatment period, Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plate is incubated for 2 hours at 37°C. The absorbance is measured at 450 nm using a microplate reader.[4]
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[4]
b. Apoptosis Assay by Flow Cytometry (Annexin V-FITC/PI Staining)
This method quantifies the percentage of cells undergoing apoptosis after treatment with this compound.
-
Cell Treatment: Cells are treated with a specific concentration of GA-A for a designated time (e.g., 48 hours).[6]
-
Staining: Both adherent and floating cells are harvested and washed with cold PBS. The cells are then resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.[6][7]
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-FITC positive and PI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.[7]
c. Western Blot Analysis for Signaling Pathway Proteins
This technique is used to investigate the effect of this compound on the expression of proteins involved in specific signaling pathways, such as the NF-κB pathway.[8]
-
Protein Extraction: Cells are treated with GA-A, and then lysed to extract total protein. The protein concentration is determined using a suitable assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.[8]
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-p65, p65, p-IκBα, IκBα, and a loading control like β-actin).[8] After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8] The intensity of the bands can be quantified to determine changes in protein expression.
References
- 1. A Review on the Sources, Structures, and Pharmacological Activities of Lucidenic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quality Difference Study of Six Varieties of Ganoderma lucidum with Different Origins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Validated Reverse-Phase HPLC Method for Quantitative Determination of Ganoderic Acids A and B in Cultivated Strains of Ganoderma spp. (Agaricomycetes) Indigenous to India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 8. benchchem.com [benchchem.com]
A Comparative Transcriptomic Analysis of Ganolucidic Acid A and its Derivative, Ganolucidic Acid Me, in Cancer Cells
A detailed guide for researchers, scientists, and drug development professionals on the transcriptomic effects of Ganolucidic acid A and its methyl ester derivative, Ganolucidic acid Me, with a focus on their potential as anti-cancer agents.
Ganolucidic acids, a class of triterpenoids derived from the medicinal mushroom Ganoderma lucidum, have garnered significant interest for their diverse pharmacological activities, including potent anti-tumor effects. This guide provides a comparative overview of the transcriptomic impact of this compound (GA-A) and its derivative, Ganolucidic acid Me (GA-Me), on cancer cells. While comprehensive transcriptomic data for GA-A is limited in publicly available research, this guide leverages a detailed whole-transcriptome analysis of colorectal cancer cells treated with GA-Me to offer insights into the molecular mechanisms of this class of compounds.
Comparative Overview
This compound is a well-studied member of the ganoderic acid family, known to modulate several key signaling pathways involved in cancer progression, including the JAK/STAT, NF-κB, and p53 pathways. Its derivatives are being explored for enhanced efficacy and bioavailability. Ganolucidic acid Me, the methyl ester of GA-A, has been the subject of a comprehensive transcriptomic study, revealing its profound impact on the expression of a wide range of coding and non-coding RNAs in colorectal cancer cells. This guide will focus on the detailed findings for GA-Me as a representative example of the transcriptomic effects of a this compound derivative and will supplement this with known information about the parent compound, GA-A.
Data Presentation: Transcriptomic Effects of Ganolucidic Acid Me on HCT116 Cells
The following tables summarize the quantitative data from a whole-transcriptome sequencing study on HCT116 human colorectal carcinoma cells treated with 54.3 μM of Ganolucidic acid Me for 24 hours.[1][2]
Table 1: Summary of Differentially Expressed RNAs in HCT116 Cells Treated with Ganolucidic Acid Me [1][2]
| RNA Type | Total Differentially Expressed | Upregulated | Downregulated |
| mRNAs | 1508 | 597 | 911 |
| lncRNAs | 1572 | 765 | 807 |
| circRNAs | 123 | 67 | 56 |
| miRNAs | 87 | 29 | 58 |
Table 2: Top 10 Differentially Expressed mRNAs in HCT116 Cells Treated with Ganolucidic Acid Me [1]
| Gene Symbol | Full Name | Log2 Fold Change | p-value |
| Upregulated | |||
| CYP1A1 | Cytochrome P450 Family 1 Subfamily A Member 1 | 8.45 | < 0.001 |
| TRIB3 | Tribbles Pseudokinase 3 | 4.21 | < 0.001 |
| DDIT4 | DNA Damage Inducible Transcript 4 | 3.98 | < 0.001 |
| CHAC1 | ChaC Glutathione Specific Gamma-Glutamylcyclotransferase 1 | 3.87 | < 0.001 |
| GDF15 | Growth Differentiation Factor 15 | 3.54 | < 0.001 |
| ADM | Adrenomedullin | 3.49 | < 0.001 |
| EREG | Epiregulin | 3.41 | < 0.001 |
| FOSL1 | FOS Like 1, AP-1 Transcription Factor Subunit | 3.39 | < 0.001 |
| KLF6 | KLF Transcription Factor 6 | 3.35 | < 0.001 |
| ATF3 | Activating Transcription Factor 3 | 3.32 | < 0.001 |
| Downregulated | |||
| E2F7 | E2F Transcription Factor 7 | -4.12 | < 0.001 |
| CDC20 | Cell Division Cycle 20 | -3.98 | < 0.001 |
| BUB1 | BUB1 Mitotic Checkpoint Serine/Threonine Kinase | -3.87 | < 0.001 |
| CCNB1 | Cyclin B1 | -3.76 | < 0.001 |
| KIF2C | Kinesin Family Member 2C | -3.65 | < 0.001 |
| PLK1 | Polo-Like Kinase 1 | -3.59 | < 0.001 |
| AURKB | Aurora Kinase B | -3.51 | < 0.001 |
| TOP2A | Topoisomerase (DNA) II Alpha | -3.48 | < 0.001 |
| UBE2C | Ubiquitin Conjugating Enzyme E2 C | -3.42 | < 0.001 |
| RRM2 | Ribonucleotide Reductase Catalytic Subunit M2 | -3.39 | < 0.001 |
Experimental Protocols
The following is a summary of the experimental methodology used to obtain the transcriptomic data for Ganolucidic acid Me.[1]
1. Cell Culture and Treatment:
-
Cell Line: Human colorectal carcinoma cell line HCT116.
-
Culture Conditions: Cells were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells were treated with 54.3 μM of Ganolucidic acid Me for 24 hours. A control group of cells was treated with the vehicle (DMSO).
2. RNA Extraction and Quality Control:
-
Total RNA was extracted from the HCT116 cells using TRIzol reagent according to the manufacturer's protocol.
-
The quantity and quality of the extracted RNA were assessed using a NanoDrop spectrophotometer and an Agilent 2100 Bioanalyzer. Samples with an RNA Integrity Number (RIN) > 7.0 were used for subsequent library preparation.
3. Library Preparation and Sequencing:
-
For mRNA, lncRNA, and circRNA analysis, ribosomal RNA was depleted from the total RNA. The remaining RNA was fragmented, and cDNA was synthesized. The cDNA libraries were then sequenced on an Illumina sequencing platform.
-
For miRNA analysis, small RNAs were isolated and ligated to adapters. The ligated RNAs were reverse transcribed, and the resulting cDNA was amplified and sequenced.
4. Bioinformatic Analysis:
-
The raw sequencing reads were quality-controlled and mapped to the human reference genome.
-
Gene expression levels were quantified, and differentially expressed RNAs were identified using a fold change > 2 and a p-value < 0.05 as the threshold.
-
Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses were performed to identify the biological functions and signaling pathways associated with the differentially expressed genes.
Mandatory Visualization
Signaling Pathways and Experimental Workflow
The following diagrams were generated using Graphviz (DOT language) to illustrate the key signaling pathways affected by this compound and its derivatives, as well as a generalized experimental workflow for comparative transcriptomic analysis.
References
- 1. Integrated Whole-Transcriptome Profiling and Bioinformatics Analysis of the Polypharmacological Effects of Ganoderic Acid Me in Colorectal Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrated Whole-Transcriptome Profiling and Bioinformatics Analysis of the Polypharmacological Effects of Ganoderic Acid Me in Colorectal Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of Ganolucidic Acid A Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ganolucidic acid A (GAA), a lanostane (B1242432) triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, has emerged as a compound of significant interest in biomedical research. Numerous studies have highlighted its potential therapeutic effects, particularly in oncology and inflammatory diseases. This guide provides an objective comparison of published research findings on GAA, focusing on its anti-cancer and anti-inflammatory properties. We present a compilation of quantitative data from various studies, detail the experimental protocols used to generate these findings, and visualize the key signaling pathways modulated by this compound. This guide is intended to serve as a valuable resource for researchers seeking to validate or build upon existing findings related to this compound.
Data Presentation: Comparative Efficacy of this compound
The anti-proliferative activity of this compound has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50), a common measure of a compound's potency, has been determined in several independent studies. Below is a summary of reported IC50 values for this compound and its related compounds. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions, such as incubation times and specific cell viability assays used.
Table 1: Comparative IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | This compound (µM) | Incubation Time (hours) | Reference |
| HepG2 | Hepatocellular Carcinoma | 187.6 | 24 | [1] |
| 203.5 | 48 | [1] | ||
| SMMC7721 | Hepatocellular Carcinoma | 158.9 | 24 | [1] |
| 139.4 | 48 | [1] | ||
| GBC-SD | Gallbladder Cancer | ~60 (significant viability reduction) | 24 | [2][3] |
| HeLa | Cervical Cancer | 101 | Not Specified | [3] |
Table 2: Comparative IC50 Values of Other Ganoderic Acids in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Reference |
| Ganoderic Acid C1 | HeLa | Cervical Cancer | 75.8 | 48 | |
| HepG2 | Hepatocellular Carcinoma | 92.3 | 48 | ||
| SMMC7721 | Hepatocellular Carcinoma | 85.1 | 48 | ||
| MDA-MB-231 | Breast Cancer | 110.5 | 48 | ||
| Ganoderic Acid DM | DB | Human Lymphoma | >20 (over 50% cell death) | 24 | |
| Toledo | Human Lymphoma | >20 (over 50% cell death) | 24 | ||
| Lucidenic Acid N | HepG2 | Hepatocellular Carcinoma | Significant cytotoxicity | Not Specified | [4][5] |
| Lucidenic Acid A | HepG2 | Hepatocellular Carcinoma | Significant cytotoxicity | Not Specified | [4][5] |
| Ganoderic Acid E | HepG2 | Hepatocellular Carcinoma | Significant cytotoxicity | Not Specified | [4][5] |
Experimental Protocols: Methodologies for Key Experiments
This section provides an overview of the detailed methodologies for key experiments cited in the literature on this compound. These protocols are intended to facilitate the replication and validation of the reported findings.
Cell Viability Assay (CCK-8/MTT)
This assay is used to assess the effect of this compound on cancer cell proliferation and to determine its IC50 value.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 6,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[1]
-
Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO). The final concentration of the vehicle should be kept constant across all wells and should not exceed a level that affects cell viability (typically <0.1%).
-
Incubation: Cells are incubated with the compound for a specified period, commonly 24, 48, or 72 hours.[1]
-
Reagent Addition: After the incubation period, a solution of either CCK-8 (Cell Counting Kit-8) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Incubation with Reagent: The plates are incubated for an additional 1 to 4 hours at 37°C.[1] During this time, viable cells with active metabolism will convert the tetrazolium salt into a colored formazan (B1609692) product.
-
Solubilization (for MTT assay): If using the MTT assay, a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 450 nm for CCK-8 or 570 nm for MTT.[1]
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control cells. The IC50 value is then determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Western Blot Analysis for Signaling Pathway Modulation
Western blotting is a key technique to investigate the effect of this compound on the protein expression and phosphorylation status of components within signaling pathways such as JAK2-STAT3, NF-κB, and PI3K/Akt/mTOR.
-
Cell Lysis: After treatment with this compound for the desired time, cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each cell lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of protein for each sample.
-
SDS-PAGE: Equal amounts of protein from each sample are mixed with Laemmli sample buffer, boiled, and then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for at least one hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is then incubated with a primary antibody specific to the target protein (e.g., phospho-STAT3, total STAT3, p65, IκBα, phospho-Akt, total Akt) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for one hour at room temperature.
-
Detection: Following further washes, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Quantification: The intensity of the protein bands is quantified using densitometry software. The levels of phosphorylated proteins are typically normalized to the levels of their corresponding total proteins.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways modulated by this compound and a typical experimental workflow for its analysis.
Caption: Key signaling pathways modulated by this compound.
Caption: General experimental workflow for this compound research.
References
- 1. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
Safety Operating Guide
Safe Disposal of Ganolucidic Acid A: A Procedural Guide
This document provides essential safety and logistical information for the proper disposal of Ganolucidic acid A, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.
This compound, a triterpenoid (B12794562) derived from Ganoderma lucidum, is not classified as a hazardous substance according to the Globally Harmonized System (GHS).[1][2] However, it is imperative to follow standard laboratory practices for chemical handling and disposal to mitigate any potential risks.
Quantitative and Physical Data
| Property | Value | Source(s) |
| Molecular Formula | C₃₀H₄₄O₇ | [3] |
| Molar Mass | 516.7 g/mol | [3] |
| CAS Number | 81907-62-2 | [2][3] |
| Appearance | Powder | [1] |
| Storage Conditions | -20°C (long term), 2-8°C (short term) | [1] |
| Incompatibilities | Strong oxidizing/reducing agents, strong acids/alkalis | [1] |
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal procedures, the use of appropriate personal protective equipment is mandatory to prevent exposure.
| PPE | Specification | Rationale |
| Hand Protection | Handle with gloves. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1] | To prevent skin contact. |
| Eye Protection | Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU).[1] | To protect eyes from dust particles. |
| Respiratory Protection | Where risk assessment shows air-purifying respirators are appropriate, use a full-face particle respirator type N99 (US) or type P2 (EN 143) respirator cartridges.[1] | To avoid inhalation of dust, especially when handling the solid form. |
| Body Protection | Choose body protection according to the concentration and amount of the dangerous substance at the specific workplace.[1] | To protect skin and clothing from contamination. |
Experimental Protocol: Disposal Procedures
The correct disposal method for this compound is contingent on its physical state (solid or in solution). Crucially, always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines, as local regulations may vary. [4]
Part 1: Disposal of Solid this compound
Solid this compound that is not contaminated with any hazardous material is generally considered non-hazardous waste.
Methodology:
-
Risk Assessment : Before starting, ensure that the this compound waste is not contaminated with any other hazardous chemicals. If it is, it must be treated as hazardous waste according to the nature of the contaminant.
-
Containment :
-
Disposal :
-
For uncontaminated solid waste, it can typically be disposed of in the regular solid waste stream.[4]
-
Confirm this disposal route with your institution's EHS department before proceeding.
-
Part 2: Disposal of this compound in Solution
This compound is often dissolved in organic solvents such as Dimethyl Sulfoxide (DMSO). Disposal of organic solvents down the drain is typically prohibited.[4]
Methodology:
-
Consult EHS : Prior to disposing of any chemical solution, review your institution's EHS guidelines for chemical waste.[4]
-
Segregation :
-
Do not mix with other incompatible waste streams.
-
Pour the this compound solution into a designated hazardous waste container specifically for organic solvents.[4]
-
-
Labeling :
-
Ensure the hazardous waste container is correctly and clearly labeled with all its contents, including "this compound" and the solvent used (e.g., "DMSO").
-
-
Storage and Pickup :
-
Store the sealed waste container in a designated, well-ventilated, and safe location.
-
Follow your institution's established procedures for the pickup and disposal of hazardous chemical waste.[4]
-
Accidental Release Measures
In the event of a spill, adhere to the following procedures:
-
Personal Precautions : Wear appropriate PPE, including respiratory protection, to avoid dust formation and breathing vapors, mist, or gas.[1]
-
Environmental Precautions : Prevent the product from entering drains. If a spill occurs, prevent further leakage if it is safe to do so.[1]
-
Containment and Cleaning :
Disposal Workflow Diagrams
The following diagrams illustrate the recommended disposal workflows for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
